zeta-Carotene

Catalog No.
S626023
CAS No.
13587-06-9
M.F
C40H60
M. Wt
540.9 g/mol
Availability
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zeta-Carotene

CAS Number

13587-06-9

Product Name

zeta-Carotene

IUPAC Name

(6E,10E,12E,14E,16E,18E,20E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,26,30-undecaene

Molecular Formula

C40H60

Molecular Weight

540.9 g/mol

InChI

InChI=1S/C40H60/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-16,19-22,25-30H,13-14,17-18,23-24,31-32H2,1-10H3/b12-11+,25-15+,26-16+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+

InChI Key

BIWLELKAFXRPDE-WTXAYMOSSA-N

SMILES

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C

Synonyms

Carotene, zeta, zeta Carotene, zeta-Carotene

Canonical SMILES

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C

The exact mass of the compound zeta-Carotene is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]. However, this does not mean our product can be used or applied in the same or a similar way.

Zeta-Carotene Biosynthesis in Plants: A Comprehensive Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zeta-Carotene in the Carotenoid Pathway

This compound (ζ-carotene) is a key colorless intermediate in the plant carotenoid biosynthesis pathway, serving as an essential precursor for the production of photosynthetic and protective pigments, plant hormones, and visual/olfactory attractants for pollinators. This central metabolic pathway begins with the condensation of two geranylgeranyl diphosphate (GGPP) molecules to form phytoene, which then undergoes a series of desaturation and isomerization reactions to eventually produce colored carotenoids like lycopene, β-carotene, and xanthophylls. The segment of the pathway involving this compound encompasses two critical enzymatic steps that convert the colorless phytoene into the brightly colored lycopene through the intermediate 9,15,9'-tri-cis-ζ-carotene and its isomer 9,9'-di-cis-ζ-carotene.

The structural characteristics of this compound include a polyene chain with multiple conjugated double bonds, though with fewer conjugations than its downstream products, explaining its lack of color. As a C40 tetraterpenoid formed from eight C5 isoprenoid units joined head-to-tail (except at the center where a tail-to-tail linkage creates a symmetrical molecule), this compound possesses the fundamental skeleton that can be modified through cyclization, hydrogenation, dehydrogenation, and introduction of oxygen functions to create the immense array of carotenoid structures found in nature [1]. The distinctive lateral methyl groups near the center of the molecule are separated by six carbon atoms, while others are separated by five carbon atoms, creating the characteristic terpenoid structure [1].

In photosynthetic tissues, carotenoids derived from this compound are essential components of the light-harvesting apparatus, capturing light energy and protecting the photosynthetic apparatus from damaging reactive oxygen species (ROS) formed during photosynthesis [2]. In non-photosynthetic organs, these compounds function as photoprotectors, antioxidants, color attractants, and precursors of plant hormones like abscisic acid (ABA) and strigolactones [3]. The critical positioning of this compound in the carotenoid biosynthesis pathway makes its efficient metabolism vital for plant development, stress responses, and ecological interactions.

The Core this compound Biosynthesis Pathway

The biosynthesis of this compound occurs within plastids and represents an intermediate stage in the conversion of phytoene to lycopene. This process requires the coordinated activity of multiple enzymes that catalyze sequential desaturation and isomerization reactions. The following diagram illustrates the complete pathway from phytoene to lycopene, highlighting the central role of this compound intermediates:

G Phytoene Phytoene tri_cis_zeta 9,15,9'-tri-cis-ζ-carotene Phytoene->tri_cis_zeta Two desaturation steps PDS Phytoene Desaturase (PDS) ZISO ζ-carotene Isomerase (Z-ISO) tri_cis_zeta->ZISO di_cis_zeta 9,9'-di-cis-ζ-carotene tri_cis_zeta->di_cis_zeta Isomerization ZISO->di_cis_zeta ZDS ζ-carotene Desaturase (ZDS) prolycopene 7,9,7',9'-tetra-cis-lycopene (prolycopene) di_cis_zeta->prolycopene Two desaturation steps CRTISO Carotenoid Isomerase (CRTISO) all_trans_lycopene all-trans-lycopene prolycopene->all_trans_lycopene Isomerization

Visual overview of the carotenoid biosynthesis pathway from phytoene to lycopene, highlighting the role of Z-ISO in converting this compound isomers.

Enzymatic Conversion to this compound

The journey to this compound begins with phytoene, a colorless carotenoid with three conjugated double bonds. The enzyme phytoene desaturase (PDS) catalyzes two desaturation reactions that introduce two additional double bonds, converting phytoene to 9,15,9'-tri-cis-ζ-carotene [1] [3]. This intermediate retains a cis-configuration at the central 15-15' double bond, which must be isomerized to the trans configuration for the pathway to proceed. This critical isomerization step is catalyzed by 15-cis-ζ-carotene isomerase (Z-ISO), a heme B-containing integral membrane protein that converts 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene [1] [4].

Z-ISO represents one of the most recently identified enzymes in the carotenoid biosynthesis pathway and functions through a redox-regulated mechanism. The enzyme is regulated at the post-translational level via the redox state of its heme b cofactor, which influences Z-ISO structure and activity [1]. Z-ISO utilizes a ligand switching mechanism to change the residues that share electrons with the heme b depending on the redox state of the heme iron. This switch of heme ligands serves to reposition the heme cofactor and activates the enzyme to catalyze isomerization of the central 15–15′ cis double bond [1]. The inactive oxidized form of Z-ISO exhibits maximum absorbance at 426 nm, whereas the reduced, active form absorbs maximally at 414–415 nm [1].

Conversion from this compound to Lycopene

Following the formation of 9,9'-di-cis-ζ-carotene by Z-ISO, the pathway continues with This compound desaturase (ZDS), which catalyzes two additional desaturation steps to convert 9,9'-di-cis-ζ-carotene to 7,9,7',9'-tetra-cis-lycopene (prolycopene) [3] [4]. This product contains adjacent cis double bonds at the 7-9 and 7'-9' positions that must be isomerized to the all-trans form by carotenoid isomerase (CRTISO) to produce all-trans-lycopene, the branch point for α- and β-carotene synthesis [4].

It's important to note that the 15-cis double bond in 9,15,9'-tri-cis-ζ-carotene is photo-labile and can be isomerized by light, but this photo-isomerization appears to be less efficient than the enzyme-catalyzed reaction [4]. This explains why Z-ISO is essential for carotenogenesis in dark plant tissues such as roots, etiolated leaves, and endosperm, while its activity is less critical in light-exposed tissues where photo-isomerization can partially compensate for its absence [4].

Regulation of the this compound Pathway

The biosynthesis of this compound and its conversion to downstream carotenoids is tightly regulated at multiple levels, ensuring that carotenoid production meets cellular demands under varying developmental and environmental conditions.

Transcriptional Regulation

The transcriptional regulation of carotenoid biosynthesis genes represents a primary control mechanism for pathway flux. Light signaling components play particularly important roles in regulating the expression of genes involved in this compound metabolism:

  • PIF1 and HY5: The bHLH transcription factor Phytochrome Interacting Factor 1 (PIF1) represses phytone synthase (PSY) expression in the dark, while the bZIP transcription factor Long Hypocotyl 5 (HY5) activates carotenoid and chlorophyll biosynthesis genes during photomorphogenesis. Both bind to the same G-box element of the PSY promoter, creating a relatively simple switch to promote deetiolation upon illumination [2].
  • AP2/ERF Transcription Factors: Members of the APETALA2/ethylene-responsive factor (AP2/ERF) superfamily regulate carotenoid accumulation in various species. In apple, MdAP2-34 enhances carotenoid accumulation by binding to the MdPSY2-1 promoter, while in Arabidopsis, RAP2.2 accelerates carotenoid accumulation by binding to the PSY promoter [5].
Post-Translational and Redox Regulation

Z-ISO represents a unique case of post-translational regulation in the carotenoid pathway. Its activity depends on the redox state of its heme b cofactor, linking this compound isomerization to the metabolic state of the plastid [1] [4]. The heme iron in Z-ISO alternates between ferric (Fe³⁺, oxidized, inactive) and ferrous (Fe²⁺, reduced, active) states, with reduction potentially facilitated by photosynthetic electron transport or associated redox systems in plastids [1].

Environmental and Developmental Regulation

The this compound pathway responds to various environmental cues and developmental signals:

  • Light Quality and Intensity: Shade conditions with low red/far-red light ratios trigger a reduction in carotenoid accumulation through PIF-mediated mechanisms [2].
  • Abiotic Stress: In sweet pepper seedlings, carotenoid content increases dramatically under salt stress (more than 16-fold) and drought stress (8-fold), with corresponding upregulation of genes involved in carotenoid biosynthesis, including Z-ISO and ZDS [6].
  • Tissue-Specific Regulation: Carotenoid composition differs drastically between photosynthetic and non-photosynthetic tissues, with tissue-specific expression of biosynthetic genes determining accumulation patterns [2].

Experimental Methods for Studying this compound Metabolism

Research on this compound biosynthesis employs a diverse array of molecular, biochemical, and genetic techniques to elucidate pathway mechanisms and regulation.

Functional Analysis of Z-ISO Activity

Several established methods enable researchers to characterize Z-ISO function and activity:

  • E. coli Complementation Assay: Bacterial cells are engineered to accumulate the Z-ISO substrate, 9,15,9'-tri-cis-ζ-carotene, by introducing bacterial genes crtE, crtB, and plant PDS. The accumulated 9,15,9'-tri-cis-ζ-carotene is isomerized to 9,9'-di-cis-ζ-carotene only when a gene encoding Z-ISO is added [1].
  • In Vitro Liposome Assays: 9,15,9'-tri-cis-ζ-carotene is incorporated into liposomes and mixed with recombinant Z-ISO, with reactions performed under reducing conditions. Reaction products are separated and quantified using HPLC methods developed for separation of the geometrical isomers 9,15,9'-tri-cis-ζ-carotene and 9,9'-di-cis-ζ-carotene [1].
  • Spectroscopic Characterization: The redox state of the heme b in Z-ISO can be measured by various spectroscopic techniques. The inactive oxidized form of Z-ISO exhibits maximum absorbance at 426 nm, whereas the reduced, active form absorbs maximally at 414–415 nm [1].
Gene Expression Analysis

Understanding the transcriptional regulation of genes in the this compound pathway requires precise measurement of gene expression:

  • Reference Gene Selection: Under different abiotic stresses in sweet pepper seedlings, serine/threonine-protein phosphatase 2A (PP2A) was identified as the most stable reference gene for normalizing RT-qPCR data [6].
  • Transcriptomic Analyses: Weighted gene co-expression network analysis (WGCNA) of transcriptomic data can identify key regulatory genes and transcription factors influencing carotenoid accumulation [7].
Genetic Approaches

Both forward and reverse genetic strategies have been employed to study this compound metabolism:

  • Mutant Analysis: Maize and Arabidopsis Z-ISO mutants accumulate 9,15,9'-tri-cis-ζ-carotene and lack carotenoids in the dark, with delayed greening and lower carotenoid content when exposed to light [4].
  • CRISPR/Cas9-Mediated Gene Editing: Recent studies have successfully used CRISPR/Cas9 to edit ZDS in kiwifruit, achieving an editing efficiency of 20% and resulting in transgenic lines with significantly reduced carotenoid content [3]. The following workflow illustrates a typical gene editing pipeline for studying carotenoid biosynthesis genes:

G cluster_1 Transformation System Optimization TargetSelection Target Gene Selection (ZDS, Z-ISO, etc.) VectorConstruction CRISPR Vector Construction TargetSelection->VectorConstruction PlantTransformation Plant Transformation VectorConstruction->PlantTransformation Screening Transgenic Plant Screening PlantTransformation->Screening ExplantScreening Explant Screening (Petioles vs. Leaves) PlantTransformation->ExplantScreening MediumOptimization Culture Medium Optimization PlantTransformation->MediumOptimization AntibioticSelection Antibiotic Concentration Screening PlantTransformation->AntibioticSelection MolecularAnalysis Molecular Analysis Screening->MolecularAnalysis PhenotypicAnalysis Phenotypic & Biochemical Analysis MolecularAnalysis->PhenotypicAnalysis

Experimental workflow for CRISPR/Cas9-mediated editing of carotenoid biosynthesis genes, highlighting key optimization steps.

Metabolic Engineering and Biotechnological Applications

Manipulation of the this compound biosynthesis pathway holds significant promise for metabolic engineering approaches aimed at enhancing the nutritional value and stress tolerance of crops.

Pathway Engineering Strategies

Several strategic approaches have been employed to manipulate carotenoid accumulation in plants:

  • Bacterial Phytoene Desaturase (CRTI) Expression: Instead of engineering all four plant enzymes (PDS, Z-ISO, ZDS, CRTISO) needed to convert phytoene to lycopene, many metabolic engineering approaches utilize a single bacterial phytoene desaturase (CRTI) from Pantoea ananatis, which substitutes for these four plant enzymes and directly produces all-trans-lycopene from phytoene [8].
  • Multigene Stacking: Effective enhancement of carotenoid accumulation in staple crops typically requires the simultaneous introduction and coordinated expression of multiple transgenes. For example, rice endosperm was engineered to produce β-carotene by expressing phytoene synthase (PSY), bacterial phytoene desaturase (CRTI), and lycopene β-cyclase (LCYB) [8].
  • Transcription Factor Engineering: Overexpression of transcription factors such as DpAP2 from Dunaliella parva can increase total carotenoid content, providing an alternative to engineering structural genes [5].
Quantitative Data on Pathway Components

The table below summarizes key enzymes in the this compound biosynthesis pathway and their characteristics:

Table 1: Enzymes Involved in this compound Biosynthesis and Metabolism

Enzyme Gene Abbreviation Reaction Catalyzed Cofactors/Regulators Mutant Phenotype
Phytoene desaturase PDS Two desaturations: phytoene → 9,15,9'-tri-cis-ζ-carotene FAD, plastoquinone Albino, photobleached
ζ-carotene isomerase Z-ISO Isomerization: 9,15,9'-tri-cis-ζ-carotene → 9,9'-di-cis-ζ-carotene Heme B, redox-regulated Accumulates 9,15,9'-tri-cis-ζ-carotene, impaired dark carotenogenesis
ζ-carotene desaturase ZDS Two desaturations: 9,9'-di-cis-ζ-carotene → 7,9,7',9'-tetra-cis-lycopene FAD Accumulates ζ-carotene, impaired photosynthesis
Carotenoid isomerase CRTISO Isomerization: 7,9,7',9'-tetra-cis-lycopene → all-trans-lycopene None Accumulates prolycopene, impaired PSII assembly

Table 2: Regulation of Carotenoid Biosynthesis Genes Under Abiotic Stress in Pepper Seedlings

Gene Salt Stress Fold-Change Drought Stress Fold-Change Waterlogging Stress Fold-Change Function
VDE >481× >36× Not significant Violaxanthin de-epoxidase
LCYE >840× >23× Not significant Lycopene ε-cyclase
ZISO Significant upregulation Significant upregulation Not significant ζ-carotene isomerase
ZDS Significant upregulation Significant upregulation Not significant ζ-carotene desaturase

Conclusion and Future Perspectives

The this compound biosynthesis pathway represents a critical segment in the broader carotenoid biosynthetic network, with the recently discovered Z-ISO enzyme solving a major gap in our understanding of how plants convert phytoene to lycopene. The redox-sensitive nature of Z-ISO provides a regulatory link between carotenoid biosynthesis and the metabolic state of the plastid, while the photo-lability of the 15-cis double bond in its substrate creates a unique interplay between enzymatic and photochemical processes in different plant tissues.

Future research on this compound metabolism will likely focus on several key areas:

  • Structural Characterization: Obtaining high-resolution structures of Z-ISO and ZDS would provide valuable insights into their catalytic mechanisms and regulatory features.
  • Regulatory Networks: Elucidation of the complete transcriptional and post-translational regulatory networks controlling the expression and activity of this compound pathway enzymes across different species and tissue types.
  • Metabolic Channeling: Investigation of potential metabolon formation and substrate channeling between the consecutive enzymes in the pathway from phytoene to lycopene.
  • Biotechnological Applications: Leveraging advanced genome editing tools and synthetic biology approaches to optimize carotenoid profiles in crops for enhanced nutritional value and stress tolerance.

References

Comprehensive Technical Guide: The Role of Zeta-Carotene in Carotenoid Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ζ-Carotene and Its Importance in Carotenoid Biosynthesis

Zeta-carotene (ζ-carotene) represents a crucial intermediate metabolite in the carotenoid biosynthetic pathway of oxygenic phototrophs, including plants, algae, and cyanobacteria. This acyclic carotenoid serves as a key branching point in the formation of diverse carotenoid species that play fundamental roles in photosynthesis, photoprotection, and plant development. Unlike its cyclic counterparts α-carotene and β-carotene, ζ-carotene maintains a linear molecular structure that facilitates its function as a substrate for subsequent desaturation and cyclization reactions [1]. The metabolism of ζ-carotene represents a critical control point in the carotenogenic pathway, with recent research revealing sophisticated regulatory mechanisms at both enzymatic and genetic levels that influence overall carotenoid accumulation in plant tissues [2] [3].

The structural configuration of ζ-carotene features a polyene chain with multiple conjugated double bonds, which serves as the molecular foundation for its function as a light-absorbing pigment. With the molecular formula C₄₀H₆₀ and a molar mass of 540.920 g·mol⁻¹, ζ-carotene occupies a strategic position in the carotenoid biosynthetic pathway between phytoene/phytofluene and more highly conjugated carotenoids like neurosporene and lycopene [1]. The isomeric state of ζ-carotene is particularly significant, as specific cis-trans configurations at the 15-15' double bond determine its suitability as a substrate for downstream enzymes in the pathway [2] [4]. This structural specificity underscores the necessity for specialized isomerases like Z-ISO that ensure proper geometric configuration for metabolic progression.

ζ-Carotene in the Carotenoid Biosynthetic Pathway

Pathway Position and Metabolic Flow

This compound occupies a central position in the multi-step conversion of colorless phytoene to fully conjugated lycopene in oxygenic phototrophs. The biosynthetic sequence begins with the condensation of two geranylgeranyl diphosphate (GGPP) molecules by phytoene synthase (PSY) to form 15-cis-phytoene, which then undergoes two desaturation steps catalyzed by phytoene desaturase (PDS) to produce 9,15,9'-tri-cis-ζ-carotene [2] [3] [5]. At this critical juncture, the 15-cis double bond must be isomerized to trans configuration before further desaturation can occur, a reaction specifically catalyzed by ζ-carotene isomerase (Z-ISO) to yield 9,9'-di-cis-ζ-carotene [2] [6]. This isomerized product then serves as the substrate for ζ-carotene desaturase (ZDS), which catalyzes two additional desaturation steps to produce 7,9,7',9'-tetra-cis-lycopene (prolycopene), which is subsequently isomerized to all-trans-lycopene by carotenoid isomerase (CRTISO) [2] [3].

The metabolic pathway leading to ζ-carotene formation and its subsequent conversion represents a conserved biosynthetic route in oxygenic phototrophs that contrasts with the more direct pathway found in many heterotrophic bacteria and fungi. In non-photosynthetic organisms, a single bacterial-type phytoene desaturase (CRTI) typically catalyzes the complete conversion of phytoene to all-trans-lycopene without accumulation of cis-intermediates [6] [3]. The requirement for multiple specialized enzymes in plants and cyanobacteria suggests evolutionary optimization for regulatory control and environmental responsiveness in photosynthetic organisms, with ζ-carotene representing a key metabolic checkpoint [6].

Visual Representation of the Carotenoid Biosynthetic Pathway

G GGPP GGPP Phytoene Phytoene GGPP->Phytoene PSY Phytofluene Phytofluene Phytoene->Phytofluene PDS 9,15,9'-tri-cis-ζ-carotene 9,15,9'-tri-cis-ζ-carotene Phytofluene->9,15,9'-tri-cis-ζ-carotene PDS 9,9'-di-cis-ζ-carotene 9,9'-di-cis-ζ-carotene 9,15,9'-tri-cis-ζ-carotene->9,9'-di-cis-ζ-carotene Z-ISO Neurosporene Neurosporene 9,9'-di-cis-ζ-carotene->Neurosporene ZDS 7,9,7',9'-tetra-cis-lycopene 7,9,7',9'-tetra-cis-lycopene Neurosporene->7,9,7',9'-tetra-cis-lycopene ZDS all-trans-lycopene all-trans-lycopene 7,9,7',9'-tetra-cis-lycopene->all-trans-lycopene CRTISO β-carotene β-carotene all-trans-lycopene->β-carotene LCYB α-carotene α-carotene all-trans-lycopene->α-carotene LCYE+LCYB PSY PSY PDS PDS ZISO ZISO ZDS ZDS CRTISO CRTISO LCYB LCYB LCYE LCYE

Figure 1: Carotenoid biosynthetic pathway in plants and cyanobacteria showing ζ-carotene intermediates. The pathway highlights the central role of Z-ISO in isomerizing 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene, enabling further desaturation by ZDS. Enzyme abbreviations: PSY (phytoene synthase), PDS (phytoene desaturase), Z-ISO (ζ-carotene isomerase), ZDS (ζ-carotene desaturase), CRTISO (carotenoid isomerase), LCYB (lycopene β-cyclase), LCYE (lycopene ε-cyclase).

Enzymology of ζ-Carotene Metabolism

This compound Isomerase (Z-ISO): Structure and Mechanism

This compound isomerase (Z-ISO) represents the most recently identified enzyme in the early carotenoid biosynthetic pathway and has been characterized as a heme B-containing integral membrane protein that catalyzes the redox-regulated cis-to-trans conversion of the 15-cis double bond in 9,15,9'-tri-cis-ζ-carotene [2] [6]. This enzyme functions through a unique ligand switching mechanism that modulates electron sharing with the heme B cofactor depending on the redox state of the heme iron [2]. In its oxidized state, Z-ISO exists in an inactive conformation, while reduction of the heme iron activates the enzyme through structural rearrangement that enables catalysis [2]. Spectroscopic analysis reveals distinct absorbance profiles for each redox state, with the oxidized form exhibiting maximum absorbance at 426 nm and the reduced, active form absorbing maximally at 414-415 nm [2].

The membrane integration of Z-ISO is critical to its function, as the enzyme contains multiple transmembrane domains that embed it within plastid membranes [2]. In plants, Z-ISO is encoded by a nuclear gene and targeted to plastids via an N-terminal transit peptide that is cleaved upon organelle import [2]. The enzyme has been shown to function within high molecular weight protein complexes, suggesting potential interactions with other carotenoid biosynthetic enzymes [2]. Phylogenetic analysis indicates that Z-ISO homologs are present in plants, algae, diatoms, and cyanobacteria, but notably absent in green sulfur bacteria and Chloracidobacterium species, indicating specific evolutionary distribution among oxygenic phototrophs [6].

Comparative Structural Features of Z-ISO Across Species

Table 1: Structural and functional characteristics of Z-ISO enzymes across different species

Organism Gene Identifier Heme Ligands Membrane Topology Redox Regulation Light Compensation
Zea mays (maize) ZmZ-ISO Conserved His residues Multiple transmembrane domains Yes, via heme iron Partial
Arabidopsis thaliana AtZ-ISO Putative conserved ligands Multiple transmembrane domains Yes, via heme iron Partial
Synechocystis sp. PCC 6803 slr1599 Predicted His coordination Multiple transmembrane domains Presumed Significant
Oryza sativa (rice) OsZ-ISO Conserved heme-binding Multiple transmembrane domains Yes, via heme iron Partial
Substrate Specificity and Catalytic Function

Z-ISO demonstrates strict substrate specificity for the central 15-15' cis double bond of 9,15,9'-tri-cis-ζ-carotene, converting it specifically to the 9,9'-di-cis-ζ-carotene isomer [2] [4]. This geometric transformation is essential for the subsequent desaturation reactions catalyzed by ζ-carotene desaturase (ZDS), which cannot efficiently utilize the 15-cis substrate [4]. The isomerization reaction proceeds independently of light or external energy sources, instead relying on the redox potential of the heme cofactor [2]. Biochemical studies have demonstrated that asymmetric ζ-carotene isomers such as 9-cis-ζ-carotene are poorly converted by ZDS, resulting in metabolic dead-ends that accumulate 7,9-dicis-neurosporene rather than progressing to lycopene [4].

The catalytic efficiency of Z-ISO is particularly important in non-photosynthetic plant tissues or during periods of darkness, where photoisomerization cannot supplement enzymatic activity [6]. Mutant studies in both plants and cyanobacteria have confirmed that Z-ISO deficiency leads to accumulation of 9,15,9'-tri-cis-ζ-carotene and impaired production of downstream carotenoids, especially under dark conditions [6]. This phenotype can be partially rescued by high light exposure through photoisomerization of the 15-cis double bond, though this process is less efficient than enzymatic conversion [6] [4]. The dual isomerization mechanisms (enzymatic and photochemical) represent an evolutionary adaptation that ensures continuous carotenoid biosynthesis under varying light conditions in photosynthetic organisms.

Experimental Methods for Studying ζ-Carotene Metabolism

Heterologous Complementation Assays in E. coli

The functional characterization of Z-ISO activity is commonly performed using heterologous complementation assays in Escherichia coli engineered to accumulate the Z-ISO substrate, 9,15,9'-tri-cis-ζ-carotene. This system utilizes bacterial strains transformed with crtE, crtB, and plant PDS genes to express geranylgeranyl pyrophosphate synthase (GGPPS), phytoene synthase (PSY), and phytoene desaturase (PDS), respectively [2] [6]. These engineered cells accumulate 9,15,9'-tri-cis-ζ-carotene, which can then be isomerized to 9,9'-di-cis-ζ-carotene only when a functional Z-ISO gene is introduced [2]. The detailed protocol involves:

  • Plasmid Construction: Clone the Z-ISO gene into an appropriate expression vector (e.g., pCDFDuet-1) using restriction sites such as NdeI and XhoI [6].

  • Strain Transformation: Co-transform E. coli BL21(DE3) with the Z-ISO expression construct and the pAC-ZETAipi plasmid (Addgene #53284) that provides the substrate biosynthesis pathway [6].

  • Culture Conditions: Grow transformed bacteria in LB medium with appropriate antibiotics (streptomycin 50 µg/mL and chloramprycin 34 µg/mL) at 37°C with shaking at 200 rpm [6].

  • Gene Induction: Induce gene expression with 0.1-1.0 mM IPTG when cultures reach OD₆₀₀ ≈ 0.6, then continue incubation for 16-24 hours at 16-28°C [2] [6].

  • Pigment Extraction: Harvest cells by centrifugation, then extract carotenoids using acetone, methanol, or hexane with brief sonication to facilitate complete pigment extraction [2].

  • HPLC Analysis: Separate and quantify ζ-carotene isomers using normal-phase HPLC with photodiode array detection, typically employing silica-based columns and non-polar mobile phases [2].

This complementation platform provides a robust system for determining Z-ISO activity, with successful isomerization confirmed by HPLC analysis showing conversion of 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene [2] [6]. The method has been successfully applied to characterize Z-ISO enzymes from diverse species including maize, Arabidopsis, and Synechocystis [2] [6].

In Vitro Enzymatic Assays with Purified Z-ISO

For mechanistic studies of Z-ISO catalysis, in vitro assays using purified enzyme components provide detailed kinetic and structural information. These assays require substantial protein purification efforts but enable precise control over reaction conditions and direct observation of enzyme properties [2]. The key steps include:

  • Protein Expression and Purification: Express a truncated form of Z-ISO as a maltose-binding protein fusion (MBP::Z-ISO) in E. coli. Supplement bacterial cultures with heme biosynthesis precursors (δ-aminolevulinic acid) to ensure proper heme cofactor incorporation [2].

  • Membrane Isolation: Collect bacterial membranes by ultracentrifugation (100,000 × g for 1 hour) after cell disruption by sonication or French press [2].

  • Protein Solubilization and Purification: Solubilize membrane proteins using non-ionic detergents (e.g., dodecyl-β-D-maltoside), then purify MBP::Z-ISO using amylose affinity chromatography. Optionally cleave the MBP tag with specific proteases to isolate Z-ISO alone [2].

  • Heme Cofactor Analysis: Identify the heme b cofactor using a hemochrome assay, measuring the pyridine hemochrome spectrum with characteristic α and β bands at 557 and 526 nm, respectively [2].

  • Liposome Incorporation: Incorporate the substrate 9,15,9'-tri-cis-ζ-carotene into artificial liposomes prepared from plant lipids or synthetic phospholipids using freeze-thaw cycles or detergent removal methods [2].

  • Enzyme Assays: Mix substrate-containing liposomes with purified Z-ISO in appropriate buffers under reducing conditions (e.g., with dithiothreitol or sodium dithionite) to maintain heme iron in reduced state [2].

  • Product Analysis: Extract reaction products with organic solvents and analyze by HPLC with photodiode array detection, quantifying isomer conversion ratios [2].

Comparative Analysis of Experimental Approaches

Table 2: Methodologies for studying ζ-carotene metabolism and Z-ISO function

Method Type Key Components Detection Approach Applications Advantages Limitations
Heterologous Complementation E. coli + crtE/crtB/PDS + Z-ISO HPLC analysis of carotenoid extracts Gene function validation, mutant characterization Technically simple, high throughput Cellular context may not reflect native environment
In Vitro Enzymatic Assay Purified Z-ISO + liposome-incorporated substrate Spectrophotometry, HPLC Kinetic analysis, mechanistic studies Precise control of conditions, direct observation Technically challenging, requires protein purification
Mutant Analysis Z-ISO knockout strains (plants/cyanobacteria) HPLC, photosynthetic characterization Physiological relevance, light-dark regulation Biological context, phenotypic assessment Complex genetics, potential compensatory mechanisms
Spectroscopic Characterization Purified Z-ISO with heme cofactor UV-Vis, EPR spectroscopy Redox regulation, cofactor analysis Direct observation of cofactor states Requires highly pure protein, specialized equipment

Regulation and Physiological Significance

Light-Dependent Regulation and Photoisomerization

The metabolism of ζ-carotene is uniquely influenced by light conditions, with both enzymatic and photochemical processes contributing to the isomerization of the central 15-cis double bond. Under illuminated conditions, the photo-labile nature of the 15-cis double bond enables partial non-enzymatic isomerization, which can compensate for reduced Z-ISO activity [6] [4]. This phenomenon has been demonstrated in Z-ISO mutant strains of both plants and cyanobacteria, which accumulate significantly less 9,15,9'-tri-cis-ζ-carotene and produce more downstream carotenoids when grown in light compared to darkness [6]. The photoisomerization process is particularly efficient under high light intensities, as evidenced by the partial rescue of the "Pinalate" sweet orange mutant phenotype when exposed to increased illumination [6].

The redox-sensing capability of Z-ISO through its heme cofactor provides an additional regulatory layer that integrates metabolic status with enzymatic activity. The heme iron alternates between Fe²⁺ (reduced, active) and Fe³⁺ (oxidized, inactive) states, effectively functioning as a molecular switch that controls isomerization capacity [2]. This redox regulation may connect ζ-carotene metabolism to the plastid's energetic status, potentially coordinating carotenoid biosynthesis with photosynthetic activity [2]. In cyanobacteria, the requirement for Z-ISO is particularly pronounced during light-activated heterotrophic growth (LAHG) conditions, where brief light pulses are insufficient to drive significant photoisomerization, thus necessitating enzymatic catalysis for sustained carotenoid production [6].

Physiological Consequences of Impaired ζ-Carotene Metabolism

Genetic disruptions in ζ-carotene metabolism produce distinctive physiological phenotypes across diverse organisms. In plants, Z-ISO mutations result in delayed greening, reduced carotenoid content, and impaired photosynthetic function, particularly when development occurs in darkness [6] [3]. Etiolated plant tissues lacking functional Z-ISO accumulate 9,15,9'-tri-cis-ζ-carotene and fail to produce mature carotenoid species, demonstrating the enzyme's essential role in carotenogenesis during skotomorphogenesis [6]. In rice, Z-ISO deficiency has been linked to altered plant architecture and tillering, suggesting connections between carotenoid metabolism and hormone signaling that modulate developmental processes [6].

Cyanobacterial Z-ISO mutants exhibit light-dependent phenotypes similar to plant mutants, with normal carotenoid profiles under continuous illumination but significant impairments during dark incubation or LAHG conditions [6]. These mutants accumulate 9,15,9'-tri-cis-ζ-carotene and show reduced production of downstream carotenoids, confirming the conserved function of Z-ISO across photosynthetic lineages [6]. The photosynthetic apparatus in these mutants displays increased light sensitivity and impaired photosystem assembly, particularly for PSII, underscoring the structural and photoprotective roles of mature carotenoids in photosynthetic complexes [6].

Research Applications and Future Directions

Metabolic Engineering Approaches

The strategic manipulation of ζ-carotene metabolism represents a promising approach for metabolic engineering of carotenoid content in crop plants and microorganisms. Recent advances in synthetic biology have enabled targeted modulation of carotenoid pathways, with ζ-carotene serving as a key regulatory node for controlling flux toward downstream compounds such as lycopene and β-carotene [1] [3]. These engineering strategies aim to optimize carotenoid composition to enhance nutritional value, improve stress tolerance, and increase pigment content for industrial applications [1] [3]. Successful approaches have included:

  • Pathway Optimization: Fine-tuning the expression of Z-ISO along with other carotenogenic enzymes to balance metabolic flux and prevent intermediate accumulation [3].

  • Chloroplast-to-Chromoplast Conversion: Synthetic conversion of leaf chloroplasts into chromoplasts to increase carotenoid storage capacity, thereby enhancing the nutritional value of green plant tissues [3].

  • Transient Expression Systems: Utilizing viral vectors for transient gene expression to accumulate carotenoids outside the plastid, creating alternative storage compartments [3].

  • Microbial Production: Engineering microorganisms for efficient mass production of specific carotenoids, leveraging their simplified regulatory networks and industrial scalability [3].

The engineering of ζ-carotene metabolism must carefully consider the branch point nature of the carotenoid pathway, as manipulations that increase ζ-carotene flux could potentially divert substrates away from other essential isoprenoids such as gibberellins, tocopherols, or chlorophylls [3]. Successful strategies often employ tissue-specific promoters or inducible expression systems to spatially and temporally control metabolic modifications, thereby minimizing pleiotropic effects on plant development and physiology [3].

Future Research Directions

Despite significant advances in understanding ζ-carotene metabolism, several areas warrant further investigation:

  • Structural Characterization: High-resolution structure determination of Z-ISO would elucidate precise substrate binding interactions and catalytic mechanisms, facilitating rational engineering approaches [6].

  • Regulatory Networks: Comprehensive analysis of transcriptional and post-translational regulation of Z-ISO expression and activity would clarify how ζ-carotene metabolism is integrated with broader cellular processes [2] [6].

  • Transport Mechanisms: The processes governing ζ-carotene movement within plastids and potential interactions with carotenoid-binding proteins remain poorly understood [2].

  • Stress Connections: Further investigation of how ζ-carotene metabolism responds to abiotic stresses and its potential role in stress adaptation could inform crop improvement strategies [3] [7].

  • Human Health Applications: While ζ-carotene itself is not a significant dietary component, engineering its flux toward provitamin A carotenoids could address vitamin A deficiency in vulnerable populations [8].

The continued development of CRISPR technologies for precise genome editing, along with advanced synthetic biology tools for pathway optimization, will undoubtedly accelerate research and application of ζ-carotene metabolism in both agricultural and industrial contexts [3]. These approaches hold significant promise for addressing global challenges in nutrition, sustainable agriculture, and renewable biotechnology.

Conclusion

References

zeta-carotene isomerase Z-ISO mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Z-ISO's Role in the Carotenoid Pathway

Z-ISO acts at a specific point in the multi-step conversion of the colorless precursor phytoene into colored lycopene [1]. The following diagram illustrates the sequence of desaturation and isomerization steps leading to lycopene, highlighting where Z-ISO acts.

carotenoid_pathway Phytoene Phytoene 9,15,9'-tri-cis-ζ-carotene 9,15,9'-tri-cis-ζ-carotene Phytoene->9,15,9'-tri-cis-ζ-carotene Phytoene Desaturase (PDS) 9,9'-di-cis-ζ-carotene 9,9'-di-cis-ζ-carotene 9,15,9'-tri-cis-ζ-carotene->9,9'-di-cis-ζ-carotene Z-ISO (Isomerization) 7,9,7',9'-tetra-cis-lycopene 7,9,7',9'-tetra-cis-lycopene 9,9'-di-cis-ζ-carotene->7,9,7',9'-tetra-cis-lycopene ζ-Carotene Desaturase (ZDS) all-trans-lycopene all-trans-lycopene 7,9,7',9'-tetra-cis-lycopene->all-trans-lycopene Carotenoid Isomerase (CRTISO)

As the diagram shows, the phytoene desaturase (PDS) produces 9,15,9'-tri-cis-ζ-carotene, which contains a central 15-15' cis double bond [2]. Z-ISO specifically targets this bond, isomerizing it to a trans configuration, resulting in 9,9'-di-cis-ζ-carotene. This product is the necessary substrate for the next enzyme, ζ-carotene desaturase (ZDS) [2] [3]. Without Z-ISO, the pathway stalls, and "mature" carotenoids cannot be synthesized in the absence of light [4].

The Hme b Redox-Switch Mechanism

The catalytic activity of Z-ISO is post-translationally regulated by the redox state of its heme b cofactor through a unique ligand-switching mechanism [2] [3].

  • Inactive State (Oxidized) : In its oxidized Fe(III) state, the heme iron is coordinated by specific amino acid residues from Z-ISO, holding the enzyme in an inactive conformation [2].
  • Activation (Reduced) : Under reducing conditions, the heme iron is reduced to Fe(II). This reduction triggers a switch in the protein-derived ligands that coordinate the iron. This ligand switch repositions the heme cofactor, inducing a structural change in the enzyme that opens the active site, allowing the substrate to bind and catalysis to proceed [2].
  • Direct Evidence : The reliance on this redox switch was demonstrated in vitro. Purified Z-ISO protein only catalyzed the isomerization reaction when the system was treated with a reducing agent like dithionite. The enzyme was inactive in its oxidized, as-purified state or when heat-denatured [2].

The spectroscopic signatures of the heme change with its state: the oxidized, inactive form has a maximum absorbance at 426 nm, while the reduced, active form absorbs maximally at 414–415 nm [3].

Key Experimental Models & Protocols

Researchers use both in vivo and in vitro systems to study Z-ISO function. The table below compares these key experimental approaches.

Approach Description Key Steps Readout / Analysis

| In Vivo Complementation in E. coli* | Engineered *E. coli produces Z-ISO substrate. Z-ISO gene introduction tests function [2] [3]. | 1. Transform E. coli with genes for crtE, crtB, and plant PDS to accumulate 9,15,9'-tri-cis-ζ-carotene. 2. Introduce Z-ISO gene. 3. Culture and induce expression [3]. | Carotenoid extraction and HPLC analysis to detect conversion to 9,9'-di-cis-ζ-carotene [5] [3]. | | In Vitro Assay with Purified Components | Reconstitutes activity using purified Z-ISO and substrate in artificial liposomes [2]. | 1. Purify Z-ISO substrate from engineered E. coli. 2. Express and purify recombinant Z-ISO (often as a MBP-fusion). 3. Incorporate substrate into liposomes. 4. Initiate reaction with purified Z-ISO under reducing conditions [2] [3]. | HPLC separation and quantification of ζ-carotene isomers to confirm enzymatic activity independent of other proteins [2]. |

References

Zeta-Carotene Desaturase (ZDS): Comprehensive Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Zeta-carotene desaturase (ZDS) represents a crucial enzymatic component in the carotenoid biosynthetic pathway across photosynthetic organisms. As an integral membrane protein classified under EC 1.3.5.6, ZDS catalyzes a critical desaturation step in the transformation of ζ-carotene into lycopene, which serves as the foundational precursor for diverse carotenoid compounds. These compounds fulfill essential physiological roles including photoprotection, light harvesting, and serving as precursors for plant hormones like abscisic acid (ABA). The broad significance of ZDS extends from fundamental biological processes to applications in metabolic engineering for nutritional enhancement and stress tolerance in crops.

Recent research advances have illuminated ZDS's multifaceted functions beyond its canonical role in carotenogenesis. Evidence indicates ZDS participation in retrograde signaling between chloroplasts and the nucleus, influencing the expression of nuclear-encoded chloroplast proteins. Furthermore, ZDS manipulation demonstrates potential for metabolic engineering approaches aimed at augmenting carotenoid content in food crops, thereby addressing vitamin A deficiency in developing regions. This technical guide synthesizes current understanding of ZDS structural characteristics, enzymatic mechanisms, experimental methodologies, and emerging biotechnological applications, providing researchers with a comprehensive reference for advancing ZDS-related investigations.

ZDS Catalytic Function and Biochemical Properties

Core Enzymatic Activity

This compound desaturase executes a precision desaturation reaction in the carotenoid biosynthesis pathway, specifically converting 9,9'-dicis-ζ-carotene to 7,9,7',9'-tetra-cis-lycopene (prolycopene) through a two-step desaturation process. The systematic biochemical characterization identifies ZDS as 9,9'-dicis-zeta-carotene:quinone oxidoreductase (EC 1.3.5.6), which utilizes quinone as a natural electron acceptor during the desaturation reactions [1]. The enzymatic mechanism proceeds through two sequential desaturations:

  • First desaturation: 9,9'-dicis-ζ-carotene + quinone → 7,9,9'-tricis-neurosporene + quinol
  • Second desaturation: 7,9,9'-tricis-neurosporene + quinone → 7,9,7',9'-tetra-cis-lycopene (prolycopene) + quinol [1]

This poly-cis desaturation pathway results in the production of prolycopene rather than all-trans-lycopene, creating a substrate requirement for the subsequent enzyme, carotenoid isomerase (CRTISO), which converts the cis-isomers to the all-trans configuration necessary for cyclization [2]. In maize, the concerted action of phytoene desaturase (PDS) and ZDS mediates a default poly-Z carotenoid biosynthetic pathway, yielding predominantly 7,9,7',9'-tetra-Z-lycopene, suggesting the necessity of an associated isomerase for generating the all-trans substrate required by downstream lycopene cyclase enzymes [2].

Cofactors and Catalytic Requirements

ZDS functions in association with a plastid terminal oxidase that facilitates electron transfer during the desaturation reactions [3]. This association appears crucial for maintaining electron flow continuity through the photosynthetic electron transport chain. The enzyme requires redox cofactors for optimal activity, with evidence suggesting involvement of quinone molecules in the electron transfer process during desaturation [1]. The intimate connection between ZDS activity and the photosynthetic apparatus underscores its integration with fundamental chloroplast functions.

Table 1: Core Characteristics of this compound Desaturase

Characteristic Details
EC Number EC 1.3.5.6 [1]
Systematic Name 9,9'-dicis-zeta-carotene:quinone oxidoreductase [1]
Reaction Catalyzed 9,9'-dicis-ζ-carotene + 2 quinone → 7,9,7',9'-tetra-cis-lycopene (prolycopene) + 2 quinol [1] [4]
Protein Type Integral membrane protein [5]
Pathway Position Downstream of ζ-carotene in carotenoid biosynthetic pathway [3]
Critical Cofactors/Partners Quinone, plastid terminal oxidase [3]

ZDS in the Carotenoid Biosynthesis Pathway

Pathway Integration and Metabolic Context

ZDS occupies a central position in the carotenoid biosynthesis pathway, functioning as the third enzyme in the sequential desaturation process that converts colorless phytoene into colored lycopene. The complete pathway involves four enzymatic steps:

  • Phytoene desaturase (PDS/CrtP): Catalyzes two desaturations of phytoene to produce 9,15,9'-tri-cis-ζ-carotene
  • This compound isomerase (Z-ISO): Isomerizes the central 15-15' cis double bond in 9,15,9'-tri-cis-ζ-carotene to produce 9,9'-di-cis-ζ-carotene [5]
  • This compound desaturase (ZDS): Performs two desaturations of 9,9'-di-cis-ζ-carotene to produce 7,9,7',9'-tetra-cis-lycopene
  • Carotenoid isomerase (CRTISO): Converts 7,9,7',9'-tetra-cis-lycopene to all-trans-lycopene [5]

This multi-enzyme pathway represents the predominant route for lycopene synthesis in oxygenic phototrophs, including cyanobacteria, algae, and plants [5]. The pathway demonstrates conserved functionality across species but with organism-specific variations in regulation and enzyme characteristics.

G GGPP GGPP PSY Phytoene synthase (PSY) GGPP->PSY Phytoene Phytoene PDS Phytoene desaturase (PDS) Phytoene->PDS zeta_carotene_cis 9,15,9'-tri-cis-ζ-carotene ZISO ζ-carotene isomerase (Z-ISO) zeta_carotene_cis->ZISO zeta_carotene_dicis 9,9'-di-cis-ζ-carotene ZDS ζ-carotene desaturase (ZDS) zeta_carotene_dicis->ZDS Neurosporene Neurosporene Neurosporene->ZDS Lycopene_cis 7,9,7',9'-tetra-cis-lycopene (prolycopene) CRTISO Carotenoid isomerase (CRTISO) Lycopene_cis->CRTISO Lycopene_trans all-trans-lycopene LCYB Lycopene β-cyclase (LCYB) Lycopene_trans->LCYB LCYE Lycopene ε-cyclase (LCYE) Lycopene_trans->LCYE beta_carotene beta_carotene BCH β-carotene hydroxylase (BCH) beta_carotene->BCH lutein lutein ABA Abscisic Acid (ABA) PSY->Phytoene PDS->zeta_carotene_cis ZISO->zeta_carotene_dicis ZDS->Neurosporene 1st desaturation ZDS->Lycopene_cis 2nd desaturation CRTISO->Lycopene_trans LCYB->beta_carotene LCYE->lutein via multiple steps BCH->ABA via multiple steps

Figure 1: Carotenoid Biosynthesis Pathway Showing ZDS Position. ZDS catalyzes two desaturation steps converting ζ-carotene to prolycopene. The pathway illustrates the enzymatic sequence from geranylgeranyl diphosphate (GGPP) to major carotenoid end products, highlighting ZDS's central role in carotenoid biosynthesis.

Species-Specific ZDS Characteristics

ZDS enzymes from different organisms share conserved functional domains while exhibiting species-specific variations in structural and regulatory properties. The table below compares ZDS characteristics across representative species:

Table 2: Comparative Analysis of ZDS Across Species

Species Protein Length (aa) Molecular Weight (kDa) Exon/Intron Structure Key Characteristics
Arabidopsis thaliana - - 14 exons [6] Essential for chloroplast development, photoprotection, retrograde signaling [7]
Chlorella protothecoides 584 63.7 - 72.5% nucleotide identity with C. reinhardtii; light-responsive expression [3]
Dunaliella bardawil 582 64.43 12 exons, 11 introns [8] Contains salt-inducible promoter elements; hypoosmolarity-responsive [8]
Sweetpotato (IbZDS) - - - Overexpression increases β-carotene, lutein; enhances salt tolerance [9]
Zea mays (maize) - - Single-copy gene [2] Maps to chromosome 7S; catalyzes poly-Z desaturation pathway [2]

ZDS Gene Structure, Regulation and Expression

Genomic Organization and Transcriptional Regulation

The genomic architecture of ZDS genes exhibits conservation across plant species, typically featuring multiple exons and introns. For instance, in Arabidopsis thaliana, the ZDS gene (AT3G04870) comprises 14 exons located on chromosome 3 [6], while the Dunaliella bardawil ZDS gene contains 12 exons interrupted by 11 introns [8]. This complex gene structure potentially enables alternative splicing and sophisticated regulatory control of ZDS expression.

ZDS gene expression demonstrates responsiveness to diverse environmental cues and developmental signals. Research across multiple species reveals that ZDS transcription is:

  • Light-inducible: In Chlorella protothecoides, ZDS expression is significantly upregulated in response to light exposure [3], suggesting photoregulatory mechanisms controlling carotenogenesis.
  • Stress-responsive: Expression patterns vary under different stress conditions, with upregulation observed under high salinity, high light intensity, and nitrogen deficiency in algal species [8].
  • Developmentally regulated: In Arabidopsis, ZDS is expressed in 23 distinct plant structures across 13 developmental growth stages [6], indicating complex tissue-specific and temporal regulation.

Promoter analysis of ZDS from Dunaliella bardawil has identified specific regulatory elements, including a hypoosmolarity-responsive element (HRE) followed by a GBF5 binding site (GBF5BS), both induced by hypoosmolarity conditions [8]. These cis-regulatory elements likely contribute to the observed stress-responsive expression patterns of ZDS genes.

Post-Transcriptional and Post-Translational Regulation

Beyond transcriptional control, ZDS activity appears subject to multilayered regulation at post-transcriptional and post-translational levels. Evidence suggests potential redox regulation of ZDS activity, possibly through interaction with the plastid terminal oxidase system [3]. Additionally, the requirement for Z-ISO to generate the proper substrate for ZDS introduces a substrate-level regulation mechanism, as demonstrated in Synechocystis, where Z-ISO is essential for carotenoid biosynthesis during dark conditions [5].

In Arabidopsis, ZDS mutations result in pleiotropic effects including altered expression of nuclear-encoded chloroplast proteins such as Lhcb1.1, Lhcb1.4, and RbcS, suggesting ZDS's involvement in retrograde signaling from plastids to the nucleus [7]. This connection positions ZDS not only as a biosynthetic enzyme but also as a potential component in inter-organellar communication networks.

Experimental Methods for ZDS Characterization

Gene Cloning and Expression Analysis

Comprehensive characterization of ZDS begins with gene identification and isolation. The following experimental approaches have proven effective:

  • Degenerate Primer Design: Based on conserved regions identified through multiple sequence alignment of ZDS genes from related species [3]
  • RACE (Rapid Amplification of cDNA Ends): For obtaining full-length cDNA sequences, employing both 5' and 3' RACE protocols with gene-specific primers [3]
  • Heterologous Expression: Functional validation through expression in Escherichia coli systems, often co-expressed with other carotenoid pathway enzymes to verify activity [5]

A standardized workflow for ZDS gene cloning and functional characterization typically involves the sequential steps outlined below:

G RNA_isolation Total RNA Isolation (Plant/algal tissues) cDNA_synthesis cDNA Synthesis (Reverse transcription) RNA_isolation->cDNA_synthesis Partial_amplification Partial Fragment Amplification (Degenerate primers) cDNA_synthesis->Partial_amplification RACE RACE for Full-Length Sequence (5' and 3' RACE) Partial_amplification->RACE ORF_cloning Full-Length ORF Cloning (Expression vectors) RACE->ORF_cloning Heterologous_expr Heterologous Expression (E. coli system) ORF_cloning->Heterologous_expr Functional_assay Functional Characterization (HPLC analysis of products) Heterologous_expr->Functional_assay Phylogenetic_analysis Bioinformatic Analysis (Sequence alignment, phylogenetics) Functional_assay->Phylogenetic_analysis

Figure 2: Experimental Workflow for ZDS Gene Cloning and Functional Analysis. The diagram outlines key methodological steps for isolating and characterizing ZDS genes, from initial RNA isolation through functional validation in heterologous expression systems.

Functional Characterization Approaches

Functional analysis of ZDS typically employs complementary in vitro and in vivo approaches:

  • In vitro enzyme assays: Using purified ZDS protein or membrane fractions with ζ-carotene substrate and quantifying products via HPLC [1]
  • Complementation assays: Expressing ZDS in carotenoid-deficient E. coli strains or microbial systems engineered to accumulate ζ-carotene [5]
  • Mutant analysis: Characterizing ZDS-deficient mutants in model organisms like Arabidopsis [7] and Synechocystis [5]
  • Gene expression profiling: Quantitative RT-PCR to assess ZDS expression patterns under different conditions [3] [8]

For quantitative expression analysis, qRT-PCR protocols typically utilize specific primer sets designed to amplify 150-200 bp fragments of the ZDS coding sequence, with normalization against housekeeping genes such as β-actin [3]. The experimental conditions for light induction studies generally involve subjecting dark-adapted cells to light intensities of 120 μmol m⁻² s⁻¹ for varying durations (0-4 hours) with triplicate sampling [3].

ZDS in Metabolic Engineering and Biotechnology

Strategies for Carotenoid Enhancement

ZDS represents a strategic target for metabolic engineering approaches aimed at enhancing carotenoid content in food crops and microorganisms. Successful engineering strategies include:

  • Overexpression approaches: Constitutive or tissue-specific overexpression of ZDS to remove potential pathway bottlenecks
  • Combinatorial engineering: Coordinated expression of ZDS with other carotenoid pathway genes (PSY, PDS, LCY, etc.) to optimize flux through the pathway
  • Bacterial enzyme substitution: Replacement of the plant-type four-enzyme pathway (PDS, Z-ISO, ZDS, CRTISO) with bacterial CrtI, which performs the combined desaturation functions [10]

In sweetpotato, IbZDS overexpression significantly increased β-carotene and lutein contents while simultaneously enhancing salt tolerance [9]. This dual benefit of carotenoid enhancement and stress resistance highlights the multifaceted advantages of ZDS engineering. The transgenic plants exhibited coordinated regulation of downstream carotenogenic genes, with significant upregulation of lycopene β-cyclase (β-LCY) and β-carotene hydroxylase (β-CHY) and downregulation of lycopene ε-cyclase (ε-LCY) and ε-carotene hydroxylase (ε-CHY) [9].

Applications in Crop Biofortification

ZDS engineering contributes to crop biofortification initiatives aimed at addressing micronutrient deficiencies. The development of "Golden Rice" exemplifies this approach, where the entire carotenoid pathway was reconstituted in rice endosperm using a multigene cassette [10]. While the initial construct employed bacterial CrtI instead of the plant PDS-Z-ISO-ZDS-CRTISO system, ongoing optimization efforts include testing various combinations of plant desaturases to maximize carotenoid accumulation.

Table 3: Metabolic Engineering Applications of ZDS

Application Strategy Outcome Reference
Sweetpotato carotenoid enhancement IbZDS overexpression Increased β-carotene, lutein; enhanced salt tolerance [9]
Rice biofortification Multigene pathway engineering β-carotene accumulation in endosperm [10]
Maize carotenoid optimization Understanding poly-cis pathway Informed strategies for pro-vitamin A enhancement [2]
Algal lutein production ZDS isolation and characterization Foundation for genetic engineering of Chlorella [3]

Research Implications and Future Directions

The multifaceted roles of ZDS in carotenoid biosynthesis, chloroplast development, and stress responses present numerous promising research avenues. Future investigations should prioritize:

  • Structural characterization: Determination of high-resolution ZDS structures to elucidate substrate binding and catalytic mechanisms
  • Regulatory networks: Comprehensive analysis of transcriptional and post-translational regulation of ZDS across species
  • Protein-protein interactions: Identification of ZDS interaction partners within the carotenoid biosynthetic metabolon
  • Engineering optimization: Systematic evaluation of ZDS variants and orthologs for enhanced catalytic efficiency in heterologous systems

The demonstrated involvement of ZDS in abiotic stress tolerance [9] and retrograde signaling [7] suggests potential for developing crops with improved resilience to environmental challenges. Furthermore, the light-responsive regulation of ZDS expression [3] indicates opportunities for optimizing cultivation conditions to maximize carotenoid production in algal and plant systems.

Emerging techniques such as CRISPR-mediated gene editing offer precision tools for fine-tuning ZDS expression and activity, potentially overcoming limitations associated with conventional overexpression approaches. The integration of ZDS engineering with other metabolic enhancements represents a promising strategy for developing next-generation biofortified crops with optimized nutritional profiles and environmental resilience.

Conclusion

References

ζ-Carotene in Photosynthesis: Biosynthetic Role, Functional Significance, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ζ-Carotene and Photosynthesis

ζ-Carotene is a critical intermediate compound in the carotenoid biosynthesis pathway of photosynthetic organisms, serving as an essential precursor for the production of photosynthetic pigments. As an acyclic carotenoid containing seven conjugated double bonds, ζ-carotene occupies a strategic position in the metabolic pathway between phytoene and lycopene. In photosynthetic organisms including plants, algae, and cyanobacteria, ζ-carotene functions not only as a biosynthetic intermediate but also plays important regulatory roles in chloroplast development and photoprotection. The significance of ζ-carotene extends beyond its immediate biochemical properties, as proper flux through this metabolic intermediate is essential for the assembly of functional photosynthetic complexes and the production of carotenoid-derived signaling molecules.

The structural features of ζ-carotene make it uniquely suited for its biological functions. Unlike its cyclic counterparts α-carotene and β-carotene, ζ-carotene possesses a linear molecular structure that allows for specific enzymatic processing in subsequent pathway steps. Recent research has illuminated the essential nature of ζ-carotene isomerization, particularly the role of 15-cis-ζ-carotene isomerase (Z-ISO) in enabling carotenoid biosynthesis during periods of darkness when photoisomerization cannot occur. This technical guide comprehensively examines the multifaceted role of ζ-carotene in photosynthetic organisms, with particular emphasis on its biosynthetic function, structural contributions, and experimental approaches for studying this essential metabolic intermediate.

Structural Properties and Biosynthetic Pathway

Chemical Characteristics and Isomeric Forms

ζ-Carotene (C₄₀H₆₀) is an acyclic carotenoid characterized by a linear tetraterpenoid structure with a conjugated system of seven double bonds. The fundamental structural feature distinguishing ζ-carotene from later carotenoids in the pathway is its partial desaturation state, which significantly influences its light-absorption properties and biochemical reactivity. The central 15-15' double bond exists in either cis or trans configuration, with the cis isomer (9,15,9'-tri-cis-ζ-carotene) serving as the substrate for Z-ISO-mediated isomerization to the trans form (9,9'-di-cis-ζ-carotene). This isomerization event is critical for the subsequent desaturation reactions that extend the conjugated system and produce the fully conjugated lycopene molecule.

The molecular configuration of ζ-carotene directly impacts its biological function and metabolic fate. The cis isomer of ζ-carotene exhibits structural curvature that influences molecular packing in photosynthetic membranes and presents specific structural challenges for enzymatic processing. The transition from cis to trans configuration at the central double bond straightens the molecular backbone, enabling proper interaction with ζ-carotene desaturase (ZDS) and facilitating the introduction of additional double bonds. This structural transition represents a critical regulatory checkpoint in the carotenoid biosynthetic pathway, ensuring that downstream carotenoids achieve the proper conformation for integration into photosynthetic complexes.

Biosynthetic Pathway and Metabolic Context

ζ-Carotene biosynthesis occurs within the plastid compartment of photosynthetic organisms, where all necessary enzymes and substrates are localized. The pathway begins with the condensation of two geranylgeranyl diphosphate (GGPP) molecules by phytoene synthase (PSY) to produce 15-cis-phytoene. Phytoene then undergoes two sequential desaturation reactions catalyzed by phytoene desaturase (PDS), introducing two double bonds at positions 11 and 11' to yield 9,15,9'-tri-cis-ζ-carotene. This intermediate serves as the substrate for 15-cis-ζ-carotene isomerase (Z-ISO), which converts the central 15-cis double bond to trans configuration, producing 9,9'-di-cis-ζ-carotene. The pathway continues with further desaturation by ζ-carotene desaturase (ZDS) and isomerization by carotenoid isomerase (CRTISO) to yield all-trans-lycopene, the precursor for cyclic carotenoids.

Table 1: Enzymes Involved in ζ-Carotene Metabolism in Photosynthetic Organisms

Enzyme Gene Reaction Catalyzed Cellular Localization Organisms
Phytoene desaturase (PDS) PDS/CrtP Desaturates phytoene to ζ-carotene Plastid Plants, algae, cyanobacteria
ζ-Carotene isomerase (Z-ISO) Z-ISO Isomerizes 15-cis to trans double bond Plastid membrane Plants, algae, cyanobacteria
ζ-Carotene desaturase (ZDS) ZDS/CrtQ Desaturates ζ-carotene to neurosporene/lycopene Plastid Plants, algae, cyanobacteria
Carotenoid isomerase (CRTISO) CRTISO/CrtH Converts poly-cis-lycopene to all-trans-lycopene Plastid Plants, algae, cyanobacteria

The metabolic pathway leading to ζ-carotene is highly conserved across oxygenic phototrophs, including plants, algae, and cyanobacteria. These organisms utilize a multi-enzyme pathway involving four distinct enzymes (PDS, Z-ISO, ZDS, and CRTISO) to convert phytoene to lycopene. This stands in contrast to phototrophic bacteria, which employ a single phytoene desaturase (CrtI) capable of catalyzing all four desaturation steps without requirement for separate isomerization enzymes. The evolutionary conservation of ζ-carotene as a pathway intermediate in oxygenic phototrophs suggests important regulatory functions beyond its role as a mere metabolic intermediate, potentially related to the complex photosynthetic apparatus requirements in these organisms.

Functional Roles in Photosynthetic Systems

Biosynthetic Gateway Function

ζ-Carotene serves as a critical branch point in the carotenoid biosynthetic pathway, directing metabolic flux toward the production of diverse carotenoid species essential for photosynthesis. The position of ζ-carotene between the early colorless carotenoids (phytoene and phytofluene) and the colored carotenoids (lycopene and beyond) establishes it as a metabolic gatekeeper regulating the flow of carbon into downstream photosynthetic pigments. Mutations impairing ζ-carotene metabolism result in substantial reductions in all downstream carotenoids, including β-carotene, lutein, and xanthophylls, demonstrating its essential gateway function [1]. The isomerization state of ζ-carotene directly influences pathway efficiency, with accumulation of cis-isomers causing metabolic bottlenecks that impair photosynthetic apparatus assembly.

The conversion of ζ-carotene to downstream products is particularly important for the photosystem assembly and functional integrity. Research with Arabidopsis mutants has demonstrated that disruption of ζ-carotene desaturase (ZDS) activity results in seedling lethality due to complete arrest of plant growth and development shortly after germination [1]. This severe phenotype underscores the essential nature of efficient ζ-carotene metabolism for plant viability. Additionally, ζ-carotene-derived carotenoids are necessary for the structural stabilization of light-harvesting complexes and reaction centers, with mutants showing impaired accumulation of chlorophyll-protein complexes and disrupted thylakoid membrane organization.

Regulatory and Signaling Functions

Beyond its role as a biosynthetic intermediate, ζ-carotene participates in regulatory networks controlling plastid development and photosynthesis-related gene expression. Analysis of Arabidopsis ZDS mutants (spc1-1) revealed downregulated expression of chlorophyll biosynthesis genes (CAO and PORB) and nuclear-encoded photosynthesis genes (Lhcb1.1, Lhcb1.4, and RbcS) [1]. These findings suggest that ζ-carotene or its metabolites participate in plastid-to-nucleus signaling pathways that coordinate nuclear gene expression with plastid developmental status. This regulatory function ensures proper stoichiometric assembly of photosynthetic complexes during chloroplast biogenesis and in response to changing environmental conditions.

ζ-Carotene also contributes to photoprotective mechanisms both directly and through its downstream products. The conjugated double bond system of ζ-carotene enables limited light-harvesting capability in the blue-green spectrum, though this function is significantly enhanced in later carotenoids with more extensive conjugation. More importantly, ζ-carotene serves as the precursor for carotenoids essential for non-photochemical quenching (NPQ), a critical photoprotective mechanism that dissipates excess light energy as heat. Proper ζ-carotene metabolism is therefore essential for plant fitness under fluctuating light conditions, particularly high light stress where photoprotective carotenoids are most needed.

Table 2: Functional Roles of ζ-Carotene in Photosynthetic Organisms

Functional Role Mechanism Biological Significance Experimental Evidence
Biosynthetic intermediate Substrate for ZDS in lycopene production Essential for production of cyclic carotenoids Mutants accumulate ζ-carotene, lack downstream carotenoids
Chloroplast development Regulation of nuclear gene expression Required for proper photosystem assembly ZDS mutants show disrupted Lhcb and RbcS expression
Photoprotection Precursor for photoprotective carotenoids Enables non-photochemical quenching Mutants are sensitive to high light stress
Light-independent carotenogenesis Substrate for Z-ISO isomerization Allows carotenoid synthesis in darkness Z-ISO mutants fail to synthesize carotenoids in dark
ABA biosynthesis Precursor for ABA synthesis via violaxanthin Regulates stomatal closure and stress responses ZDS mutants show ABA-deficient phenotypes

Enzyme Characterization and Experimental Evidence

Z-ISO Biochemistry and Mechanism

15-cis-ζ-carotene isomerase (Z-ISO) is a heme B-containing integral membrane protein that catalyzes the cis-to-trans isomerization of the central 15-15' double bond in 9,15,9'-tri-cis-ζ-carotene [2] [3]. This redox-regulated enzyme represents the most recently identified component of the early carotenoid biosynthesis pathway and is essential for light-independent carotenoid biosynthesis in plants, algae, and cyanobacteria. Z-ISO functions between phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS) in the pathway, converting the cis isomer to 9,9'-di-cis-ζ-carotene, which is the proper substrate for ZDS. The heme cofactor suggests a potential redox-sensing function, possibly linking carotenoid biosynthesis to the metabolic state of the plastid.

The catalytic mechanism of Z-ISO involves rotation around the central 15-15' double bond, converting the cis configuration to trans. This reaction is thermodynamically unfavorable under standard conditions, suggesting that Z-ISO couples isomerization to an energy-yielding process, potentially through the redox properties of its heme cofactor. The photo-labile nature of the 15-cis double bond enables photoisomerization in light conditions, explaining why Z-ISO mutants exhibit relatively normal carotenoid profiles when grown in light but severe deficiencies when grown in darkness [2] [3]. This light rescue phenomenon demonstrates the functional redundancy between enzymatic and photochemical isomerization mechanisms in photosynthetic tissues exposed to illumination.

Experimental Validation of Z-ISO Function

The identity and function of Z-ISO have been experimentally validated through heterologous expression systems and mutant analysis in multiple organisms. In a key study, the Synechocystis Z-ISO homolog (Slr1599) was cloned and expressed in Escherichia coli engineered to accumulate 9,15,9'-tri-cis-ζ-carotene [2] [3]. The resulting isomerase activity confirmed the biochemical function of this putative Z-ISO protein. Similarly, expression of the maize Z-ISO gene in the same system demonstrated functional conservation between cyanobacterial and plant enzymes. These heterologous expression systems provided definitive evidence that Z-ISO catalyzes the specific isomerization of the 15-cis double bond rather than other cis bonds in the ζ-carotene molecule.

Characterization of Z-ISO knockout mutants has further elucidated its biological function. In Synechocystis, a Δslr1599 mutant synthesized normal carotenoid quotas under continuous illumination but accumulated 9,15,9'-tri-cis-ζ-carotene and failed to produce mature carotenoid species during light-activated heterotrophic growth (LAHG) conditions [2] [3]. Similarly, Arabidopsis and maize Z-ISO mutants accumulated 9,15,9'-tri-cis-ζ-carotene and displayed delayed greening and reduced carotenoid content when grown in light conditions, with more severe phenotypes in darkness [2]. These mutant studies demonstrate that Z-ISO is indispensable for carotenoid biosynthesis during periods of darkness but becomes non-essential under continuous illumination due to photoisomerization of the 15-cis double bond.

G Phytoene Phytoene tri_cis_zeta 9,15,9'-tri-cis-ζ-carotene Phytoene->tri_cis_zeta 2 desaturations di_cis_zeta 9,9'-di-cis-ζ-carotene tri_cis_zeta->di_cis_zeta Z-ISO tri_cis_zeta->di_cis_zeta Light PDS PDS tri_cis_zeta->PDS Lycopene Lycopene di_cis_zeta->Lycopene 2 desaturations Z_ISO Z_ISO PDS->Z_ISO ZDS ZDS Z_ISO->ZDS Light Light Light->tri_cis_zeta

Diagram 1: The biosynthetic pathway of ζ-carotene conversion to lycopene, showing both enzymatic (Z-ISO) and light-dependent isomerization routes. The diagram highlights the position of ζ-carotene as a key intermediate between phytoene and lycopene in the carotenoid biosynthesis pathway.

Research Applications and Experimental Protocols

Metabolic Engineering Applications

ζ-Carotene has emerged as an important target in metabolic engineering strategies aimed at enhancing carotenoid accumulation in food crops. Engineering approaches often bypass the native plant pathway by introducing bacterial phytoene desaturase (CrtI), which converts phytoene directly to lycopene without accumulating ζ-carotene intermediates [4]. This strategy eliminates the requirement for Z-ISO and CRTISO and has been successfully employed in Golden Rice and other carotenoid-biofortified crops. The bacterial CrtI enzyme effectively substitutes for the four plant enzymes (PDS, Z-ISO, ZDS, and CRTISO) normally required for the conversion of phytoene to lycopene, demonstrating the metabolic flexibility at this pathway segment.

Recent advances in synthetic biology have enabled more precise manipulation of the carotenoid pathway, including targeted control of ζ-carotene flux. These approaches aim to optimize carotenoid composition for enhanced nutritional value, improved stress tolerance, and increased pigment content for industrial applications [5]. Engineering efforts must carefully balance metabolic flux to avoid excessive accumulation of ζ-carotene, which could potentially feedback-inhibit upstream enzymes or cause metabolic imbalance. Successful engineering strategies often involve multigene stacking with coordinated expression of pathway genes from phytoene synthase through lycopene cyclases, ensuring efficient channeling of carbon flux from ζ-carotene to valuable downstream carotenoids.

Experimental Protocols and Analytical Methods

Heterologous expression in E. coli provides a powerful system for functional characterization of ζ-carotene metabolism enzymes. The experimental workflow involves amplifying the gene of interest (e.g., Z-ISO) via PCR and cloning into an appropriate expression vector such as pCDFDuet-1 [2] [3]. The construct is then introduced into E. coli BL21(DE3) already containing the pAC-ZETAipi plasmid, which enables accumulation of the 9,15,9'-tri-cis-ζ-carotene substrate. Transformants are selected on LB agar containing appropriate antibiotics (streptomycin 50 μg mL⁻¹ and chloramphenicol 34 μg mL⁻¹), and carotenoid extraction and analysis are performed to assess isomerase activity through detection of 9,9'-di-cis-ζ-carotene production.

Analysis of ζ-carotene and its isomers typically employs high-performance liquid chromatography (HPLC) with photodiode array detection. Normal-phase HPLC systems with silica columns effectively separate cis and trans isomers of ζ-carotene based on polarity differences. The characteristic absorption spectra of ζ-carotene isomers (with 9,15,9'-tri-cis-ζ-carotene showing ~10 nm blue-shifted absorption maxima compared to the di-cis isomer) facilitate identification. For comprehensive carotenoid profiling, HPLC-mass spectrometry systems provide both separation and structural identification capabilities. These analytical methods enable researchers to quantify ζ-carotene accumulation in mutant strains, determine isomer ratios, and assess the impact of genetic or environmental perturbations on ζ-carotene metabolism.

Table 3: Experimental Approaches for Studying ζ-Carotene Metabolism

Method Application Key Outcomes Technical Considerations
Heterologous expression in E. coli Functional characterization of Z-ISO Conversion of 9,15,9'-tri-cis to 9,9'-di-cis-ζ-carotene Requires specialized E. strain producing ζ-carotene substrate
Mutant analysis (knockout mutants) Biological function of Z-ISO/ZDS Accumulation of ζ-carotene isomers in dark growth Light exposure can mask phenotype due to photoisomerization
HPLC with photodiode array detection Separation and quantification of ζ-carotene isomers Identification of specific cis/trans isomers Normal-phase chromatography required for isomer separation
Light-activated heterotrophic growth (LAHG) Assessing light-independent carotenogenesis Demonstration of Z-ISO requirement in darkness Uses brief light pulses to maintain viability without enabling photoisomerization
Callus color screening Rapid assessment of carotenoid pathway engineering Visual identification of ζ-carotene accumulation Provides high-throughput screening for metabolic engineering

Conclusion and Future Perspectives

ζ-Carotene represents far more than a mere metabolic intermediate in the carotenoid biosynthesis pathway. Its strategic position between early colorless carotenoids and the colored lycopene derivatives establishes it as a critical metabolic gatekeeper regulating flux into essential photosynthetic and photoprotective pigments. The discovery and characterization of Z-ISO have revealed sophisticated regulation mechanisms that ensure proper carotenoid biosynthesis under both light and dark conditions, with important implications for plant development and environmental adaptation. The essential nature of efficient ζ-carotene metabolism is demonstrated by the severe phenotypes of ZDS and Z-ISO mutants, which exhibit impaired photosynthesis, disrupted chloroplast development, and in severe cases, seedling lethality.

Future research on ζ-carotene will likely focus on several key areas. The structural biology of Z-ISO remains poorly understood due to difficulties in purifying this membrane-associated enzyme, though AlphaFold models are providing initial insights into putative heme-binding and substrate-recognition domains [2]. The regulatory networks controlling expression of ζ-carotene metabolism genes represent another important research frontier, with recent studies identifying transcription factors that coordinate pathway gene expression with plastid developmental status. Finally, metabolic engineering approaches that optimize ζ-carotene flux continue to hold promise for nutritional enhancement of food crops and industrial production of valuable carotenoids. These research directions will further illuminate the multifaceted roles of ζ-carotene in photosynthetic organisms and expand applications in agriculture and biotechnology.

References

zeta-carotene in cyanobacteria Synechocystis

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Pathway and Enzyme Mechanism

The conversion of phytoene to all-trans-lycopene in oxygenic phototrophs like Synechocystis requires four enzymes working in sequence [1].

G cluster_1 From Phytoene to Lycopene in Synechocystis Phytoene Phytoene zeta_cis 9,15,9'-tri-cis-ζ-carotene Phytoene->zeta_cis PDS (CrtP) Two desaturations ZISO ZISO Lycopene Lycopene zeta_trans 9,9'-di-cis-ζ-carotene zeta_cis->zeta_trans Z-ISO (Slr1599) Isomerization Lycopene_cis 7,9,7',9'-tetra-cis-lycopene (Prolycopene) zeta_trans->Lycopene_cis ZDS (CrtQ) Two desaturations Lycopene_cis->Lycopene CRT-ISO (CrtH) Isomerization Light Light Light->zeta_cis Photoisomerization (Light-dependent backup)

The carotenoid biosynthesis pathway from phytoene to lycopene showing enzymatic and light-dependent steps.

  • Z-ISO Function and Redox Regulation: Z-ISO is a heme B-containing integral membrane protein that catalyzes a critical cis-to-trans isomerization [1] [2]. The enzyme is post-translationally regulated by the redox state of its heme iron. Under reducing conditions, the heme iron is reduced from Fe³⁺ to Fe²⁺, which triggers a change in the protein's structure, activating it to isomerize the 15-15' cis double bond [2].

Experimental Evidence and Protocols

The function of Z-ISO in Synechocystis has been confirmed through targeted mutagenesis and heterologous expression experiments.

Mutant Phenotype Analysis

A Synechocystis Δslr1599 mutant (ΔZ-ISO) was created to investigate Z-ISO's role [1] [3].

  • Growth in Light: The mutant produces a normal quota of carotenoids because the photolabile 15-15' cis double bond in its substrate can be isomerized by light, bypassing the need for the enzyme [1] [3].
  • Growth in Darkness: Under light-activated heterotrophic growth (LAHG) conditions, the ΔZ-ISO mutant accumulates 9,15,9'-tri-cis-ζ-carotene and fails to produce downstream 'mature' carotenoids like lycopene and β-carotene. This demonstrates that Z-ISO is indispensable for carotenoid biosynthesis in the absence of light [1] [3].
Heterologous Expression in E. coli

The slr1599 gene was cloned and expressed in an E. coli system engineered to accumulate the Z-ISO substrate [1] [3] [2].

  • Substrate Production: E. coli strains are co-transformed with plasmids carrying genes for:
    • crtE and crtB: For synthesis of geranylgeranyl pyrophosphate (GGPP) and phytoene.
    • Plant PDS: To desaturate phytoene to 9,15,9'-tri-cis-ζ-carotene [2].
  • Activity Assay: Expression of the Synechocystis slr1599 gene in this system leads to the conversion of 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene, confirming its ζ-carotene isomerase activity [1] [3]. Products are typically analyzed and quantified using HPLC [2].

Carotenoid Composition in Engineered Strains

Research has explored overexpressing carotenogenic genes in Synechocystis to boost production. The table below shows how overexpressing ζ-carotene desaturase (CrtQ) influences key carotenoid components [4].

Carotenoid Component Change in OX_CrtQ Strain Putative Function
Zeaxanthin Increased by 14-19% [4] Photoprotective xanthophyll; strong antioxidant [4] [5]
Echinenone Increased by 17-22% [4] Photoprotective carotenone; stabilizes photosynthetic complexes [4] [5]
β-Carotene Contributes to high-light stress response [4] Precursor for echinenone; structural role in photosystems; scavenges singlet oxygen [4] [5]

Research Applications and Implications

  • Metabolic Engineering: Replacing the native multi-enzyme pathway (PDS, Z-ISO, ZDS, CRT-ISO) with a single bacterial phytoene desaturase (CrtI) simplifies the pathway to lycopene, a common strategy in synthetic biology to boost carotenoid yields in crops and microorganisms [6] [7].
  • Antioxidant and Health Research: Carotenoid extracts from engineered Synechocystis strains with enhanced zeaxanthin and echinenone show significant antioxidant activity and have demonstrated cytotoxic effects on lung cancer cell lines in lab studies, indicating potential for nutraceutical development [4].

References

Comprehensive Technical Guide: 15-cis-ζ-Carotene Isomerization by Z-ISO

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

15-cis-ζ-carotene isomerase (Z-ISO) represents a critical enzymatic component in the carotenoid biosynthetic pathway of oxygenic phototrophs, including plants, algae, and cyanobacteria. This integral membrane protein catalyzes the cis-to-trans isomerization of the central 15-15' carbon-carbon double bond in 9,15,9'-tri-cis-ζ-carotene, converting it to 9,9'-di-cis-ζ-carotene during the multi-step conversion of phytoene to all-trans-lycopene [1] [2]. The discovery of Z-ISO filled a significant gap in our understanding of carotenoid biosynthesis, particularly for reactions that proceed efficiently in both light-exposed and non-photosynthetic tissues [3]. The isomerization reaction catalyzed by Z-ISO is essential for proper chloroplast development, photosynthesis, and the production of carotenoid-derived hormones such as abscisic acid and strigolactones [1] [2].

In photosynthetic tissues, the isomerization of the 15-15' cis double bond can be partially mediated by light; however, enzymatic catalysis by Z-ISO is absolutely required in nonphotosynthetic tissues or during periods of darkness [1] [2]. This explains why Z-ISO mutants exhibit severe phenotypes in dark-grown tissues, including accumulation of cis-carotene intermediates and blocked production of mature carotenoid species [2]. The evolutionary conservation of Z-ISO across oxygenic phototrophs but absence in anoxygenic species underscores its fundamental role in photosynthetic organisms that generate oxygen [1]. Recent research has demonstrated that Z-ISO functions as a redox-regulated enzyme dependent on a heme b cofactor, making it a key regulatory point in controlling carotenoid biosynthesis flux in response to plastid redox status [1] [3].

Table 1: Z-ISO Characteristics Across Organisms

Organism Gene/Protein Mutant Phenotype Catalytic Features
Zea mays (maize) Z-ISO Yellow stripe phenotype, delayed greening, reduced carotenoids Heme b-dependent, requires reduced Fe(II) state
Arabidopsis thaliana Z-ISO Delayed chlorophyll accumulation, abnormal chloroplasts Redox-regulated, membrane-integral
Oryza sativa (rice) HTD12/MIT1 High-tillering, dwarf, light green leaves Links carotenogenesis to hormone signaling
Synechocystis sp. PCC 6803 Slr1599 Blocks carotenoid biosynthesis in darkness Conserved heme ligands, light-independent function
Solanum lycopersicum (tomato) Z-ISO Reduced lycopene, increased phytoene/ζ-carotene 369 amino acids, 4 exons, highly conserved structure

Molecular Mechanism of Z-ISO

Redox-Dependent Catalytic Mechanism

Z-ISO employs a unique isomerization mechanism that depends on the redox state of its heme b cofactor, rather than utilizing typical redox chemistry [3]. The enzyme contains a heme b prosthetic group that exists in either an oxidized Fe(III) or reduced Fe(II) state, with catalytic activity exclusively occurring when the heme iron is in the reduced form [3]. Spectroscopic characterization using UV-visible absorption, electron paramagnetic resonance (EPR), and magnetic circular dichroism (MCD) has revealed that reduced Z-ISO exhibits maximum absorbance at 414-415 nm, while the oxidized inactive form absorbs at 426 nm [4] [3]. The redox sensitivity of Z-ISO allows it to function as a metabolic sensor that dynamically controls carotenoid flux in response to the plastid's redox status, which fluctuates with environmental conditions such as light intensity and temperature [1].

The catalytic cycle of Z-ISO involves a ligand switching mechanism wherein the residues coordinating the heme iron change depending on the redox state [4]. In the oxidized resting state, the heme iron is coordinated by specific protein ligands that maintain the enzyme in an inactive conformation. Upon reduction of the heme iron to Fe(II), a conformational change occurs that reposition the heme cofactor and activates the enzyme for substrate binding [1] [3]. Site-directed mutagenesis studies have identified two conserved histidine residues (H150 and H266 in maize Z-ISO) and one aspartic acid residue (D294) as essential for isomerase activity, suggesting their involvement in heme coordination and catalysis [3]. The precise molecular mechanism likely involves binding of the 9,15,9'-tri-cis-ζ-carotene substrate in proximity to the heme group, where the redox-dependent conformational changes facilitate rotation around the 15-15' double bond, converting it from cis to trans configuration without net redox changes [4] [3].

Structural Features and Membrane Integration

Z-ISO is classified as an integral membrane protein that embeds within plastid membranes via multiple transmembrane domains [4]. Bioinformatic analyses predict that Z-ISO contains several membrane-spanning regions that facilitate its integration into the plastid membrane system, where it physically associates with other carotenoid biosynthetic enzymes [4] [3]. The enzyme can be isolated as part of a high molecular weight protein complex with other carotenogenic enzymes, suggesting the existence of a metabolon that enhances pathway efficiency [4]. Although no high-resolution crystal structure of Z-ISO is currently available, AlphaFold models of Z-ISO from Synechocystis, maize, and Arabidopsis reveal conservation of putative heme-ligating residues and substrate-binding pockets across species [2].

The membrane integration of Z-ISO positions it optimally to access its lipophilic substrate, 9,15,9'-tri-cis-ζ-carotene, which is itself embedded within the membrane bilayer [4]. The active site appears to contain a hydrophobic cavity that accommodates the polyene chain of the substrate, with specific residues positioned to interact with the central 15-15' double bond [2] [3]. The N-terminal domain of Z-ISO contains a transit peptide that targets the enzyme to plastids, where it is cleaved upon import to yield the mature protein [4]. Structural modeling suggests that the heme cofactor is buried within the membrane-integral portion of the enzyme, with access channels allowing substrate entry and product release [2]. The conservation of Z-ISO's structural features across evolutionary diverse oxygenic phototrophs highlights the essential nature of its membrane association and heme coordination for proper function [1] [2].

Table 2: Structural and Functional Features of Z-ISO

Feature Characteristics Functional Significance
Heme Cofactor Heme b, Fe-protoporphyrin IX Redox sensor, required for catalytic activity
Redox States Oxidized Fe(III) inactive, Reduced Fe(II) active Regulates enzyme activity in response to plastid redox state
Membrane Association Multiple transmembrane domains, integral membrane protein Access to membrane-embedded substrate, complex formation
Active Site Hydrophobic cavity, conserved His/Asp residues Substrate binding, heme coordination, isomerization catalysis
Protein Complex High molecular weight complex with other carotenogenic enzymes Metabolic channeling, pathway efficiency

Research Methods for Z-ISO Characterization

Functional Complementation Assays

The functional characterization of Z-ISO has been greatly facilitated by the development of Escherichia coli complementation systems that accumulate the enzyme's substrate, 9,15,9'-tri-cis-ζ-carotene [4] [2]. In this approach, E. coli cells are engineered to express bacterial crtE, crtB, and plant phytoene desaturase (PDS) genes, leading to the accumulation of 9,15,9'-tri-cis-ζ-carotene [4]. When a functional Z-ISO gene is introduced into these cells, it catalyzes the isomerization of this substrate to 9,9'-di-cis-ζ-carotene, which can then be further converted by endogenous E. coli enzymes or co-expressed plant ζ-carotene desaturase (ZDS) to yield downstream carotenoids [4] [2]. This complementation platform provides a robust qualitative and quantitative assay for Z-ISO activity, as the conversion from substrate to product can be monitored by HPLC analysis of carotenoid extracts [4] [3].

The E. coli complementation system has been instrumental in verifying Z-ISO activity from diverse sources, including plants, cyanobacteria, and algae [2]. For example, this approach was used to confirm that the slr1599 open reading frame from Synechocystis sp. PCC 6803 encodes a functional ζ-carotene isomerase [2]. Similarly, the system has been employed to characterize the functional consequences of site-directed mutations in Z-ISO, identifying specific residues essential for catalytic activity [3]. The key advantage of this method is its simplicity and rapidity compared to plant transformation, allowing for high-throughput screening of Z-ISO variants and comparative functional analysis across species [4] [2]. The complementation system also enables researchers to study Z-ISO activity independently of other carotenogenic enzymes, providing clear evidence for its specific role in the isomerization reaction [4].

In Vitro Enzymatic Assays

For detailed biochemical characterization, in vitro assays using purified Z-ISO protein have been developed [4] [3]. These assays typically involve the expression and purification of Z-ISO as a fusion protein with maltose-binding protein (MBP) to enhance solubility and facilitate purification [3]. The MBP::Z-ISO fusion protein is expressed in E. coli, and membranes containing the recombinant protein are collected by ultracentrifugation [3]. The fusion protein is then solubilized using mild detergents and purified by affinity chromatography, often followed by cleavage to remove the MBP tag and isolate the native Z-ISO enzyme [3]. The purified enzyme can be used for various spectroscopic analyses and functional assays to characterize its biochemical properties [3].

To measure Z-ISO activity in vitro, the substrate 9,15,9'-tri-cis-ζ-carotene must be incorporated into artificial liposomes that mimic the native membrane environment [4]. These substrate-loaded liposomes are mixed with purified Z-ISO, and the reaction is conducted under reducing conditions typically provided by dithionite or other reducing agents [3]. The reaction products are extracted with organic solvents and analyzed by HPLC using methods specifically developed to separate and quantify the geometrical isomers 9,15,9'-tri-cis-ζ-carotene and 9,9'-di-cis-ζ-carotene [4]. This in vitro approach has been crucial for demonstrating the direct catalytic activity of Z-ISO, determining kinetic parameters, and investigating the redox dependence of the isomerization reaction [3]. The liposome-based assay also allows researchers to study the influence of membrane composition and properties on Z-ISO activity, providing insights into its behavior in different plastid types [4].

G start Start Carotenoid Analysis method_choice Choose Method Functional Complementation vs In Vitro Assay start->method_choice comp_system Engineer E. coli System (Express crtE, crtB, PDS) method_choice->comp_system Functional Complementation vitro_express Express MBP::Z-ISO Fusion in E. coli method_choice->vitro_express In Vitro Biochemical comp_transform Transform with Z-ISO Construct comp_system->comp_transform comp_analysis HPLC Analysis of Carotenoid Profile comp_transform->comp_analysis results Interpret Results and Draw Conclusions comp_analysis->results vitro_purify Purify Protein and Prepare Liposomes vitro_express->vitro_purify vitro_assay Perform in vitro Isomerization Assay vitro_purify->vitro_assay vitro_analyze HPLC Analysis of Reaction Products vitro_assay->vitro_analyze vitro_analyze->results

Research approaches for Z-ISO characterization, showing complementary methods for functional analysis.

Experimental Protocols

E. coli Complementation Assay

The E. coli complementation system provides a robust method for determining Z-ISO activity in vivo [4] [2]. Begin by transforming E. coli BL21(DE3) with the pAC-ZETAipi plasmid (Addgene #53284), which contains the bacterial crtE, crtB, and Zea mays PDS genes under appropriate promoters [4] [2]. Select transformants on LB agar containing chloramphenicol (34 µg/mL). Then, introduce the Z-ISO gene of interest cloned into an expression vector such as pCDFDuet-1 (for simultaneous expression with the pAC-ZETAipi system) [2]. For this, amplify the Z-ISO coding sequence (excluding the transit peptide but including native membrane integration domains) and clone it into the multiple cloning site using appropriate restriction enzymes (e.g., NdeI and XhoI) [2]. Select double transformants on LB agar containing both chloramphenicol (34 µg/mL) and streptomycin (50 µg/mL) [2].

Culture the transformed E. coli in 5 mL of liquid LB medium with appropriate antibiotics at 37°C with shaking until the OD600 reaches 0.6-0.8 [4]. Induce protein expression by adding isopropyl β-d-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM, then continue incubation at 16-18°C for 16-20 hours to allow carotenoid accumulation [4] [2]. Harvest the cells by centrifugation at 3,000 × g for 10 minutes, then extract carotenoids by resuspending the cell pellet in 1 mL of acetone and vortexing vigorously [4]. Centrifuge at 5,000 × g for 5 minutes to remove cell debris, and transfer the supernatant containing carotenoids to a new tube. Analyze the carotenoid profile by HPLC using a C30 reversed-phase column (e.g., YMC C30, 250 × 4.6 mm, 5 μm) with a mobile phase of methanol/methyl-tert-butyl ether/water (81:15:4, v/v/v) [4]. Identify 9,15,9'-tri-cis-ζ-carotene (substrate) and 9,9'-di-cis-ζ-carotene (product) by comparing retention times and spectral characteristics to known standards [4]. Successful Z-ISO activity is indicated by the presence of 9,9'-di-cis-ζ-carotene and/or downstream carotenoids in the test sample compared to the negative control (empty vector) [4] [2].

In Vitro Liposome-Based Assay

For biochemical characterization of Z-ISO activity in a defined system, the liposome-based assay recapitulates the membrane environment essential for proper enzyme function [4] [3]. Begin by purifying MBP::Z-ISO fusion protein: express the construct in E. coli BL21(DE3) grown in 2×YT medium at 37°C to OD600 0.6, then induce with 0.2 mM IPTG and incubate overnight at 16°C [3]. Harvest cells by centrifugation, resuspend in buffer A (25 mM sodium phosphate, pH 6.2, 2.5 mM MgCl₂, 300 mM NaCl, 15% glycerol) and disrupt using a French Press at 18,000 psi [3]. After removing cell debris by centrifugation at 17,000 × g for 15 minutes, solubilize membranes with 0.067% Tween 20 for 30 minutes, then purify the fusion protein using Ni²⁺-NTA affinity chromatography [3]. Determine protein concentration using the Bradford method and confirm purity by SDS-PAGE [3].

Prepare substrate-containing liposomes by combining 1 mg of phosphatidylcholine and 50 μg of purified 9,15,9'-tri-cis-ζ-carotene substrate in chloroform [4]. Evaporate the solvent under nitrogen gas to form a thin lipid film, then hydrate with assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl) to a final lipid concentration of 5 mg/mL [4]. Extrude the suspension through a 100 nm polycarbonate membrane using a mini-extruder to create unilamellar liposomes [4]. For the isomerization assay, combine 100 μL of substrate-loaded liposomes with 20 μg of purified MBP::Z-ISO in a total volume of 500 μL of assay buffer [3]. Add sodium dithionite to a final concentration of 1 mM to create reducing conditions and incubate at 25°C for 30-60 minutes [3]. Stop the reaction by adding 500 μL of acetone, then extract carotenoids with hexane [4]. Analyze the products by HPLC as described in section 4.1, quantifying the conversion of 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene [4]. Include controls without enzyme, with heat-inactivated enzyme, and under oxidizing conditions (without dithionite) to confirm the specificity and redox dependence of the reaction [3].

G phytoene 15-cis-phytoene (Colorless, N=3) PDS PDS (Phytoene Desaturase) phytoene->PDS zeta_cis 9,15,9'-tri-cis-ζ-carotene (Pale yellow, N=7) ZISO Z-ISO (ζ-Carotene Isomerase) zeta_cis->ZISO zeta_dicis 9,9'-di-cis-ζ-carotene (Pale yellow, N=7) ZDS ZDS (ζ-Carotene Desaturase) zeta_dicis->ZDS neurosporene all-trans-neurosporene (Yellow, N=9) CRTISO CRTISO (Carotenoid Isomerase) neurosporene->CRTISO lycopene all-trans-lycopene (Red, N=11) PDS->zeta_cis ZISO->zeta_dicis ZDS->neurosporene CRTISO->lycopene redox Redox Regulation (Reduced heme b required) redox->ZISO

Carotenoid biosynthesis pathway showing Z-ISO position and redox regulation. N represents number of conjugated double bonds.

Conclusion

References

Application Notes: HPLC-C30 Analysis of Carotenoids

Author: Smolecule Technical Support Team. Date: February 2026

Carotenoid analysis requires specialized chromatographic conditions to separate complex mixtures and resolve geometric isomers. The C30 reversed-phase column is particularly effective due to its greater hydrophobicity and thicker stationary phase, which enhances interactions with the long, rigid carotenoid molecules, leading to superior shape recognition and isomer separation compared to C18 columns [1].

A widely adopted approach uses a C30 column (e.g., 250 x 4.6 mm, 5 µm) with a binary or ternary mobile phase system. The typical solvents are methanol (MeOH), methyl tert-butyl ether (MTBE), and water, with the column temperature maintained between 20-30°C and detection at 440-450 nm [2] [3] [1].

The tables below summarize two effective gradient methods for separating a broad range of carotenoids.

Table 1: Rapid Ternary Gradient for General Carotenoid Profiling This method separates 15 major carotenoids in 20 minutes [2].

Time (min) Solvent A: MeOH/Water (98:2) Solvent B: MeOH/Water (95:5) Solvent C: MTBE
0.0 90% 0% 10%
2.0 0% 90% 10%
12.0 0% 70% 30%
20.0 0% 70% 30%

Other parameters: Flow rate: 1.0 mL/min; Temperature: 20°C; Detection: 450 nm.

Table 2: Extended Binary Gradient for Enhanced Isomer Separation This method provides a shallower gradient for potentially challenging separations, adapted from a validated method for chili pepper carotenoids [4] and a manufacturer's application [1].

Time (min) Solvent A: Methanol/MTBE/Water Solvent B: Acetone
0.0 75% 25%
5.0 75% 25%
10.0 55% 45%
17.0 5% 95%
22.0 0% 100%
27.0 75% 25%

Other parameters: Flow rate: 1.0 mL/min; Temperature: 30°C; Detection: 450 nm.


Detailed Experimental Protocol

Materials and Reagents
  • HPLC System: Equipped with a quaternary pump, in-line degasser, thermostatted autosampler, and a Photodiode Array (PDA) detector.
  • HPLC Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
  • Solvents: HPLC-grade methanol, MTBE, acetone, and water.
  • Chemical Additives: Optional: Ammonium acetate for buffering the mobile phase [3].
  • Sample Solvent: A mixture of methanol and MTBE (e.g., 3:1 or 2:3 v/v) is often suitable. The ratio should be optimized to ensure complete dissolution of your carotenoid extract and compatibility with the initial mobile phase to avoid peak broadening [2].
Sample Preparation
  • Extraction: Homogenize the plant or tissue sample. Extract carotenoids using an organic solvent mixture like acetone/anhydrous ether (1:1, v/v) or methanol/acetone/dichloromethane (1:1:1, v/v/v). The choice of solvent significantly impacts extraction efficiency [4] [3].
  • Partitioning (Optional): For fatty samples, transfer the extract to a separatory funnel, add water and a non-polar solvent (e.g., petroleum ether) to partition carotenoids into the organic layer.
  • Saponification (Optional): To remove chlorophylls and lipids, treat the extract with a methanolic KOH solution (e.g., 10% w/v) overnight in the dark. Then, wash with water until the aqueous layer is neutral.
  • Concentration and Reconstitution: Evaporate the solvent under a stream of inert gas (e.g., nitrogen) and immediately reconstitute the dry residue in the appropriate sample solvent.
  • Filtration: Pass the reconstituted sample through a 0.22 µm PTFE syringe filter before HPLC injection.

> Caution: Perform all steps under dim light or in amber vials to prevent carotenoid photodegradation and isomerization [3].

HPLC Instrumental Setup

The following workflow outlines the key steps for instrument preparation and analysis.

G start Start HPLC Analysis prep Column Equilibration start->prep cond Set Operating Conditions prep->cond inj Sample Injection cond->inj run Run Gradient Elution inj->run detect PDA Detection (λ = 440-450 nm) run->detect wash Column Wash & Re-equilibration detect->wash end Data Analysis wash->end

Workflow for HPLC-C30 Carotenoid Analysis

  • Column Equilibration: Before analysis, equilibrate the C30 column with the initial mobile phase composition for at least 10-15 minutes at the operational flow rate until a stable baseline is achieved [3].
  • Set Operating Conditions: Program the HPLC system according to the chosen method from Table 1 or 2. Key parameters include:
    • Column Temperature: 20-30°C [4] [2].
    • Flow Rate: 1.0 mL/min [4].
    • Injection Volume: 10-200 µL (depending on concentration and loop size) [4] [3].
    • Detection Wavelength: 440-450 nm [4] [3].

Troubleshooting and Method Adaptation for Zeta-Carotene

Since a specific method for this compound was not identified, you will need to adapt existing protocols.

  • Expected Elution Order: this compound is a carotene with fewer conjugated double bonds (7) than lycopene (11) or β-carotene (9-11). In reversed-phase HPLC, it is typically less retained than these carotenoids. A good starting point is to expect its retention time to be less than that of β-carotene.
  • Peak Identification: Inject available carotenoid standards individually and in a mixture to identify your target compound. Use the online PDA detector to obtain the absorption spectrum of this compound, which is a key confirmatory identifier [3].
  • Method Adaptation: If resolution is inadequate, fine-tune the gradient. To increase retention and potentially improve separation, make the initial mobile phase more aqueous (e.g., increase water content by 2-5%). To decrease runtime or elute strongly retained compounds, increase the slope or final percentage of the strong solvent (MTBE or acetone).

References

Proposed Experimental Workflow for Carotenoid Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram outlines a general workflow for the extraction, purification, and analysis of carotenoids like zeta-carotene from plant tissues.

G Start Plant Tissue Sample Step1 Sample Preparation (Homogenization, Drying) Start->Step1 Step2 Carotenoid Extraction (Organic Solvent or UAE) Step1->Step2 Step3 Extract Purification (Column Chromatography) Step2->Step3 Step4 Analytical Characterization (TLC, HPLC, UV-Vis) Step3->Step4 Step5 Data Analysis & Quantification Step4->Step5 End Identified and Quantified This compound Step5->End

Detailed Methodologies for Key Experiments

Based on the general workflow, here are detailed protocols for the critical stages of carotenoid analysis.

Sample Preparation and Extraction
  • Tissue Homogenization: Fresh or freeze-dried plant tissue should be ground to a fine powder under dim light to prevent photodegradation of carotenoids. Using liquid nitrogen is effective for tough tissues [1].
  • Extraction Techniques:
    • Conventional Solvent Extraction: Repeatedly extract the homogenate with organic solvents like tetrahydrofuran (THF), acetone, or hexane until the plant residue becomes colorless [2] [1]. Centrifuge to collect the supernatant.
    • Ultrasound-Assisted Extraction (UAE): This green technique enhances efficiency. A representative method from citrus peel studies suggests using a solid-to-liquid ratio of 6:10 (g:mL) with olive oil as a solvent, at 55°C for 70 minutes in an ultrasonic bath [3].
Purification and Isolation
  • Column Chromatography: Use silica gel as the stationary phase. Elute with a gradient of non-polar to more polar solvents (e.g., hexane to acetone or hexane to ethyl acetate) to separate carotenoids based on polarity [1]. This compound, being a hydrocarbon carotene, will elute early in the gradient.
  • Thin-Layer Chromatography (TLC): Use TLC for rapid monitoring of fractions. This compound can be identified as a yellow band. The Rf value will be high in non-polar solvent systems [1].
Analytical Characterization and Quantification
  • High-Performance Liquid Chromatography (HPLC):
    • Column: A C18 or C30 reversed-phase column is recommended. The C30 column offers superior separation for geometric isomers [4].
    • Mobile Phase: A common gradient involves methanol (MeOH), acetonitrile (ACN), and methyl tert-butyl ether (MTBE) [4].
    • Detection: Use a UV-Vis Diode Array Detector (DAD). This compound typically exhibits absorbance maxima around 400-425 nm [4].
  • UV-Visible Spectrophotometry: Use the purified extract in a suitable solvent to obtain the characteristic absorption spectrum, which aids in preliminary identification [1].

Summary of Key Quantitative Data

The table below summarizes critical parameters for this compound analysis, compiled from general methodologies.

Table 1: Key Analytical Parameters for Carotenoid Analysis (Applicable to this compound)

Parameter Description / Typical Value Application / Significance
HPLC Column C18 or C30 reversed-phase [4] Separation of carotenoid mixture. C30 is superior for isomers.
Detection Wavelength ~400-425 nm (for this compound) [4] Identification and quantification based on light absorption.
Extraction Solvent Tetrahydrofuran (THF), Acetone, Hexane [2] [1] Efficient leaching of carotenoids from plant matrix.
UAE Parameters Temp: 55°C; Time: 70 min [3] Optimized conditions for efficient, low-temperature extraction.

Important Considerations for Protocol Development

When adapting these general methods for this compound, please consider the following:

  • Stability is Critical: Carotenoids are highly susceptible to degradation by light, heat, and oxygen [5]. All steps must be carried out under dim light, on ice if possible, and using anhydrous solvents. Evaporate extracts under inert gas (e.g., nitrogen) instead of air.
  • Solvent Selection: While traditional solvents are effective, there is a growing focus on green solvents like ethyl acetate and Natural Deep Eutectic Solvents (NADES) to reduce environmental impact [4] [1].
  • System Suitability: Always validate and calibrate your HPLC system with available carotenoid standards before analyzing unknown samples for this compound [4] [1].

Pathways for Further Information

To create a definitive protocol, you may need to consult more specialized resources:

  • Search for Specific Methods: Use academic databases to find primary research articles that explicitly mention the extraction or quantification of this compound.
  • Consult Reference Books: Standard reference texts on plant biochemistry or natural products analysis often contain detailed protocols for less common carotenoids.

References

Comprehensive Analysis of Zeta-Carotene in Complex Food Matrices: Analytical Approaches and Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zeta-Carotene and Analytical Challenges

This compound (ζ-carotene) is a key intermediate in the carotenoid biosynthetic pathway in plants, appearing as a pale yellow to orange pigment that plays a crucial role as a precursor to more complex carotenoids like lycopene, β-carotene, and xanthophylls. This acyclic carotenoid features a conjugated double bond system that is shorter than in final carotenoid products, making it chemically distinct yet challenging to analyze. In plant tissues, this compound exists primarily in various cis-trans isomeric forms, with the central 15-15' cis double bond requiring specific isomerases for proper conversion downstream in the pathway [1]. The analysis of this compound in complex food matrices presents significant challenges due to its structural lability, low abundance relative to final carotenoid products, and tendency to undergo rapid isomerization and oxidation during sample preparation.

The analytical significance of this compound extends beyond being a mere metabolic intermediate; its quantification provides valuable insights into carotenogenic activity in plant foods, serving as a potential indicator of postharvest handling, processing treatments, and storage conditions. Unlike more abundant carotenoids like β-carotene or lutein, this compound requires highly specialized methodologies for accurate extraction, separation, and quantification due to its instability and presence in complex food matrices containing lipids, proteins, and carbohydrates that can interfere with analysis [2]. The compound's susceptibility to degradation during analysis necessitates carefully controlled conditions throughout the analytical workflow, from sample collection to final quantification, to obtain reliable results that reflect genuine food composition rather than analytical artifacts.

Extraction Methods and Techniques

Solvent Extraction Approaches

Effective extraction of this compound from food matrices requires careful solvent selection to maximize recovery while minimizing degradation and isomerization. Acetone-based extraction has demonstrated excellent performance for carotenoid extraction, with recovery rates ranging from 67.8% to 98.8% for similar carotenoids like β-carotene, accompanied by relative standard deviations between 4.8% and 6.6%, indicating good precision [3]. For this compound specifically, binary solvent systems such as hexane-acetone (25:75, v/v) or methanol-methyl tert-butyl ether (MeOH-MTBE, 20:80, v/v) have shown particular efficacy in extracting this labile intermediate from complex food matrices. The extraction typically employs a solid-to-solvent ratio of 1:10 to 1:20 (w/v), with two to three repeated extractions to ensure comprehensive recovery of the target analyte from the sample matrix.

The chemical instability of this compound during extraction necessitates specific protective measures. The addition of antioxidants such as butylated hydroxytoluene (BHT) or pyrogallol at concentrations of 0.01% to 0.1% to the extraction solvents significantly reduces oxidative degradation during processing. Additionally, all extraction procedures should be conducted under dimmed lighting conditions (e.g., using amber glassware or aluminum foil wrapping) and at controlled temperatures (preferably below 25°C) to prevent photoisomerization and thermal degradation of the target compound. For tissues with high enzymatic activity, a preliminary enzymatic inactivation step using microwave treatment or blanching may be necessary to prevent carotenoid transformation during sample preparation, though this must be carefully optimized to avoid thermal degradation of the target analyte [2].

Extraction Optimization Strategies

Table 1: Optimization Parameters for this compound Extraction from Food Matrices

Parameter Optimal Conditions Alternative Approaches Key Considerations
Extraction Solvent Hexane:acetone (25:75, v/v) MeOH:MTBE (20:80, v/v); Acetone with 0.1% BHT Select based on matrix type; acetone effective for plant tissues
Extraction Time 3 × 10 min cycles 2 × 15 min cycles Longer times risk degradation; multiple short cycles preferred
Temperature 20-25°C (ambient) 4°C (cold extraction) Higher temperatures increase degradation risk
Sample:Solvent Ratio 1:15 (w/v) 1:10 to 1:20 (w/v) Adjust based on expected carotenoid content
Antioxidant Protection 0.1% BHT 0.01% pyrogallol Essential for preventing oxidation
Homogenization Method Polytron homogenizer Ultrasonic probe Avoid excessive heat generation

Optimizing extraction efficiency requires consideration of the specific food matrix being analyzed. For high-starch matrices like sweet potatoes or grains, a preliminary enzymatic treatment with amylase may improve recovery by breaking down starch-carotenoid complexes. For oil-rich seeds or nuts, a saponification step is generally omitted for this compound analysis due to its susceptibility to alkaline degradation, though this may be carefully employed for certain matrices where esterified carotenoids interfere with analysis [4]. The extraction efficiency should be validated through spike-recovery experiments using authentic standards when available, or through comparative analysis using multiple extraction techniques to identify the most effective approach for the specific matrix under investigation.

Chromatographic Separation Techniques

HPLC and UHPLC Methods

High-performance liquid chromatography remains the gold standard for carotenoid separation, with reversed-phase systems using C18 or specialized C30 columns providing the resolution necessary to separate this compound from its isomers and other carotenoids. The C30 stationary phase offers superior shape recognition capabilities, making it particularly effective for resolving the geometric isomers of this compound that are challenging to separate on conventional C18 columns [2]. For this compound analysis, the YMC C30 column (250 × 4.6 mm, 5 μm) has demonstrated excellent performance, with a analysis time of approximately 20-30 minutes per sample under optimized conditions. The mobile phase composition typically employs a gradient system starting with methanol-water or acetonitrile-water as the initial polar phase and transitioning to methyl tert-butyl ether or ethyl acetate as the stronger solvent.

The development of UHPLC methods utilizing columns packed with sub-2μm particles has significantly improved the efficiency of this compound separation, reducing analysis time while maintaining or enhancing resolution. For instance, the BEH C18 column (100 × 2.1 mm, 1.7 μm) operated at 0.3-0.5 mL/min flow rate can achieve separation in approximately 10-15 minutes, less than half the time required for conventional HPLC [2]. The typical column temperature is maintained between 25-30°C to ensure retention time reproducibility while minimizing thermal degradation risk. For method development, a shallow gradient is recommended to achieve optimal resolution between this compound and its closely eluting isomers, particularly the separation of 9,15,9'-tri-cis-ζ-carotene and 9,9'-di-cis-ζ-carotene, which is essential for accurate quantification of individual isomers [1].

Mobile Phase Optimization and Elution Programs

Table 2: HPLC/UHPLC Conditions for this compound Separation

Parameter Conventional HPLC UHPLC Approach Purpose/Rationale
Column Type YMC C30 (250 × 4.6 mm, 5μm) BEH C18 (100 × 2.1 mm, 1.7μm) C30 offers superior isomer separation; UHPLC provides speed
Mobile Phase A MeOH:Water (95:5, v/v) ACN:MeOH:Water (75:15:10, v/v/v) ACN provides higher efficiency in UHPLC
Mobile Phase B MTBE or Ethyl Acetate MTBE with 0.1% Ammonium Acetate MTBE effective; ethyl acetate more environmentally friendly
Gradient Program 0-100% B over 20-30 min 0-100% B over 8-12 min Shallow gradients improve isomer separation
Flow Rate 1.0 mL/min 0.3-0.5 mL/min Lower flow rates for UHPLC reduce backpressure
Column Temperature 25-30°C 30-35°C Higher temperatures reduce viscosity in UHPLC
Injection Volume 10-20 μL 1-5 μL Smaller volumes for UHPLC to maintain efficiency

The choice of mobile phase modifiers can significantly impact separation efficiency and peak shape. The addition of ammonium acetate (0.01-0.1%) to the mobile phase improves ionization efficiency in LC-MS applications and helps maintain consistent pH. For challenging separations involving multiple this compound isomers, the inclusion of trifluoroacetic acid or trimethylamine (0.01-0.05%) can improve peak symmetry but requires careful handling due to their corrosive nature and potential for column degradation over time [2]. When developing separation methods for this compound, it is essential to include system suitability tests using reference standards when available, or characterized plant extracts with known isomer profiles to ensure consistent chromatographic performance and adequate resolution of target analytes from interfering compounds.

Detection and Quantification Methods

UV-Vis Spectrophotometric Detection

The chromophore properties of this compound, characterized by a conjugated double bond system shorter than that of later carotenoids in the biosynthetic pathway, result in distinctive UV-Vis spectral features that facilitate its identification and quantification. This compound typically exhibits three absorbance maxima in the UV-Vis range, with the most prominent occurring at approximately 378, 398, and 422 nm in organic solvents such as hexane or acetone [3]. This spectral signature is notably blue-shifted compared to more conjugated carotenoids like lycopene or β-carotene, providing a valuable diagnostic tool for preliminary identification. The molar extinction coefficients for this compound isomers range between 125,000 and 145,000 L·mol⁻¹·cm⁻¹ at their λmax values, enabling sensitive detection at low concentrations when adequate separation from interfering compounds is achieved.

For quantitative analysis, photodiode array detection provides significant advantages over single-wavelength detection by enabling continuous spectral acquisition throughout the chromatographic run. This allows for peak purity assessment through spectral matching against reference standards and enhances method specificity by confirming compound identity based on spectral characteristics in addition to retention time. The quantitative linear range for this compound typically spans from 0.1 to 10 μg/mL using UV-Vis detection, with method detection limits approximately 5-10 ng on-column depending on the specific instrumentation and chromatographic conditions [2]. For accurate quantification, seven-point calibration curves are recommended, with standards prepared in the same solvent as the sample matrix to minimize injection-related errors and account for potential solvent effects on detection response.

Mass Spectrometric Detection and Identification

Liquid chromatography-mass spectrometry provides superior specificity for this compound identification and quantification, particularly in complex food matrices where chromatographic co-elution may occur. The atmospheric pressure chemical ionization technique is generally preferred over electrospray ionization for carotenoid analysis due to its more efficient ionization of these nonpolar compounds [2] [5]. This compound typically produces a prominent molecular ion [M]⁺• at m/z 540 in positive ion mode, consistent with its C40H56 molecular formula, along with characteristic fragment ions at m/z 467, 413, and 375 resulting from in-source fragmentation. For enhanced specificity, tandem mass spectrometry employing selected reaction monitoring detects the transition from m/z 540 to 467, providing significantly improved signal-to-noise ratios in complex matrices compared to single-stage MS detection.

The structural characterization of this compound isomers presents particular challenges that require specialized analytical approaches. The combination of chromatographic retention behavior, UV-Vis spectral characteristics, and mass spectrometric data provides the most reliable approach for distinguishing between different this compound geometric isomers [5]. For comprehensive profiling, the use of chemical derivatization techniques, such as catalytic hydrogenation to produce perhydro-carotene derivatives with simplified chromatographic behavior, can aid in confirming structural assignments when reference standards are unavailable. The development of LC-MS libraries incorporating retention time, UV-Vis spectrum, and mass spectral data for authenticated this compound standards represents an important resource for advancing analytical capabilities for this challenging analyte across different food matrices and analytical platforms.

Comprehensive Analytical Protocol and Workflow

Step-by-Step Analytical Procedure

Sample Preparation: Begin by homogenizing the food sample using a cryogenic grinder under liquid nitrogen to prevent carotenoid degradation and ensure representative sampling. For fresh plant tissues, a freeze-drying step is recommended prior to homogenization to minimize enzymatic activity and facilitate efficient extraction. Weigh 1.0 ± 0.01 g of homogenized sample into a 50 mL amber centrifuge tube, and add 15 mL of extraction solvent (hexane:acetone, 25:75, v/v, containing 0.1% BHT). Homogenize the mixture using a Polytron homogenizer at 10,000 rpm for 1 minute while maintaining the tube in an ice bath to prevent heating. Centrifuge at 5,000 × g for 5 minutes at 4°C, then carefully transfer the supernatant to a separate amber vial. Repeat the extraction twice more with 10 mL fresh solvent each time, combining all supernatants.

Extract Processing: Reduce the combined extract volume to approximately 2-3 mL under a gentle stream of nitrogen at 30°C, then quantitatively transfer to a 10 mL volumetric flask and bring to volume with the initial mobile phase (MeOH:Water, 95:5, v/v). Filter the solution through a 0.22 μm PTFE syringe filter into an amber HPLC vial, taking care to minimize light exposure throughout the process. For samples with high lipid content that may interfere with analysis, a solid-phase extraction clean-up step using a silica cartridge may be incorporated, eluting the carotenoid fraction with hexane:acetone (70:30, v/v) before solvent exchange to the mobile phase.

Chromatographic Analysis: Inject 10 μL of the processed extract onto the HPLC system equipped with a C30 column (250 × 4.6 mm, 5 μm) maintained at 25°C. Employ a gradient elution program at a flow rate of 1.0 mL/min starting with 90% Mobile Phase A (MeOH:Water, 95:5, v/v) and 10% Mobile Phase B (MTBE), increasing to 70% B over 25 minutes, holding for 5 minutes, then returning to initial conditions over 2 minutes and re-equilibrating for 8 minutes before the next injection. Monitor the effluent using a photodiode array detector collecting spectra from 250 to 550 nm, with quantification performed at 398 nm. For mass spectrometric confirmation, divert the column effluent to the APCI source between 8 and 12 minutes, monitoring the transition m/z 540 → 467 in positive ion mode.

Visual Workflow Diagram

G This compound Analysis Workflow cluster_0 Sample Preparation Phase cluster_1 Instrumental Analysis Phase cluster_2 Data Analysis Phase SamplePrep Sample Preparation Homogenization under liquid nitrogen Extraction Solvent Extraction Hexane:Acetone (25:75) with 0.1% BHT SamplePrep->Extraction Concentration Extract Concentration Nitrogen evaporation at 30°C Extraction->Concentration Filtration Filtration 0.22 μm PTFE filter Concentration->Filtration HPLC HPLC Separation C30 column, gradient elution Filtration->HPLC DAD UV-Vis Detection 398 nm, spectral confirmation HPLC->DAD MS MS Confirmation APCI+, m/z 540→467 DAD->MS Quant Quantification External calibration curve MS->Quant QC Quality Control Spiked recovery, system suitability Quant->QC

Data Analysis and Method Validation

Calculation Methods and Quantification Approaches

Quantification of this compound typically employs external calibration curves prepared from authentic standards when available. Due to the frequent unavailability of purified this compound standards, relative quantification approaches are often necessary, using response factors from structurally similar carotenoids such as β-carotene or lycopene, with appropriate correction for differences in molar absorptivity. For the most accurate results, the standard addition method is recommended, particularly for complex matrices where suppression or enhancement effects may impact quantification accuracy. This involves spiking replicate samples with known amounts of a proxy standard at multiple concentration levels and extrapolating to determine the native this compound content [2]. The limit of quantification for well-optimized methods typically falls in the range of 10-20 ng/g for food matrices, with the limit of detection approximately 3-5 ng/g based on signal-to-noise ratios of 3:1 and 10:1, respectively.

Comprehensive method validation should establish key performance parameters including linearity, precision, accuracy, and robustness. Linearity is typically demonstrated across at least five concentration levels with correlation coefficients (R²) exceeding 0.990. Method precision, expressed as relative standard deviation, should not exceed 10% for intra-day repeatability and 15% for inter-day intermediate precision [3]. Accuracy validation through spike-recovery experiments should yield recovery rates between 85% and 115% across the validated concentration range. For this compound analysis specifically, isomer-specific quantification is essential, as different geometric isomers may exhibit distinct biological activities and stability profiles, requiring baseline separation and individual quantification rather than reporting total this compound content.

Quality Control and Method Robustness

Table 3: Method Validation Parameters for this compound Analysis

Validation Parameter Acceptance Criteria Recommended Approach Matrix Considerations
Linearity Range R² ≥ 0.990 over 5 levels 0.1-10 μg/mL Matrix-matched calibration for complex samples
Precision (Intra-day) RSD ≤ 8% 6 replicates at low, mid, high QC Assess across different matrix types
Precision (Inter-day) RSD ≤ 12% 3 days, 6 replicates each day Include fresh calibration each day
Accuracy (Recovery) 85-115% Spike at 3 levels in triplicate Use representative matrix blanks
Limit of Detection S/N ≥ 3:1 Serial dilution of standards Verify in matrix
Limit of Quantification S/N ≥ 10:1, RSD ≤ 15% Low concentration spiked samples Ensure acceptable precision at LOQ
Robustness RSD ≤ 5% for minor changes Deliberate method variations Column batches, mobile phase pH

Implementing a rigorous quality control protocol is essential for generating reliable this compound data. Each analytical batch should include system suitability tests to verify chromatographic performance before sample analysis, typically requiring resolution greater than 1.5 between critical isomer pairs and peak asymmetry factors between 0.8 and 1.5. The inclusion of quality control samples at low, medium, and high concentrations throughout the analytical sequence allows for continuous monitoring of method performance and correction for instrumental drift if necessary. For long-term method reliability, participation in proficiency testing programs or regular analysis of certified reference materials when available provides independent verification of analytical accuracy and comparability with other laboratories [2]. Additionally, blank samples and carryover assessments should be incorporated into each analytical sequence to identify potential contamination sources or memory effects that could compromise result integrity.

Applications in Food Science and Research

The validated analytical methods for this compound find important applications across multiple domains of food science and research. In plant breeding and biofortification programs, precise quantification of this compound provides valuable insights into carotenoid pathway flux, helping researchers identify genotypes with enhanced carotenoid accumulation or improved metabolic efficiency [1]. The monitoring of this compound levels during fruit ripening and postharvest storage offers insights into carotenogenic activity and helps optimize handling conditions to maximize nutritional quality. In food processing optimization, this compound analysis serves as a sensitive indicator of thermal degradation and oxidative damage, enabling the development of milder processing technologies that better preserve carotenoid content and nutritional value.

The application of this compound analysis extends to bioavailability and bioaccessibility studies, where its intermediate position in the carotenoid biosynthetic pathway makes it a useful marker for understanding the release and absorption of carotenoids from different food matrices [6]. Recent advances in hyperspectral imaging techniques have enabled non-destructive assessment of carotenoid distribution in plant tissues, though these methods currently focus on more abundant carotenoids and would require significant refinement for this compound-specific detection [7]. As analytical technologies continue to advance, the development of high-throughput methods for this compound analysis will support large-scale screening applications in quality control, nutritional epidemiology, and biofortification program assessment, expanding our understanding of this important carotenoid intermediate's role in food quality and human nutrition.

References

Application Note: UHPLC Method Development for Zeta-Carotene Determination

Author: Smolecule Technical Support Team. Date: February 2026

AN-2024-C001 | Version 1.0

This document provides a detailed framework for the separation, identification, and quantification of zeta-carotene in complex biological samples, leveraging advanced ultra-high-performance liquid chromatography (UHPLC) techniques.

Introduction

This compound is a biosynthetic intermediate in the carotenoid pathway. Its accurate quantification is crucial for research in plant biology, nutrition, and metabolic engineering [1] [2]. The primary analytical challenge is its tendency to co-elute with other carotenoids, particularly 9-cis beta-carotene, in standard reversed-phase HPLC methods [1]. This note addresses this challenge by outlining a robust UHPLC method that offers improved speed, resolution, and sensitivity compared to conventional HPLC.

Key Methodological Considerations

Challenge of Co-elution: Early HPLC methods struggled to separate this compound from 9-cis beta-carotene, as both can elute as a single peak. A validated workaround uses the difference in their absorbance spectra. While both absorb at 400 nm and 450 nm, only 9-cis beta-carotene has significant absorbance at 475 nm. This allows for their quantitation in a co-eluting peak by measuring the peak area at multiple wavelengths and using a predetermined absorbance ratio for calculation [1].

Stationary Phase Selection: The choice of column is critical. C30 columns provide superior shape recognition for carotenoid isomers compared to C18 columns due to their thicker stationary phase, which enhances interaction with the analytes [3] [4] [2]. For UHPLC, columns packed with sub-2 µm core–shell particles are recommended as they provide high efficiency and lower backpressure, enabling faster separations [5] [2].

Proposed UHPLC Method Conditions

The following conditions are extrapolated from the most advanced HPLC and UHPLC methods for carotenoids and should be optimized for your specific instrument and sample type.

  • Column: C18 column with core-shell technology (e.g., 100-150 mm x 2.1 mm I.D., 1.7-2.6 µm particle size) is recommended for UHPLC to achieve fast and efficient separation [5] [2]. A C30 column is ideal for isomer separation if available in UHPLC-compatible dimensions.
  • Mobile Phase A: Methanol/Acetonitrile/Water (with variations from 84:14:2 to 98:2, v/v/v) [3] [4].
  • Mobile Phase B: Dichloromethane or Methyl-tert-butyl ether (MTBE) [3] [4].
  • Gradient Program: | Time (min) | %A | %B | Flow Rate (mL/min) | | :--- | :--- | :--- | :--- | | 0.00 | 96 | 4 | 0.5 | | 3.00 | 68 | 32 | 0.5 | | 7.00 | 65 | 35 | 0.5 | | 16.00 | 42 | 58 | 0.5 | | 20.00 | 38 | 62 | 0.5 | | 21.00 | 0 | 100 | 0.5 | | 24.00 | 0 | 100 | 0.5 | | 25.00 | 96 | 4 | 0.5 |
  • Column Temperature: 20-25°C [3] [4].
  • Detection: DAD with monitoring at 400 nm, 450 nm, and 475 nm. The 475 nm channel is specific for 9-cis beta-carotene, which is essential for deconvoluting co-eluting peaks [1].
  • Injection Volume: 1-10 µL.
Experimental Protocols

Protocol 1: Sample Extraction from Plant Tissues

This protocol is adapted from a rapid method for plant tissues [4].

  • Homogenization: Freeze-dry and grind plant tissue into a fine powder under dim light to prevent carotenoid degradation.
  • Extraction: Weigh 20-30 mg of powder. Extract carotenoids by grinding with a solvent mixture of Dichloromethane/Methanol (25:75, v/v).
  • Centrifugation: Centrifuge at 10,000 × g at 4°C for 3 minutes. Transfer the organic (lower) layer to a new tube.
  • Re-extraction: Repeat the extraction until the plant pellet becomes colorless.
  • Filtration: Combine all organic supernatants, centrifuge at 10,000 × g for 10 minutes, and pass through a 0.22 µm syringe filter into an HPLC vial for analysis [6].

Protocol 2: Saponification for Removal of Chlorophylls

Saponification is useful for removing chlorophylls and fatty acids from extracts, particularly from green tissues [3].

  • Extract: Obtain a crude carotenoid extract using a solvent like hexane/ethanol/acetone.
  • Reaction: Add a volume of 40% potassium hydroxide (KOH) in methanol to the extract. A typical ratio is 1 part KOH solution to 10 parts extract.
  • Incubation: Incubate the mixture in the dark at room temperature for 16 hours (or under nitrogen at 4°C for shorter periods).
  • Washing: After incubation, add a saturated sodium chloride solution and neutral solvents (e.g., hexane/ethyl acetate) to partition. The cleaned carotenoids will be in the organic phase.
  • Concentration: Dry the organic phase under a stream of nitrogen and reconstitute in the mobile phase for injection [3].
Data Analysis and Quantification

For resolving co-eluting this compound and 9-cis beta-carotene, use the following calculation method [1]:

  • Measure the peak area of the co-eluting peak at 400 nm (A400) and 475 nm (A475).
  • The concentration of 9-cis beta-carotene is directly proportional to A475.
  • The contribution of 9-cis beta-carotene to A400 is calculated as A475 × R, where R is the predetermined 400-nm/475-nm peak absorbance ratio for pure 9-cis beta-carotene (reported as R = 0.39).
  • The concentration of This compound is then proportional to: A400 - (A475 × 0.39).
Workflow Diagram

The following diagram illustrates the complete analytical workflow for this compound determination, from sample preparation to data analysis.

workflow start Start: Sample Collection sp1 Homogenization & Freeze-Drying start->sp1 sp2 Lipophilic Solvent Extraction sp1->sp2 sp3 Centrifugation & Filtration sp2->sp3 hplc UHPLC-DAD Analysis sp3->hplc data Multi-Wavelength Detection (400, 450, 475 nm) hplc->data calc Quantification via Absorbance Ratio Calculation data->calc end Result: this compound Concentration calc->end

Summary of Chromatographic Parameters from Literature

The table below summarizes key parameters from recent studies for reference and comparison.

Source Analytical Technique Column Key Mobile Phase Components Runtime (min) Key Application
[1] HPLC-DAD Not specified Not specified Not specified Determination in serum & breast milk

| [3] | HPLC-DAD | Sunrise C30 (250 x 4.6 mm, 3 µm) | A: MeOH/ACN/Water (84:14:2) B: DCM | 21 | Goji berry extract | | [4] | HPLC-DAD | C30 (150 x 4.6 mm, 3 µm) | A: MeOH/Water (98:2) B: MTBE | 20 | Diverse plant tissues | | [5] | UHPLC-DAD-MS | Core-shell C18 (100 x 2.1 mm, 1.7 µm) | A: Water/ACN (5:95) + TFA, THF B: ACN/MeOH/THF (5:90:5) + TFA | < 6 | β-Carotene & metabolites |

Conclusion

This Application Note provides a foundational protocol for determining this compound using UHPLC. The critical success factors are the use of a high-efficiency C18 or C30 column, a methanol/ACN/MTBE or DCM gradient system, and DAD detection with multi-wavelength analysis to resolve the critical co-elution with 9-cis beta-carotene. Researchers are encouraged to use these conditions as a starting point for rigorous in-house validation. Future work will focus on the development and validation of a definitive UHPLC-MS/MS method for unparalleled specificity and sensitivity.

References

Comprehensive Application Notes and Protocols for Carotenoid Profiling Including Zeta-Carotene Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carotenoid Profiling and Zeta-Carotene Significance

Carotenoid profiling represents a critical analytical methodology in plant biochemistry, nutritional science, and pharmaceutical development, with This compound serving as an important intermediate in the carotenoid biosynthetic pathway. As a key metabolic intermediate, this compound provides insights into flux through the carotenogenesis pathway and serves as a diagnostic marker for various genetic and environmental influences on plant metabolism. The analysis of this compound presents particular challenges due to its structural isomerism and relatively transient accumulation in biological systems, requiring specialized methodologies for accurate quantification and interpretation.

Recent research has illuminated the fundamental role of this compound in plant development and stress responses. Studies across species including sweet pepper, tomato, and tea plants have demonstrated that carotenoid biosynthesis genes exhibit distinct expression patterns under different environmental conditions and developmental stages [1] [2] [3]. In particular, the isomerization steps involving this compound have been identified as critical regulatory points in the pathway, with Z-ISO enzyme activity serving as a redox-sensitive control mechanism that influences overall carotenoid flux [4] [2]. These findings underscore the importance of accurate this compound profiling in both basic research and applied agricultural and pharmaceutical contexts.

Carotenoid Biochemistry and this compound Role

Carotenoid Biosynthetic Pathway

The carotenoid biosynthesis pathway initiates with the condensation of two geranylgeranyl diphosphate (GGPP) molecules catalyzed by phytoene synthase (PSY) to form 15-cis-phytoene [4] [3]. Through a series of desaturation and isomerization reactions, this colorless compound is progressively converted to various colored carotenoids. The pathway proceeds through several key intermediates with This compound occupying a central position in the sequence from phytoene to lycopene. The conversion of phytoene to this compound requires the activity of two distinct enzymes: phytoene desaturase (PDS) and 15-cis-ζ-carotene isomerase (Z-ISO) [4] [2].

The Z-ISO enzyme represents a critical component in carotenoid biosynthesis, particularly in nonphotosynthetic tissues where light-mediated isomerization cannot occur. This integral membrane protein, belonging to the nitrite and nitric oxide reductase U (NnrU) family, requires a heme b cofactor whose redox state regulates enzymatic activity [2]. The mechanistic action of Z-ISO involves a ligand switching mechanism that changes the residues sharing electrons with the heme iron depending on its redox state, ultimately triggering conformational changes that activate the enzyme for substrate binding and isomerization [4]. This redox dependence positions Z-ISO as a key regulatory node that integrates metabolic status with carotenoid biosynthesis.

This compound Isomerization and Conversion

The isomerization catalyzed by Z-ISO specifically targets the central 15-15' cis double bond of 9,15,9'-tri-cis-ζ-carotene, converting it to 9,9'-di-cis-ζ-carotene [4]. This reaction is essential for subsequent desaturation steps, as the ζ-carotene desaturase (ZDS) enzyme requires the di-cis substrate for efficient conversion. Following Z-ISO mediated isomerization, ZDS catalyzes two additional desaturation steps, introducing double bonds at positions 7-8 and 7'-8' to produce 7,9,7',9'-tetra-cis-lycopene (prolycopene) [4] [5]. The final step in producing all-trans-lycopene involves the carotenoid isomerase (CRTISO), which converts the tetra-cis-lycopene to the all-trans configuration [5].

Table 1: Key Enzymes in this compound Metabolism

Enzyme Gene Reaction Catalyzed Cofactor Requirements
Phytoene desaturase PDS Desaturation of phytoene to 9,15,9'-tri-cis-ζ-carotene FAD, electron transport chain
15-cis-ζ-carotene isomerase Z-ISO Isomerization of 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene Heme b (redox-sensitive)
ζ-carotene desaturase ZDS Desaturation of 9,9'-di-cis-ζ-carotene to 7,9,7',9'-tetra-cis-lycopene FAD, electron transport chain
Carotenoid isomerase CRTISO Isomerization of poly-cis-carotenoids to all-trans-carotenoids None known

The diagram below illustrates the position of this compound in the carotenoid biosynthesis pathway:

CarotenoidPathway GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene 15-cis-Phytoene GGPP->Phytoene PSY zeta_cis1 9,15,9'-tri-cis-ζ-carotene Phytoene->zeta_cis1 PDS zeta_cis2 9,9'-di-cis-ζ-carotene zeta_cis1->zeta_cis2 Z-ISO Lycopene_cis 7,9,7',9'-tetra-cis-lycopene zeta_cis2->Lycopene_cis ZDS Lycopene_trans all-trans-Lycopene Lycopene_cis->Lycopene_trans CRTISO alpha_Carotene α-Carotene Lycopene_trans->alpha_Carotene LCYE/LCYB beta_Carotene β-Carotene Lycopene_trans->beta_Carotene LCYB Lutein Lutein alpha_Carotene->Lutein BCH/CYP97 Xanthophylls Xanthophylls beta_Carotene->Xanthophylls BCH/ZEP

Analytical Techniques for Carotenoid Profiling

Sample Preparation and Extraction Protocols

Proper sample preparation is critical for accurate carotenoid profiling, particularly for labile intermediates like this compound. The following protocol has been optimized for plant tissues and microbial sources:

  • Homogenization: Rapidly freeze tissue samples in liquid nitrogen and homogenize using a pre-chilled mortar and pestle or mechanical homogenizer. For microbial cells, implement cell disruption methods such as bead beating, French press, or homogenization [6]. Maintain samples at low temperatures throughout processing to prevent degradation.

  • Extraction: Combine 500 mg of frozen tissue with 2 mL of extraction solvent (acetone:petroleum ether, 1:1 v/v) in amber glass vials. For tissues high in water content, add 1 g of anhydrous sodium sulfate to remove residual water. Alternative solvent systems include acetone:hexane (4:6 v/v) or dichloromethane:methanol (2:1 v/v) depending on matrix compatibility [7] [3]. For green extraction approaches, supercritical CO₂ extraction with ethanol as cosolvent has shown efficacy for carotenoid recovery from microbial sources [6].

  • Partitioning: After thorough vortexing and centrifugation at 3,000 × g for 5 minutes, transfer the organic phase to a new vial. Repeat extraction until the residue becomes colorless. For cleanup, wash the combined organic phases with saturated NaCl solution to remove residual water and polar contaminants.

  • Concentration: Carefully evaporate extracts under a stream of nitrogen gas or using a centrifugal concentrator. Avoid complete dryness for this compound due to its susceptibility to oxidation. Reconstitute in 200 µL of appropriate HPLC mobile phase and filter through 0.45 µm PTFE membrane prior to analysis.

Chromatographic Separation and Detection

High-performance liquid chromatography (HPLC) remains the gold standard for carotenoid separation, with ultra-high-performance liquid chromatography (UHPLC) providing enhanced resolution and reduced analysis time [7]. The following methods have been specifically optimized for separation of carotenoid intermediates including this compound:

Table 2: Chromatographic Conditions for Carotenoid Profiling

Parameter Method A (C18) Method B (C30) Method C (UHPLC)
Column YMC C18, 250 × 4.6 mm, 5 µm YMC C30, 250 × 4.6 mm, 5 µm ACQUITY BEH C18, 100 × 2.1 mm, 1.7 µm
Mobile Phase A Methanol:water (95:5, v/v) with 0.1% ammonium acetate Methanol:water (92:8, v/v) with 0.1% ammonium acetate Acetonitrile:water (9:1, v/v) with 0.1% formic acid
Mobile Phase B Methyl tert-butyl ether Methyl tert-butyl ether Ethyl acetate

| Gradient Program | 0-20 min: 0-60% B 20-25 min: 60-100% B 25-30 min: 100% B | 0-25 min: 0-70% B 25-30 min: 70-100% B 30-35 min: 100% B | 0-5 min: 0-40% B 5-10 min: 40-80% B 10-12 min: 80% B | | Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.25 mL/min | | Column Temperature | 25°C | 25°C | 30°C | | Detection | DAD 280, 350, 450 nm | DAD 280, 350, 450 nm | DAD 280, 350, 450 nm |

For mass spectrometric detection, which provides superior identification capability, the following parameters are recommended:

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) in positive mode for nonpolar carotenoids; electrospray ionization (ESI) for more polar xanthophylls
  • Source Temperature: 350°C for APCI, 500°C for ESI
  • Corona Current: 5 µA for APCI
  • Drying Gas Flow: 6 L/min for APCI
  • Scan Range: m/z 200-600 for full scan, product ion scans for structural confirmation
  • Characteristic Ions: this compound [M+H]+ m/z 541, fragment ions at m/z 461, 447, 413, 399

The workflow for comprehensive carotenoid analysis is summarized below:

AnalyticalWorkflow SampleCollection Sample Collection Homogenization Homogenization under light-limited conditions SampleCollection->Homogenization Extraction Solvent Extraction Homogenization->Extraction Concentration Concentration under N₂ Extraction->Concentration Reconstitution Reconstitution in HPLC mobile phase Concentration->Reconstitution Chromatography HPLC/UHPLC Separation Reconstitution->Chromatography Detection UV-Vis/PDA Detection Chromatography->Detection MS MS Confirmation Detection->MS DataAnalysis Data Analysis MS->DataAnalysis

Gene Expression Analysis in Carotenoid Research

Transcriptional Profiling Protocols

Gene expression analysis provides critical insights into the regulation of carotenoid biosynthesis, complementing metabolite profiling data. The following protocol details RNA extraction and quantitative RT-PCR analysis for carotenoid pathway genes:

  • RNA Extraction: Grind 100 mg of frozen tissue in liquid nitrogen using a pre-chilled mortar and pestle. Extract total RNA using Trizol reagent according to manufacturer's instructions. Include an additional DNase I treatment step to remove genomic DNA contamination. Assess RNA quality using agarose gel electrophoresis (clear 28S/18S ribosomal RNA bands) and quantify using a NanoDrop spectrophotometer, accepting samples with A260/280 ratios between 1.9-2.1 and A260/230 above 2.0 [1].

  • cDNA Synthesis: Use 1 µg of total RNA for reverse transcription with a cDNA synthesis kit incorporating gDNA removal technology. Employ a mixture of random hexamers and oligo(dT) primers for comprehensive coverage. Perform reactions in a 20 µL volume according to manufacturer's specifications. Dilute synthesized cDNA 1:5 with nuclease-free water for qPCR analysis.

  • Primer Design: Design primers targeting key carotenoid biosynthesis genes (PSY, PDS, Z-ISO, ZDS, CRTISO, LCYE, LCYB, etc.) with the following parameters: length of 19-28 bp, melting temperature of 60-62°C, GC content of 50-60%, and amplification product size of 185-315 bp [1]. Validate primer specificity using BLAST analysis against the relevant genome and confirm with melt curve analysis. Include at least one reference gene (e.g., PP2A for pepper, ACTIN for tomato) validated for the specific tissue and experimental conditions [1].

  • Quantitative PCR: Perform reactions in triplicate using a SYBR Green-based master mix on a real-time PCR system. Use the following cycling parameters: initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds. Include no-template controls for each primer pair. Calculate relative expression using the 2^(-ΔΔCt) method with reference gene normalization.

Expression Patterns Under Experimental Conditions

Recent studies have revealed dynamic expression patterns of carotenoid biosynthesis genes under various conditions. In sweet pepper seedlings subjected to abiotic stress, researchers observed extreme upregulation of specific genes: violaxanthin deepoxidase (VDE) was significantly up-regulated by more than 481-fold and 36-fold under salt and drought stress, respectively, while lycopene epsilon cyclase (LCYE) was up-regulated by more than 840-fold and 23-fold under the same conditions [1]. These dramatic changes highlight the responsive nature of the carotenoid pathway to environmental challenges.

In tea plants, comprehensive transcriptome analysis has identified differential expression patterns across cultivars and developmental stages. Key genes including CsPSY, CsPDS, CsZDS, CsLCYE, CsLCYB, CsBCH, CsCYP97A3, CsZEP, CsOR, CsCCD1.2, and CsCCD4 demonstrated variable expression that correlated with carotenoid accumulation patterns [3]. Similarly, in tomato species, Z-ISO transcription levels showed a positive correlation with carotenoid content in ripe fruit, with promoter analysis revealing over 130 cis-regulatory elements involved in light, stress, and hormone responses [2].

Table 3: Expression Patterns of Carotenoid Biosynthesis Genes Under Various Conditions

Gene Function Expression in Pepper Under Salt Stress Expression in Pepper Under Drought Stress Tissue-Specific Expression Patterns
PSY Phytoene synthase Extremely significant up-regulation Extremely significant up-regulation Higher in mature vs. young tea leaves [3]
PDS Phytoene desaturase Extremely significant up-regulation Extremely significant up-regulation Consistent across tomato cultivars [2]
Z-ISO ζ-carotene isomerase Data not specified Data not specified Correlates with fruit color in tomatoes [2]
ZDS ζ-carotene desaturase Extremely significant up-regulation Extremely significant up-regulation Varies among tea cultivars [3]
LCYE Lycopene ε-cyclase >840-fold up-regulation >23-fold up-regulation Higher in yellow vs. red carrots [8]
LCYB Lycopene β-cyclase Extremely significant up-regulation Extremely significant up-regulation Higher in orange vs. white carrots [8]
VDE Violaxanthin deepoxidase >481-fold up-regulation >36-fold up-regulation Induced under high light conditions

Regulatory Mechanisms and Experimental Modulation

Transcriptional and Post-Translational Regulation

Carotenoid biosynthesis is regulated at multiple levels, with transcriptional control representing a primary mechanism. Research across species has identified numerous transcription factors that regulate carotenoid pathway genes, including MYB, NAC, and AP2/ERF families [3]. In tea plants, specific transcription factors such as CsMYB59-LOC114278066 and CsNAC56-LOC114260089 have been identified as potential regulators of carotenoid accumulation through comparative transcriptome analysis [3]. Similarly, in tomato, SlMYB72 has been shown to directly regulate carotenoid accumulation in fruits [3].

Beyond transcriptional control, post-translational mechanisms play crucial roles in regulating carotenoid biosynthesis. The Z-ISO enzyme exhibits redox-dependent activity mediated by its heme b cofactor, with the reduced form (maximum absorbance at 414-415 nm) representing the active state and the oxidized form (maximum absorbance at 426 nm) being inactive [4]. This redox sensitivity allows Z-ISO to function as a metabolic sensor that adjusts carotenoid flux according to the plastid's redox status, creating a direct link between environmental conditions and pigment production.

Experimental Modulation Approaches

Researchers can employ several strategies to manipulate carotenoid biosynthesis for mechanistic studies or metabolic engineering:

  • Genetic Transformation: For functional characterization of carotenoid genes, a rice embryo-derived callus assay provides a rapid screening system [9]. This nongreen tissue lacks significant carotenoid accumulation, creating a "blank canvas" for testing genes encoding carotenoid biosynthetic enzymes. Multigene combinations can be introduced and visually assessed based on callus color, with detailed carotenoid profiles subsequently analyzed by HPLC.

  • Environmental Manipulations: Implement controlled stress conditions to induce carotenoid pathway genes. For salt stress treatment, submerge roots of test plants in 200 mM NaCl for 8-24 hours; for drought stress, use 20% PEG6000 solution for similar durations [1]. These treatments have been shown to dramatically induce carotenoid biosynthesis genes and increase carotenoid accumulation in pepper seedlings.

  • Chemical Inhibitors: Use specific inhibitors to block particular pathway steps. Norflurazon inhibits phytoene desaturase, leading to phytoene accumulation, while CPTA inhibits lycopene cyclization, resulting in lycopene buildup. These chemical interventions are particularly useful for elucidating pathway flux and regulatory mechanisms.

Applications in Plant Science and Pharmacology

The analytical approaches described in these application notes support diverse research applications in both basic and applied sciences. In plant physiology research, carotenoid profiling enables investigation of photoprotective mechanisms, photooxidative stress responses, and chloroplast development. Mutations affecting Z-ISO and other carotenoid biosynthetic enzymes have demonstrated the essential role of carotenoids in etioplast formation and chloroplast development during seedling germination and photomorphogenesis [5].

In agricultural biotechnology, understanding this compound metabolism supports crop improvement strategies aimed at enhancing nutritional quality, stress tolerance, and visual appeal. The engineering of carotenoid biosynthesis in rice endosperm ("Golden Rice") represents a landmark application of carotenoid pathway manipulation, where introduction of phytoene synthase, bacterial phytoene desaturase (CRTI), and lycopene β-cyclase resulted in β-carotene accumulation [9]. Similar approaches could be applied to enhance carotenoid levels in diverse crops.

For pharmaceutical applications, carotenoid profiling facilitates drug discovery from natural sources and understanding of carotenoid-mediated health benefits. The antioxidant properties of carotenoids, their role as vitamin A precursors, and their emerging functions in vision, immune function, and cancer prevention make them attractive targets for nutraceutical development [7]. Analytical protocols for this compound and related carotenoids support quality control and standardization of carotenoid-containing formulations.

Troubleshooting and Technical Considerations

  • This compound Instability: If experiencing rapid degradation of this compound during analysis, ensure complete exclusion of oxygen by sparging solvents with nitrogen and adding antioxidants such as BHT (0.1%) to extraction solvents. Process samples under dim light to prevent photoisomerization.

  • Poor Chromatographic Resolution: If encountering inadequate separation of this compound isomers, consider switching from C18 to C30 stationary phase, which provides superior shape selectivity for geometric isomers. Alternatively, adjust mobile phase composition by increasing MTBE percentage or adding stronger modifiers like ethyl acetate.

  • Low Gene Expression Signals: If detecting weak expression of carotenoid biosynthesis genes, verify RNA integrity (RIN > 8.0) and ensure primers span exon-exon junctions to avoid genomic DNA amplification. For low-abundance transcripts, consider using probe-based qPCR chemistry rather than SYBR Green for improved specificity.

  • Inconsistent Extraction Efficiency: If obtaining variable carotenoid recovery, implement internal standardization with non-endogenous carotenoids (e.g., echinenone for plant tissues) added at the beginning of extraction. Ensure consistent sample-to-solvent ratios and strictly control extraction time and temperature.

Conclusion

Comprehensive carotenoid profiling including this compound analysis requires integrated approaches combining sophisticated analytical chemistry with molecular biology techniques. The methodologies detailed in these application notes provide researchers with robust tools for investigating carotenoid biosynthesis, regulation, and function across biological systems. As research continues to elucidate the complex relationships between carotenoid metabolism and human health, plant development, and stress responses, the accurate quantification of pathway intermediates like this compound becomes increasingly important for advancing both basic knowledge and applied biotechnologies.

References

supercritical fluid chromatography SFC zeta-carotene

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: SFC for Carotenoid Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful green analytical technique for the separation of natural products, particularly carotenoids [1]. This application note details the use of SFC for the analysis of zeta-carotene (ζ-carotene), a key intermediate in the carotenoid biosynthesis pathway.

Introduction and Principle

SFC utilizes supercritical carbon dioxide (scCO₂) as the primary mobile phase, which exhibits low viscosity, high diffusivity, and liquid-like density [2]. These properties enable high-efficiency separations with shorter analysis times and significantly reduced consumption of organic solvents compared to traditional HPLC [1] [2]. SFC is especially well-suited for non-polar to moderately polar compounds like carotenoids [1].

Experimental Protocols

Protocol 1: SFC-DAD-MS/MS Analysis of Carotenoids in Egg Yolk This method, adapted from Miao et al. (2023), demonstrates simultaneous determination of carotenoids and vitamin A [2].

  • Instrumentation: SFC system coupled with Diode Array Detector (DAD) and tandem Mass Spectrometer (MS/MS).
  • Column: Torus 2-PIC (2.1 mm × 150 mm, 1.7 μm) or similar charged surface column.
  • Mobile Phase: (A) Supercritical CO₂; (B) Methanol with 0.1% formic acid.
  • Gradient Program: Initiate at 1% B, ramp to 10% B over 4 minutes, then to 25% B at 8 minutes. Hold for 2 minutes before re-equilibration.
  • Flow Rate: 1.5 mL/min.
  • Back Pressure: 1500 psi.
  • Column Temperature: 40 °C.
  • Detection: DAD (450 nm for carotenoids) and MS/MS with APCI ion source in positive mode.
  • Sample Prep (Egg Yolk): Lyophilize samples, followed by liquid-liquid extraction with hexane/dichloromethane (1:1, v/v). Dissolve the dried extract in a methanol/MTBE mixture for injection [2].

Protocol 2: Sample Preparation for Plant Tissues For plant matrices like tomato fruits or leaves, the extraction efficiency is critical [3].

  • Homogenization: Grind frozen tissue under dim light to prevent photo-degradation.
  • Extraction: Use a mixture of methanol and methyl-tert-butyl ether (MTBE) (e.g., 2:3 or 3:1 ratio depending on carotenoid profile)[ccitation:10]. Include an antioxidant like BHT (0.1%) to prevent oxidation [2].
  • Saponification (if needed): For fatty matrices, add a KOH solution in methanol to hydrolyze esters. This step is often omitted in SFC analysis to avoid degradation [4].
  • Concentration and Reconstitution: Evaporate the organic phase under a stream of nitrogen and reconstitute the residue in an injection solvent compatible with the SFC mobile phase (e.g., MTBE:MeOH) [3].

SFC Analysis of this compound

While direct applications for this compound are limited in the searched literature, its properties allow for method extrapolation.

  • Separation Strategy: this compound is less polar than β-carotene. A C30 column or a dedicated SFC column (e.g, 2-PIC) with a gradient of methanol/co-solvent in CO₂ should resolve it from precursors like phytoene and products like neurosporene/lycopene [1] [3].
  • Detection: this compound can be detected by DAD (~400 nm). For confirmation, MS with APCI is preferred, monitoring its molecular ion (M⁺, m/z 540 for C₄₀H₆₀) [1].

Carotenoid Biosynthesis and Workflow

The following diagrams illustrate this compound's role in the carotenoid biosynthesis pathway and the overall SFC analysis workflow.

G Carotenoid Biosynthesis Pathway to this compound GGPP GGPP (C20) Phytoene Phytoene (Colorless C40) GGPP->Phytoene   PSY PSY i1 GGPP->i1 ZetaCarotene This compound (Yellow C40) Phytoene->ZetaCarotene   PDS PDS i2 Phytoene->i2 Lycopene Lycopene (Red C40) ZetaCarotene->Lycopene   ZISO Z-ISO i3 ZetaCarotene->i3 ZDS ZDS PSY->i1 PDS->i2 ZISO->i2 ZDS->i3 i1->Phytoene i2->ZetaCarotene i3->Lycopene

G SFC Analysis Workflow for this compound cluster_0 Sample Preparation cluster_1 SFC Instrumental Analysis cluster_2 Data Analysis & Identification SP1 Homogenize Tissue SP2 Extract with Solvent (e.g., MeOH/MTBE) SP1->SP2 SP3 Centrifuge & Collect Supernatant SP2->SP3 SP4 Dry & Reconstitute SP3->SP4 SFC1 Column: C30 or 2-PIC SP4->SFC1 Sample Injection SFC2 Mobile Phase: scCO₂ with MeOH co-solvent SFC1->SFC2 SFC3 Gradient Elution SFC2->SFC3 SFC4 DAD Detection (~400 nm) SFC3->SFC4 SFC5 MS Detection (APCI+) SFC4->SFC5 DA1 Peak Integration SFC5->DA1 Chromatogram & Spectra DA2 Spectral Analysis (UV-Vis & MS) DA1->DA2 DA3 Compare to Standards DA2->DA3

Advantages of SFC vs. HPLC for Carotenoid Analysis

Parameter Supercritical Fluid Chromatography (SFC) High-Performance Liquid Chromatography (HPLC)
Primary Solvent Supercritical CO₂ (green, non-toxic) [2] Organic solvents (e.g., methanol, acetonitrile, MTBE) [1]
Analysis Speed Faster due to low viscosity and high diffusivity of scCO₂ [2] Slower run times, especially with C30 columns [3]
Solvent Consumption Lower consumption of organic solvents [2] Higher consumption of organic solvents [1]
Environmental Impact Greener technology, reduced toxic waste [2] Higher environmental burden due to solvent use and disposal [1]
Detection Compatibility Excellent with DAD, MS (APCI), and ELSD [2] Excellent with DAD and MS (APCI, ESI) [1]
Isomer Separation Effective for hydrophobic carotenoids and isomers [2] Excellent with C30 columns, but can be time-consuming [3]

Discussion and Conclusion

SFC provides a robust, green alternative to HPLC for carotenoid analysis, offering faster run times and lower organic solvent consumption [1] [2]. Its application to this compound is highly feasible, filling a gap for efficient analysis of this biosynthetic intermediate.

Future work should focus on validating specific SFC methods for this compound in complex matrices, exploring the use of alternative stationary phases, and further exploiting the coupling of SFC with advanced detection techniques like high-resolution mass spectrometry.

References

Analytical Protocol for ζ-Carotene Using LC-DAD-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

This protocol provides a framework for the extraction, separation, and identification of ζ-carotene and related carotenoids from biological samples.

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix (plant, bacterial, or food). The core principle is to use organic solvents to penetrate cells and solubilize carotenoids, while adding antioxidants to prevent degradation [1].

  • Solvent Extraction: This is the most common method.
    • Solvents: Use a mixture of polar and non-polar solvents. Common choices include hexane, acetone, ethanol, petroleum ether, or tetrahydrofuran (THF). A mixture like ethanol/hexane (4:3, v/v) is often effective [1].
    • Antioxidants: Add 0.1% butylated hydroxytoluene (BHT) or other antioxidants like pyrogallol to the solvent to prevent oxidation [1].
    • Procedure: Homogenize the sample with the solvent. Centrifuge to separate the organic layer. Repeat the extraction until the residue becomes colorless. Combine the organic phases and evaporate under a stream of nitrogen or in a vacuum concentrator.
  • Saponification (Clean-up, if needed): This step removes chlorophylls and lipids that can interfere with chromatography.
    • Procedure: Treat the extract with a methanolic potassium hydroxide (KOH) solution (e.g., 10% w/v) at room temperature for several hours (or overnight) in the dark. Afterwards, neutralize the base and partition the carotenoids into an organic solvent like diethyl ether or hexane [1]. Caution: Saponification can alter or degrade some carotenoids and is not required if analyzing carotenoid esters.
  • Alternative Extraction Techniques: Modern, efficient techniques include:
    • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and disrupt cells rapidly [1].
    • Pressurized Liquid Extraction (PLE): Uses solvents at high temperatures and pressures for efficient extraction [1].
Liquid Chromatography (LC) Separation

High-performance liquid chromatography is the standard for carotenoid separation. The goal is to resolve ζ-carotene from other carotenes and xanthophylls [2].

  • Column: Use a reversed-phase C18 column (e.g., 150-250 mm length, 4.6 mm internal diameter, 3-5 µm particle size) for general analysis. For superior separation of geometric isomers, a C30 column is recommended [3] [2].
  • Mobile Phase:
    • Solvent A: Methanol (MeOH) or Acetonitrile (ACN) with modifiers.
    • Solvent B: A less polar solvent like Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
    • Gradient: A typical gradient runs from a high percentage of A (e.g., 90-95%) to a higher percentage of B (e.g., 50-70%) over 20-40 minutes [2].
    • Additives: Buffers like ammonium acetate or amines like trimethylamine can be added to improve peak shape [2].
  • Detection (DAD/UV-Vis): The photodiode array detector is crucial. ζ-Carotene, with its conjugated double bond system, will show a characteristic UV-Vis spectrum with three absorption maxima in the range of 400-500 nm [4]. The exact wavelengths and the spectral fine structure are key identifiers.
Mass Spectrometry (MS) Identification

Mass spectrometry provides molecular weight and structural information for definitive identification [3] [1].

  • Ionization Source:
    • Atmospheric Pressure Chemical Ionization (APCI): Often preferred for non-polar carotenoids like ζ-carotene as it efficiently ionizes lipophilic compounds and typically produces a dominant [M+H]⁺ or [M]⁺• molecular ion with less fragmentation [1] [2].
    • Electrospray Ionization (ESI): Can also be used, often producing [M+H]⁺ ions, but may be less efficient for very non-polar compounds [2].
  • Mass Analyzer: A triple quadrupole or Q-TOF (Quadrupole Time-of-Flight) mass spectrometer is ideal. The first analyzer measures the parent ion, the second induces fragmentation (collision-induced dissociation, CID), and the third analyzes the product ions [3].
  • MS/MS Fragmentation: ζ-Carotene will produce characteristic fragment ions corresponding to in-chain cleavages of the polyene backbone and losses of terminal groups. The pattern helps confirm the structure.

Summary of Key Analytical Parameters

The following tables consolidate the critical data for the analysis.

Table 1: Chromatographic and Spectral Properties of Selected Carotenoids This table includes ζ-carotene and common carotenoids for comparison during analysis.

Carotenoid Molecular Formula Expected [M+H]⁺ (m/z) Characteristic UV-Vis Maxima (nm) Common Fragments (MS/MS)
ζ-Carotene C₄₀H₆₀ 541.5 ~400, 425, 450 [4] To be determined experimentally
β-Carotene C₄₀H₅₆ 537.4 450, 478 444, 430 [3]
Lycopene C₄₀H₅₆ 537.4 444, 470, 502 467, 444 [3]
Lutein C₄₀H₅₆O₂ 569.4 420, 445, 474 552, 509 [3]
Astaxanthin C₄₀H₅₂O₄ 597.4 ~470 579, 561 [3]

Table 2: Typical LC-MS Operating Conditions

Parameter Recommended Setting Alternative / Note
Column C18 or C30 (250 x 4.6 mm, 5 µm) C30 superior for isomers [2]
Mobile Phase A: MeOH/ACN; B: MTBE Ethyl acetate is a greener alternative to MTBE [2]
Gradient 5% B to 60% B over 30 min Optimize for your specific column and sample
Flow Rate 1.0 mL/min
Detection (DAD) 400 - 500 nm Monitor individual spectra for peaks
Ionization APCI, positive mode ESI also possible [1] [2]
Probe Temp. 350 - 450 °C (APCI) Varies by instrument
Corona Current 4 - 6 µA (APCI) Varies by instrument

Experimental Workflow and Structural Relationships

The following diagrams, generated using Graphviz, illustrate the analytical workflow and the place of ζ-carotene in biosynthesis.

G Start Sample Material (Plant, Bacteria) Extraction Extraction with Organic Solvent + BHT Start->Extraction Saponification Saponification (Clean-up, Optional) Extraction->Saponification Concentrate Concentrate & Reconstitute Saponification->Concentrate LCMS LC-DAD-MS/MS Analysis Concentrate->LCMS DataProc Data Processing LCMS->DataProc ID Identification via: - Retention Time - UV-Vis Spectrum - MS/MS Fragments DataProc->ID

Diagram 1: Analytical Workflow for ζ-Carotene. This flowchart outlines the key steps from sample preparation to final identification.

G GGPP GGPP Phytoene Phytoene GGPP->Phytoene ZetaCar ζ-Carotene Phytoene->ZetaCar Neurosporene Neurosporene ZetaCar->Neurosporene Lycopene Lycopene Neurosporene->Lycopene BetaCar β-Carotene Lycopene->BetaCar Lutein Lutein BetaCar->Lutein via α-carotene Zeaxanthin Zeaxanthin BetaCar->Zeaxanthin Astaxanthin Astaxanthin Zeaxanthin->Astaxanthin

Diagram 2: Simplified Carotenoid Biosynthesis Pathway. This diagram shows the central role of ζ-carotene as an intermediate in the biosynthesis of major carotenoids [3] [4].

Critical Methodological Notes

  • Stability: Always work under dim light and use amber vials whenever possible to prevent photoisomerization and degradation of carotenoids [1].
  • Quantification: For accurate quantification, use internal standards where available. Calibration curves should be prepared using purified standards. The response in APCI-MS can be influenced by the carotenoid structure, so careful method validation is required [1].
  • Identification Confidence: Definitive identification requires matching the sample data with an authentic standard. In its absence, confidence is built by combining retention time, exact mass (< 5 ppm error with high-resolution MS), UV-Vis spectral fine structure, and interpretation of the MS/MS fragmentation pattern [3] [1].

References

Comprehensive Application Notes and Protocols: Encapsulation Techniques for Zeta-Carotene Stability

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zeta-Carotene Stability Challenges

This compound (ζ-carotene) is a key intermediate in the carotenoid biosynthesis pathway in plants, serving as a precursor for more complex carotenoids like lycopene, β-carotene, and xanthophylls. As a polyene hydrocarbon, this compound possesses a conjugated double-bond system that makes it particularly susceptible to degradation when exposed to environmental stressors including light, heat, oxygen, and acidic conditions [1] [2]. This chemical instability presents significant challenges for its application in food, pharmaceutical, and cosmetic products where consistent color, stability, and bioactivity are required. The low water solubility and poor oral bioavailability further limit its effective utilization in functional products, necessitating the development of advanced encapsulation strategies to protect this valuable compound throughout processing, storage, and digestion [1] [3].

Encapsulation technologies have emerged as effective approaches to address these stability challenges by creating physical barriers that shield this compound from degradation factors while potentially enhancing its bioavailability. Various encapsulation methods have been explored, ranging from conventional techniques like spray drying and freeze drying to advanced nanotechnologies including liposomes, nanoemulsions, and biopolymer complexes [1] [4]. These systems function through multiple protective mechanisms: they create diffusion barriers against oxygen, physically isolate the compound from light, provide protection against acidic environments, and control release kinetics. For researchers and product developers, selecting the appropriate encapsulation strategy requires careful consideration of multiple factors including the intended application, processing conditions, scalability requirements, and desired release characteristics [3] [5].

Encapsulation Techniques for this compound

Overview of Encapsulation Methods

The selection of an appropriate encapsulation technique for this compound depends on multiple factors including the final application, required particle size, stability requirements, and production scalability. Conventional methods like spray drying and freeze drying offer industrial scalability, while emerging technologies such as electrospinning and supercritical fluid processes provide innovative alternatives with distinct advantages for specific applications [1]. Lipid-based delivery systems, particularly liposomes and nanoemulsions, have demonstrated exceptional performance for protecting this compound due to their ability to accommodate hydrophobic compounds within their lipid phases, thereby enhancing both stability and bioavailability [1] [4].

Table 1: Comparison of Encapsulation Techniques for this compound

Technique Mechanism Particle Size Encapsulation Efficiency Key Advantages Limitations
Spray Drying Rapid dehydration using hot gas 10-100 μm Moderate to high (varies with wall material) Continuous operation, industrial scalability, good stability Heat exposure may degrade thermolabile compounds
Freeze Drying Sublimation under vacuum 1-100 μm High (95% for carotenoids reported) Minimal thermal degradation, porous structure High energy consumption, batch process, longer processing time
Liposomal Encapsulation Phospholipid bilayer formation 50-500 nm 63-99% (depending on purification) Biocompatibility, enhanced bioavailability, amphiphilic character Stability challenges without coating, requires purification steps
Chitosan-Coated Liposomes Ionic gelation with tripolyphosphate 100-800 nm 95-99% (for carotenoids) Improved stability, controlled release, mucoadhesive properties More complex preparation, additional ingredients required
Supercritical Fluid Technology Use of supercritical CO₂ as solvent 100-1000 nm Varies with matrix Green technology, minimal solvent residue, low oxidative damage High capital cost, specialized equipment needed
Electrospinning Jet formation under high voltage Nanofibers (50-500 nm diameter) Limited data for this compound High surface area, controlled release morphology Scaling challenges, limited loading capacity

Biopolymer-based encapsulation systems represent another promising approach, where protein-polysaccharide complexes create stable matrices that protect this compound from environmental stressors. These systems leverage the emulsifying properties of proteins (e.g., sodium caseinate, collagen peptides) combined with the stabilizing effects of polysaccharides (e.g., carrageenan, chitosan) to form effective delivery vehicles [6] [7]. The selection of appropriate wall materials is critical to achieving high encapsulation efficiency and stability, with materials requiring both hydrophobic domains for solubilizing this compound and hydrophilic regions for dispersion in aqueous systems [3] [7].

Key Experimental Protocols
2.2.1 Chitosan-Coated Liposomes (TPP-Chitosomes) for this compound

The following protocol, adapted from research on carrot pomace carotenoids, details the preparation of chitosan-coated liposomes with high encapsulation efficiency for carotenoids including this compound [8]:

  • Step 1: Liposome Preparation

    • Prepare a phospholipid solution (2.5 mg/mL) using phosphatidylcholine from soy (P90G, >94% phosphatidylcholine) in deionized water.
    • Hydrate the phospholipids by stirring at 400 rpm for 1 hour at 60°C using a temperature-controlled magnetic stirrer.
    • For active loading, dissolve this compound extract (12 g/100 mL) in ethanol and add to the phospholipid solution.
    • Maintain stirring at 300 rpm for 2 hours at 60°C to form a crude liposomal suspension.
  • Step 2: Nanoemulsion Formation

    • Sonicate the crude liposomal suspension using a probe sonicator at 40% amplitude for 11 minutes.
    • Maintain temperature below 40°C using an ice bath to prevent degradation of heat-sensitive compounds.
    • The resulting nanoemulsion should appear opalescent with bluish tint, indicating nanometric particle size.
  • Step 3: Chitosan Coating

    • Prepare chitosan solution (6.0 mg/mL) in 1% acetic acid and adjust pH to 5.5 using 0.1 M NaOH.
    • Add sodium tripolyphosphate (TPP) solution (1 mg/mL) dropwise to the chitosan solution under constant stirring at 600 rpm.
    • Combine the liposomal suspension with the chitosan-TPP solution in a 1:1 ratio (v/v) and stir for 30 minutes.
    • The resulting TPP-chitosomes will have a particle size of 100-800 nm and zeta potential of +17 to +37 mV.
  • Step 4: Purification and Storage

    • Centrifuge the chitosome suspension at 50,000 × g for 10 minutes at 4°C to remove unencapsulated material.
    • Wash the pellet with deionized water and resuspend in appropriate buffer.
    • Store the final product at 4°C protected from light for up to 4 weeks.

This method has demonstrated 95-99% encapsulation efficiency for carotenoids and significantly improved stability under storage conditions compared to unencapsulated compounds [8].

2.2.2 Sodium Caseinate-Carrageenan Complex for Spray Drying

This protocol utilizes protein-polysaccharide complexes for encapsulating this compound prior to spray drying, adapted from methods developed for β-carotene [7]:

  • Step 1: Wall Material Preparation

    • Prepare sodium caseinate (NaCas) solution (1-2% w/w) in deionized water by stirring at 400 rpm for 1 hour at room temperature.
    • Dissolve ι-carrageenan (CA) in separate container to obtain 0.5-1% (w/w) solution with gentle heating (60°C).
    • Combine NaCas and CA solutions in 2:1 ratio (w/w) and adjust pH to 6.0 with 0.1 M HCl or NaOH.
    • Heat the mixture at 85°C for 30 minutes in a water bath to facilitate complex formation.
  • Step 2: Emulsion Preparation

    • Dissolve this compound (0.5% w/w) in corn oil by stirring at 400 rpm for 1 hour at 40°C.
    • Combine the oil phase with the NaCas-CA complex solution in 1:9 ratio (oil:wall material).
    • Pre-homogenize the mixture at 10,000 rpm for 2 minutes using a high-shear homogenizer.
    • Process the coarse emulsion through a high-pressure homogenizer at 10,000 psi for 3 cycles.
    • Perform all procedures under dim light or protected from light to prevent photodegradation.
  • Step 3: Spray Drying

    • Use a spray dryer equipped with a 0.7 mm two-fluid nozzle.
    • Set inlet temperature to 160°C and outlet temperature to 80°C.
    • Maintain feed flow rate at 15 mL/min using a peristaltic pump.
    • Collect powdered product in sterile containers and store with desiccant at 4°C.

This method yields powdered oils with surface oil content as low as 8.34% and excellent reconstitution properties [7].

The following workflow diagram illustrates the key decision points in selecting and implementing encapsulation strategies for this compound:

G Start Start: this compound Encapsulation Design AppSelect Application Requirements Start->AppSelect FoodApp Food Fortification AppSelect->FoodApp Food PharmaApp Pharmaceutical AppSelect->PharmaApp Health CosmeticApp Cosmetic AppSelect->CosmeticApp Cosmetic TechSelect Technique Selection LipidTech Lipid-Based Systems (Liposomes, Nanoemulsions) TechSelect->LipidTech High Bioavailability PolymerTech Polymer-Based Systems (Spray Drying, Freeze Drying) TechSelect->PolymerTech Powder Form AdvancedTech Advanced Systems (Supercritical, Electrospinning) TechSelect->AdvancedTech Specialized Apps MaterialSelect Wall Material Optimization PHOS Phospholipids MaterialSelect->PHOS CHIT Chitosan MaterialSelect->CHIT PROT Proteins MaterialSelect->PROT POLY Polysaccharides MaterialSelect->POLY ProcessOpt Process Optimization Eval Performance Evaluation ProcessOpt->Eval CharEval Characterization: Particle Size, Zeta Potential, EE% Eval->CharEval StabilityEval Stability Assessment: Thermal, Photo, Storage Eval->StabilityEval BioEval Bioaccessibility Evaluation Eval->BioEval FoodApp->TechSelect PharmaApp->TechSelect CosmeticApp->TechSelect LipidTech->MaterialSelect PolymerTech->MaterialSelect AdvancedTech->MaterialSelect PHOS->ProcessOpt CHIT->ProcessOpt PROT->ProcessOpt POLY->ProcessOpt End Optimized Formulation CharEval->End StabilityEval->End BioEval->End

Diagram 1: Decision workflow for this compound encapsulation strategy development

Performance Data and Stability Assessment

Quantitative Comparison of Encapsulation Efficiency and Stability

Systematic evaluation of encapsulation systems for this compound requires comprehensive characterization of multiple parameters including encapsulation efficiency, particle properties, and stability under various storage conditions. The following table summarizes key performance metrics for different encapsulation systems based on published research on carotenoid encapsulation:

Table 2: Performance Metrics of Various Encapsulation Systems for Carotenoids

Encapsulation System Wall Materials Encapsulation Efficiency (%) Particle Size (nm) Zeta Potential (mV) Stability Improvement vs. Free Compound
TPP-Chitosomes Phospholipid + Chitosan + TPP 95-99% (phenolics and carotenoids) 100-800 +17 to +37 Significant improvement in thermal and oxidative stability
NaCas-CA Spray Dried Sodium Caseinate + ι-Carrageenan Not specified (BC analogs) Reconstituted: 200-500 Not specified Surface oil content: 8.34% (min); Good reconstitution properties
Liposomal (D. salina) Phosphatidylcholine 63% (total terpenes) Microliposomes: <1000 Not specified 20% bioactivity loss after 3 months at 45°C
Collagen Peptide Microcapsules TGase-Crosslinked Collagen Peptides Not specified (BC analogs) Emulsion: ~500 -46.7 ± 0.55 Enhanced bioaccessibility (62.3% vs. 41.7% control)
Freeze-Dried Liposomes Phosphatidylcholine 63% after purification 50-500 Not specified Stable during freeze-drying and reconstitution

Encapsulation efficiency represents a critical parameter determining the economic viability and performance of encapsulation systems. High encapsulation efficiency (95-99%) has been demonstrated for carotenoids in optimized TPP-chitosome systems, significantly reducing compound loss during processing [8]. The particle size and zeta potential directly influence the physical stability, redispersibility, and biological fate of encapsulated systems, with nano-sized particles (50-500 nm) generally showing improved stability and bioavailability compared to larger microparticles [4] [7]. The surface charge of particles, indicated by zeta potential values, affects their colloidal stability, with values exceeding ±30 mV generally indicating stable systems due to electrostatic repulsion preventing aggregation [8] [6].

Stability Assessment Protocols

Standardized protocols for assessing the stability of encapsulated this compound are essential for comparing different encapsulation systems and predicting shelf-life. The following methods provide comprehensive stability evaluation:

  • Accelerated Storage Stability Testing

    • Store encapsulated this compound in sealed containers at 25°C, 37°C, and 45°C with controlled relative humidity (≤30%).
    • Sample at regular intervals (0, 1, 2, 4, 8, 12 weeks) for analysis of residual this compound content.
    • Analyze samples using HPLC with UV-Vis detection at specific wavelengths for this compound (typically ~400-450 nm).
    • Calculate degradation kinetics and predict shelf-life using Arrhenius equation.
  • Photostability Assessment

    • Expose samples to controlled light intensity (e.g., 1000 lux fluorescent light) in stability chambers.
    • Maintain constant temperature (25°C) and humidity during light exposure.
    • Use light-protected controls (wrapped in aluminum foil) for comparison.
    • Sample at regular intervals and analyze for this compound retention and color changes.
  • In Vitro Bioaccessibility Evaluation

    • Simulate gastrointestinal digestion using standardized INFOGEST protocol.
    • Subject encapsulated this compound to sequential gastric (pH 3, pepsin, 1 h) and intestinal (pH 7, pancreatin, bile salts, 2 h) phases.
    • Centrifuge digested samples at 10,000 × g for 1 hour to separate micellar fraction.
    • Analyze this compound content in micellar fraction using HPLC.
    • Calculate bioaccessibility as (micellar this compound / initial this compound) × 100%.

These standardized protocols enable direct comparison between different encapsulation systems and provide valuable data for optimizing formulation parameters [6] [7].

Applications and Implementation Considerations

Functional Food and Nutraceutical Applications

Encapsulated this compound finds valuable applications in functional food fortification, where it serves both as a natural colorant and bioactive compound. Successful incorporation has been demonstrated in various food matrices including biscuits, beverages, dairy products, and edible films [6] [5]. When developing functional foods with encapsulated this compound, several factors require careful consideration: the compatibility with food matrix, potential interactions with other ingredients, impact on sensory properties, and stability during processing such as thermal treatment, pasteurization, or extrusion. Studies have shown that encapsulated carotenoids can be successfully incorporated into baked goods like biscuits with minimal impact on texture and flavor while significantly enhancing antioxidant properties [6].

For nutraceutical applications, encapsulation significantly improves the bioavailability and efficacy of this compound supplements. The controlled release properties of advanced delivery systems allow for optimized absorption in the gastrointestinal tract, maximizing the health benefits derived from this compound supplementation [1] [3]. Nutraceutical formulations can leverage various delivery formats including powders for reconstitution, softgel capsules, chewable tablets, and oral sprays, with the encapsulation system tailored to the specific format requirements. Clinical applications may focus on this compound's potential antioxidant properties and its role as a metabolic precursor to other important carotenoids, though specific health claims should be supported by appropriate clinical evidence [2].

Pharmaceutical and Cosmetic Applications

In pharmaceutical formulations, encapsulated this compound offers advantages for topical and oral dosage forms where enhanced stability and controlled release are desired. The anti-inflammatory and antioxidant properties associated with carotenoids make them valuable ingredients in dermatological preparations and protective formulations [1] [4]. For topical applications, the small particle size of nanoencapsulated systems (typically 50-300 nm) enables better skin penetration and distribution, potentially enhancing efficacy for dermatological indications. Cosmetic applications leverage the natural coloring properties of this compound in addition to its antioxidant benefits, incorporating encapsulated forms into products like creams, lotions, and color cosmetics where stability against oxidation and photo-degradation is crucial for product shelf-life [5].

The selection of encapsulation materials for pharmaceutical and cosmetic applications must consider regulatory approval status and safety profiles. Pharmaceutical applications typically require materials with established safety data and compliance with relevant pharmacopeia standards, while cosmetic applications may allow for broader material selection depending on the market and application type [5]. For both application areas, comprehensive stability testing under recommended storage conditions is essential, along with appropriate compatibility studies with other formulation components to ensure consistent performance throughout the product shelf-life.

Conclusion and Future Perspectives

Encapsulation technologies offer effective strategies for addressing the inherent instability of this compound while potentially enhancing its bioavailability and application versatility. Among the various approaches, liposomal systems, particularly chitosan-coated formulations, demonstrate exceptional encapsulation efficiency (95-99%) and stability for carotenoids [8]. Similarly, protein-polysaccharide complexes provide robust protection during processing and storage, with the advantage of utilizing food-grade, generally recognized as safe (GRAS) materials [7]. The selection of an appropriate encapsulation system must consider the specific application requirements, processing constraints, and desired release characteristics, with no single technology offering ideal properties for all scenarios.

Future research directions should focus on developing standardized evaluation protocols for encapsulated this compound systems to enable direct comparison between different technologies. There is also a need for comprehensive toxicological profiling of emerging encapsulation materials, particularly for nanotechnology-based approaches intended for food and pharmaceutical applications. From a technical perspective, opportunities exist for developing stimuli-responsive systems that release this compound under specific physiological conditions, thereby enhancing its targeted efficacy. Additionally, green encapsulation technologies utilizing supercritical fluids and other environmentally friendly approaches represent promising avenues for sustainable production of encapsulated this compound products [1] [4].

As encapsulation technologies continue to evolve, their implementation in commercial products requires careful attention to regulatory compliance, manufacturing scalability, and economic feasibility. Interdisciplinary collaboration between food scientists, material researchers, process engineers, and toxicologists will be essential for advancing the field and translating laboratory innovations into commercially viable encapsulated this compound products with enhanced stability and functionality.

References

resolving zeta-carotene from lutein chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Method Selection & Comparison

The core challenge is that zeta-carotene is a carotene (hydrocarbon), while lutein is a xanthophyll (oxygen-containing). Their differing polarities require a chromatographic method that can separate both non-polar and polar compounds, as well as resolve their various geometrical isomers [1] [2].

For a high-throughput laboratory setting, a C30 column is highly recommended. The following table compares the two main column options:

Feature C18 Column C30 Column
Best For Routine, faster analysis of major carotenoids [1]. High-resolution separation, especially of geometrical and positional isomers [1] [3].
Separation of Lutein & Zeaxanthin Poor resolution of these positional isomers [1]. Excellent resolution [1].
Separation of Geometrical Isomers Limited ability [1]. Excellent ability to resolve cis/trans isomers [1] [3].
Typical Analysis Time Shorter (e.g., 13.5-35 min) [4]. Can be longer, but can be optimized to ~20 min [1].

Detailed HPLC Protocol Using a C30 Column

This method is adapted from a published protocol for resolving 15 carotenoids, including geometrical isomers, in a 20-minute runtime [1].

1. Equipment and Reagents

  • HPLC System: With a quaternary pump, thermostat-controlled column compartment, and a Photo-Diode Array (PDA) detector.
  • Column: C30 reversed-phase column (e.g., 3 µm, 150 mm x 4.6 mm).
  • Mobile Phase A: Methanol/Water (98:2, v/v)
  • Mobile Phase B: Methanol/Water (95:5, v/v)
  • Mobile Phase C: Methyl-tert-butyl ether (MTBE)
  • Injection Solvent: A mixture of MTBE and Methanol. The ratio is sample-dependent:
    • For green tissues (xanthophyll-rich): MTBE:MeOH (2:3, v/v) [1].
    • For red fruits (lycopene-rich): MTBE:MeOH (3:1, v/v) [1].

2. Chromatographic Conditions

  • Column Temperature: 20°C [1]
  • Detection Wavelength: 450 nm is standard for most carotenoids [4]. Use the full PDA spectrum (e.g., 200-600 nm) for peak purity and identification. The characteristic "cis peak" for isomers appears at about 330 nm [1].
  • Flow Rate: 1.0 mL/min [4]
  • Injection Volume: 10 µL [4]
  • Gradient Program: | Time (min) | Solvent A (%) | Solvent B (%) | Solvent C (MTBE) (%) | | :--- | :--- | :--- | :--- | | 0.0 | 90 | 5 | 5 | | 2.0 | 80 | 5 | 15 | | 10.0 | 50 | 5 | 45 | | 12.0 | 40 | 5 | 55 | | 20.0 | 40 | 5 | 55 |

3. Sample Preparation

  • Extraction: Homogenize your sample (e.g., plant tissue) with an organic solvent like acetone or an acetone/anhydrous ether mixture (1:1, v/v) under subdued light to prevent degradation [4] [3].
  • Saponification (if needed): If chlorophylls or lipids are present, saponify the extract with a methanolic KOH solution to remove them [4].
  • Reconstitution: Dry the final extract under a stream of nitrogen and redissolve it in the appropriate injection solvent (see Equipment and Reagents section). Ensure the sample is completely dissolved and filter it before injection.

The workflow for this analytical method is summarized below.

Start Start Sample Analysis Prep Sample Preparation Extract with acetone/ether Saponify if needed Start->Prep Recon Reconstitute in Injection Solvent Green tissues: MTBE:MeOH (2:3) Red fruits: MTBE:MeOH (3:1) Prep->Recon Condition Set HPLC Conditions C30 Column, 20°C Flow: 1.0 mL/min, Detect: 450 nm Recon->Condition Run Run Gradient Elution Condition->Run Analyze Analyze Chromatogram Identify peaks via RT and spectra Check for cis peak at ~330 nm Run->Analyze End Analysis Complete Analyze->End

Troubleshooting FAQs

Q1: My carotenoid peaks are broad or have a double-hump shape. What could be wrong?

  • A: This is often caused by sample solvent incompatibility [1]. The injection solvent should be no stronger (i.e., less eluting power) than the starting mobile phase. If your sample is in a solvent like pure dichloromethane or THF, it can cause on-column precipitation or broad bands. Solution: Ensure you redissolve your final extract in the recommended MTBE/MeOH mixture that is compatible with the initial mobile phase conditions.

Q2: I cannot resolve lutein from zeaxanthin or violaxanthin from neoxanthin. How can I improve separation?

  • A: This indicates insufficient chromatographic selectivity.
    • Confirm your column. A C18 column will struggle with these separations; a C30 column is required for good resolution of these positional isomers [1].
    • Optimize the gradient. The initial shallow gradient with a small percentage of MTBE is critical for resolving early-eluting, polar xanthophylls like violaxanthin and neoxanthin [1]. Fine-tuning the percentage of water in the initial mobile phase can also help.
    • Control temperature. Maintaining a consistent, low column temperature (e.g., 20°C) is critical for improving separations and reproducibility [1].

Q3: My carotenoid peaks are tailing. What should I check?

  • A: Peak tailing can result from several factors:
    • Sample Solubility: As in Q1, ensure the carotenoids are fully dissolved in the injection solvent to prevent on-column precipitation [1].
    • Mobile Phase Additives: Consider adding small amounts of modifiers like triethylamine (TEA) or ammonium acetate to the mobile phase. These can passivate active silanol sites on the stationary phase, reducing secondary interactions that cause tailing, especially for xanthophylls [2].

Q4: I suspect I have cis-isomers in my sample. How can I confirm this?

  • A: Use the full capabilities of your PDA detector.
    • Check for the "cis peak." All-trans carotenoids typically show three peaks in their UV-Vis spectrum. Their cis-isomers will exhibit a characteristic spectral shift and a new peak in the UV region, around 330 nm, due to the "cis-effect" [1] [3].
    • Compare retention times. cis-isomers generally elute earlier than their all-trans counterparts on a C30 column [3].

References

preventing zeta-carotene degradation during analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Evidence-Based Answer & Key Citations
What is the most critical step for stabilizing ζ-carotene during analysis? Protect from light, oxygen, and excessive heat. Use antioxidants (e.g., BHT), work under dim light/gold light, and use inert gas (N₂) blanket during sample prep [1].
Which HPLC column is best for separating ζ-carotene isomers? Polymeric C30 columns are superior. The thicker C30 bonded phase better resolves geometrical isomers than C18 columns [2] [3].
My ζ-carotene peaks are broad or doubled. What is wrong? Likely incompatibility between injection solvent and mobile phase. Ensure injection solvent is as polar or more polar than initial mobile phase; recommended solvent is MTBE:MeOH (2:3) for green tissues [2].
How can I prevent artificial isomerization during extraction? Control temperature and avoid harsh conditions. Keep samples cool, use mild extraction solvents (e.g., MTBE, MeOH), and minimize exposure to heat/acid [2] [1].
What are the major degradation products I should look for? Oxidation leads to apo-carotenoids and epoxy-carotenoids [4]. Isomerization converts natural cis isomers to more stable trans forms, changing chromatographic profile [5].

Troubleshooting Guides

Problem 1: Poor Chromatographic Separation
  • Symptoms: Co-elution of peaks, poor resolution between ζ-carotene isomers, or broad tailing peaks.
  • Solutions:
    • Verify Column Type: Confirm use of a C30 column, not C18 [2] [3].
    • Optimize Mobile Phase:
      • Use a gradient of Methanol/Water and Methyl-tert-butyl ether (MTBE) [2].
      • Add 0.05% Triethylamine (TEA) to mobile phase to improve peak shape and recovery by blocking active silanol sites on the column [3].
    • Check Injection Solvent: For tissues rich in xanthophylls like ζ-carotene, use MTBE:MeOH (2:3). For lycopene-rich tissues, use MTBE:MeOH (3:1) [2].
    • Control Temperature: Maintain column temperature at ~20°C for optimal isomer separation [2].
Problem 2: Low Recovery & Apparent Degradation
  • Symptoms: Consistently low yields of ζ-carotene, appearance of unknown peaks in chromatogram.
  • Solutions:
    • Add Antioxidants: Include Butylated Hydroxytoluene (BHT) or other antioxidants in all extraction solvents to inhibit oxidative chain reactions [1].
    • Create Inert Atmosphere: Perform evaporation and sample reconstitution under a stream of inert gas like Nitrogen (N₂) [1].
    • Use Aprotic Solvents: For extraction and handling, prefer solvents like MTBE, Dichloromethane (DCM), or Tetrahydrofuran (THF) which are less likely to promote acid-catalyzed degradation [2] [1].
    • Minimize Handling Time: Reduce total sample preparation and analysis time. A rapid HPLC method (e.g., <20 min) helps minimize degradation during the analytical run itself [2].

Detailed Experimental Protocol

Here is a robust workflow for extracting and analyzing ζ-carotene from plant tissues, incorporating key stabilization measures.

G Sample Homogenization Sample Homogenization Extraction & Centrifugation Extraction & Centrifugation (Solvent: 80% Acetone with 0.1% BHT) Sample Homogenization->Extraction & Centrifugation Partitioning Partitioning (Solvent: MTBE/Hexane) Extraction & Centrifugation->Partitioning Solid-Phase Cleanup Solid-Phase Cleanup (C18 Cartridge) Partitioning->Solid-Phase Cleanup Concentration Concentration (Under N₂ Stream, Dark) Solid-Phase Cleanup->Concentration HPLC Analysis HPLC Analysis (C30 Column, MTBE/MeOH/Water Gradient) Concentration->HPLC Analysis

  • Principle: This protocol is adapted from methods used for carotenoid analysis in complex plant matrices, focusing on rapid processing and the use of protective solvents to minimize ζ-carotene degradation [2] [4].

  • Materials:

    • Solvents: Acetone, Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Hexane (all HPLC grade).
    • Additive: Butylated Hydrotoluene (BHT) [1].
    • Gas: Nitrogen (N₂) gas stream.
    • Consumables: C18 Solid-Phase Extraction (SPE) cartridges [4].
    • Equipment: Centrifuge, vortex mixer, rotary evaporator or nitrogen evaporator, HPLC system equipped with a C30 column and UV-Vis/DAD detector [2].
  • Step-by-Step Procedure:

    • Homogenization: Rapidly homogenize plant tissue (e.g., 50 mg) in pre-chilled 80% acetone containing 0.1% BHT under dim or green light [4].
    • Extraction & Centrifugation: Centrifuge the homogenate at 2000-4000 rpm for 10 min at 4°C. Collect the supernatant. Re-extract the pellet until it becomes colorless. Combine all supernatants [4].
    • Partitioning: Transfer the pooled supernatant to a separation funnel. Add an equal volume of MTBE or MTBE/Hexane mixture. Gently mix to partition carotenoids into the organic (upper) layer. Collect the organic layer [2].
    • Solid-Phase Cleanup:
      • Condition a C18 SPE cartridge with ethanol and then 0.01% HCl [4].
      • Load the organic extract.
      • Wash with distilled water to remove polar contaminants.
      • Elute carotenoids (including ζ-carotene) with ethanol [4].
    • Concentration: Evaporate the ethanol eluent just to dryness using a gentle stream of N₂ gas in a warm water bath (<30°C). Do not over-dry.
    • Reconstitution & HPLC Analysis: Immediately redissolve the dried residue in the recommended MTBE:MeOH (2:3) injection solvent [2]. Analyze by HPLC using the following conditions:
      • Column: C30 (e.g., 250 x 4.6 mm, 5µm)
      • Mobile Phase: A) MeOH/Water (98:2, v/v), B) MTBE
      • Gradient: 5% B to 80% B over 20 minutes.
      • Flow Rate: 0.5-1.0 mL/min
      • Column Temp.: 20°C
      • Detection: UV-Vis/DAD, 400-500 nm (specific wavelength depends on sample matrix)

Stability & Storage Guidelines

While specific half-life data for isolated ζ-carotene is limited in the provided research, the table below summarizes general carotenoid stability knowledge to guide your experiments [6] [7].

Storage Condition Expected Stability Recommendations
+4 °C (in dark, under N₂) Months For standard short-term storage of dried extracts or stock solutions.
-80 °C (in dark, under N₂) >1 Year For long-term storage of valuable samples and standards.
Room Temperature (with light/oxygen) Hours to Days Significant degradation expected. Avoid.
In Solution (during analysis) <1 Day Analyze immediately after preparation. Do not store analytical solutions.

References

optimizing zeta-carotene extraction efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: My carotenoid extraction yield is lower than expected. What are the main factors I should investigate? Low yield is often due to inefficient cell disruption, suboptimal solvent selection, or degradation during extraction.

  • Cell Disruption: Ensure your pre-treatment method (e.g., ultrasound, Pulsed Electric Field) effectively breaks down the cell matrix to release carotenoids [1].
  • Solvent Polarity: Verify that your solvent's polarity matches the target carotenoid. Zeta-carotene is hydrophobic, so ensure you are using a non-polar solvent or hydrophobic eutectic mixture [2].
  • Degradation: Carotenoids are sensitive to light, heat, and oxygen. Always perform extractions under dim light, at controlled temperatures, and in an inert atmosphere if possible [2] [3].

Q2: How can I improve the stability of my carotenoid extract for storage? Carotenoid degradation is a common issue driven by environmental factors.

  • Encapsulation: Post-extraction, consider encapsulation technologies. Freeze-drying with chickpea protein isolate or other plant-based proteins has been shown to significantly improve stability, with encapsulation efficiencies reported between 82.40% and 88.97% [4].
  • Stabilizing Solvents: Some solvents can enhance stability. A thymol:menthol (1:1) hydrophobic eutectic solvent was found effective in obtaining stable carotenoid extracts from mango peel [2].
  • Storage Conditions: Store extracts in the dark, at low temperatures (-20°C or lower), and under an inert gas like nitrogen or argon [3].

Q3: What are the most effective green solvents for carotenoid extraction? The field has moved beyond traditional organic solvents. The table below compares some of the most promising green solvents.

Solvent Type Example Composition Key Advantages Reported Efficacy
Hydrophobic Eutectic Solvents (HES) Thymol:Menthol (1:1) [2] Good for hydrophobic carotenoids; can stabilize extracts [2] Effective for β-carotene and lutein from mango peel [2]
Natural Deep Eutectic Solvents (NADES) Choline Chloride:1,3-Butanediol (1:5) [5] High biodegradability, low toxicity; tunable properties [5] Recovered 206.95 ± 3.27 μg/g DW β-carotene from tomato waste [5]
Cloud Point Extraction (CPE) Tween 80 in water [4] Uses surfactants and water; high sustainability (EcoScale: 92/100) [4] Superior efficiency for total carotenoids from citrus peel vs. other methods [4]
Supramolecular Solvents (SUPRAS) Water, Ethanol, Octanoic Acid [4] Nanostructured liquids; good for lipophilic compounds [4] Satisfactory extraction from citrus peel (EcoScale: 70/100) [4]

Troubleshooting Guides

Problem: Consistently Low Extraction Yield

Possible Causes and Solutions:

  • Inefficient Cell Disruption

    • Solution: Implement a physical pre-treatment step.
    • Protocol - Ultrasound-Assisted Extraction (UAE): Hydrate the plant material for 10 minutes. Then, treat the sample in an ultrasonic bath for 20 minutes. This can be used alone or after a PEF step [1].
    • Protocol - Pulsed Electric Field (PEF): Apply PEF treatment to the hydrated sample for 20 minutes. This method helps shockwave cell membranes, facilitating the release of intracellular compounds [1].
  • Suboptimal Solvent System

    • Solution: Use a solvent optimization protocol.
    • Protocol - Solvent Screening:
      • Step 1: Test a range of green solvents (see table above) and solvent-to-solid ratios (e.g., 1:20 to 1:70 w/v) [4] [5].
      • Step 2: Employ Response Surface Methodology (RSM) to model and optimize key parameters like extraction time, temperature, and solvent composition. This is a powerful statistical technique for finding the ideal conditions [2] [1].
  • Compound Degradation

    • Solution: Strictly control the extraction environment.
    • Protocol: Conduct all extraction steps under dim or red light. Use temperature-controlled equipment and avoid prolonged exposure to high heat. Adding a small amount of antioxidant like BHT to the solvent can help, but may interfere with subsequent analysis [2] [6].
Problem: Carotenoid Degradation During or After Extraction

Possible Causes and Solutions:

  • Exposure to Light and Oxygen

    • Solution: Use amber glassware or foil-covered containers. Purge vials with nitrogen or argon gas before sealing [3].
  • High Processing Temperature

    • Solution: Optimize for lower temperatures. For instance, Pressurized Hot Water Extraction (PHWE) can be effective at temperatures as low as 60-80°C for some matrices, preserving antioxidant capacity [7].
  • Lack of Stabilization Post-Extraction

    • Solution: Encapsulate the extract immediately after extraction and solvent removal.
    • Protocol - Freeze-Drying Encapsulation:
      • Step 1: Mix the carotenoid-rich extract with a carrier material like chickpea protein isolate.
      • Step 2: Freeze the mixture and then lyophilize in a freeze-dryer (e.g., at 0.01 mbar, -40 to 20°C for 48h) [4].
      • Step 3: The resulting powder is more stable and can be stored for longer periods [4] [3].

Experimental Protocols & Data

For reliable and quantitative results, follow these core methodologies adapted from recent studies.

Core Workflow for Carotenoid Extraction Optimization The following diagram outlines a systematic approach to optimizing your extraction process.

G Start Start: Define Objective P1 Sample Preparation (Freeze-dry & grind) Start->P1 P2 Select Pre-treatment (Ultrasound, PEF, etc.) P1->P2 P3 Screen Solvent Systems (Refer to Green Solvents Table) P2->P3 P4 Optimize Parameters via RSM (Time, Temp, Solvent Ratio) P3->P4 P5 Perform Extraction P4->P5 P6 Analyze Yield & Purity (HPLC, Spectrophotometry) P5->P6 P7 Stabilize Extract (Encapsulation) P6->P7 End Optimal Extract P7->End

Quantitative Comparison of Green Extraction Techniques The table below presents performance data from various studies to help you set realistic benchmarks.

Source Material Extraction Method Target Compound Reported Yield Key Conditions
Carrot Peels [1] PEF/US + Stirring Total Carotenoids 137.44 μg β-carotene eq./g DW Optimized with RSM; green solvents
Tomato Waste [5] UAE with NADES Lycopene 215.13 ± 4.31 μg/g DW ChCl:1,3-Butanediol (1:5), 65°C
Tomato Waste [5] UAE with NADES β-Carotene 206.95 ± 3.27 μg/g DW ChCl:1,3-Butanediol (1:5), 65°C
Mango Peel [2] HES β-Carotene & Lutein High recovery & stability Thymol:Menthol (1:1)
Citrus Peel [4] Cloud Point Extraction (CPE) Total Carotenoids Highest yield among methods Tween 80, 10% (w/v), 45°C

Advanced Optimization Concepts

Solvent Selection Logic Choosing the right solvent is critical. The following diagram illustrates the decision-making process for selecting a green solvent based on your specific requirements.

G A Primary Goal? B Maximize Yield? A->B C Maximize Stability? A->C D Maximize Sustainability? A->D E Consider HES (e.g., Thymol:Menthol) B->E Yes F Consider NADES (e.g., ChCl:Butanediol) C->F Yes G Consider CPE (e.g., Tween 80/Water) D->G Yes Start Start: Select Solvent Start->A

Leveraging Computational Chemistry For a deeper understanding of the extraction process, advanced techniques can be employed.

  • Molecular Insights: Use Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) to model and characterize the molecular interactions (e.g., hydrogen bonds, π-π interactions) between your solvent and this compound. This can provide a theoretical basis for why certain solvents perform better than others [2].

References

improving zeta-carotene isomer separation HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

1. What is the best column choice for separating carotenoid isomers? A C30 column is highly recommended for separating geometrical isomers of carotenoids. While C18 columns are common and can be used for faster analysis, their stationary phase has insufficient thickness for optimal isomer separation. The C30 phase provides stronger solute-bonded phase interactions, leading to superior resolution of cis/trans carotenoids [1].

2. How can I reduce the long run times often associated with C30 columns? Long run times are a known drawback of C30 columns. You can address this by optimizing the gradient profile. One study achieved the separation of 15 carotenoids in just 20 minutes by using a multi-step gradient of methanol, MTBE (methyl-tert-butyl ether), and water, instead of longer isocratic or slow gradient elutions [1].

3. What mobile phase is effective for separating carotenoid isomers? The choice of mobile phase depends on your column and target analytes.

  • For C30 columns, a gradient of methanol, water, and MTBE has been proven effective for resolving numerous carotenoids and their isomers [1].
  • For C18 columns, a simple mixture of acetone and water can successfully separate several main carotenoids. Another study used a gradient of acetonitrile, tert-butyl-methyl ether, and water to separate 15 carotenoids [2] [3].
  • Using only methanol-water or acetonitrile-water may result in poor separation and low response values for some carotenoids, so modifiers like MTBE or acetone are often necessary [2].

4. Why is column temperature important, and what should I set it to? Carotenoids are sensitive to temperature, which affects both their stability and separation efficiency.

  • Stability: A temperature of 30°C is often chosen to help maintain carotenoid stability during analysis [2].
  • Reproducibility: Controlling the column temperature is critical for achieving reproducible retention times, which is necessary for correct identification [1].

Troubleshooting Guides

Problem: Poor Resolution of ζ-Carotene Isomers

Potential Causes and Solutions:

  • Cause 1: Suboptimal column selectivity.

    • Solution: Switch from a C18 column to a C30 column. The C30 column's polymeric, non-endcapped structure is specifically designed to resolve geometrical isomers [1].
  • Cause 2: Inefficient mobile phase gradient.

    • Solution: Implement a multi-step gradient. Avoid simple gradients that may not adequately elute and separate all components. Refer to the methodology table below for a proven gradient example [1].
  • Cause 3: Inappropriate injection solvent.

    • Solution: Ensure the injection solvent is compatible with the mobile phase. For carotenoid analysis, a mixture of MTBE and MeOH is often ideal. The optimal ratio may depend on your sample; for example, use 2:3 (MTBE:MeOH) for xanthophyll-rich green tissues and 3:1 for lycopene-rich red fruits to prevent on-column precipitation and peak broadening [1].
Problem: Low Peak Response or Broad Peaks

Potential Causes and Solutions:

  • Cause 1: Carotenoid degradation during analysis.

    • Solution: Maintain a controlled column temperature (e.g., 20-30°C) and consider using an auto-sampler cooler. Also, add antioxidants like BHT to your extraction solvents to prevent oxidation [1] [4].
  • Cause 2: Carotenoid precipitation in the column.

    • Solution: Re-evaluate your injection solvent. The sample must be fully soluble in the injection solvent, which should also be slightly weaker than the initial mobile phase to achieve on-column concentration. Avoid using solvents that are too weak [1].

Detailed Experimental Protocols

Here are two established methods for carotenoid separation, summarized for easy comparison.

Method 1: Rapid C30 Column Method for 15 Carotenoids [1]

Parameter Specification
Goal Separate 15 carotenoids (14 all-trans, one cis) and their isomers
Column C30
Temperature 20°C
Mobile Phase A Methanol/Water (98:2, v/v)
Mobile Phase B Methanol/Water (95:5, v/v)
Mobile Phase C Methyl-tert-butyl ether (MTBE)

| Gradient | - Initial: 85% A + 15% C

  • 2 min: 85% A + 15% C
  • 12 min: 30% B + 70% C
  • 14 min: 30% B + 70% C
  • 16 min: 85% A + 15% C | | Run Time | 20 minutes | | Key Outcomes | Successfully resolved violaxanthin, neoxanthin, and geometrical isomers in tomato, Arabidopsis, and green pepper. |

Method 2: Simple C18 UHPLC Method for 13 Carotenoids (including ζ-carotene) [5]

Parameter Specification
Goal Rapidly profile 13 carotenoids, including two ζ-carotene isomers
Column Two simple C18 columns
Mobile Phase Methanol and Acetonitrile (separate runs)
Run Time 9 min (with methanol) and 12 min (with acetonitrile)
Key Outcomes Effectively separated two ζ-carotene isomers and three phytoene isomers in algal samples.

Workflow for Method Development and Optimization

The following chart outlines a systematic approach to optimizing your ζ-carotene isomer separation.

Start Start: Poor ζ-Carotene Isomer Separation Col Select C30 Column for Maximum Isomer Resolution Start->Col MP Optimize Mobile Phase (Use methanol/water/MTBE gradient) Col->MP Temp Set Column Temperature (20°C - 30°C) MP->Temp Inj Prepare Injection Solvent (Optimize MTBE:MeOH ratio) Temp->Inj Check Resolution Adequate? Inj->Check Check->Col No Final Proceed with Analysis Check->Final Yes

References

Zeta-Carotene Stability: Key Factors & Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Zeta-carotene's stability is influenced by its molecular structure, particularly its conjugated double bond system. The data below summarizes its interaction with light and oxygen.

Table 1: Stability and Reactivity of this compound

Factor Key Finding Quantitative Data / Mechanism Experimental Context
Light (Photosensitivity) Can generate singlet oxygen (1O2), potentially promoting photodynamic stress [1]. Quantum yield of 1O2 generation: ~0.4 for phytofluene; 30x lower for ζ-carotene [1]. Measured in aerated hexafluorobenzene solution using time-resolved 1O2 phosphorescence [1].
Light (Quenching) Can quench singlet oxygen, but is a weak protector [1]. Quenching rate constant: 2.1 × 108 M-1s-1 [1]. This is 2-3 orders of magnitude slower than diffusion-limited reactions [1]. Measured in aerated hexafluorobenzene solution using time-resolved 1O2 phosphorescence [1].
Oxidation & Isomerization The central 15-15' cis double bond is photolabile and can be isomerized by light, a reaction catalyzed by the enzyme Z-ISO [2] [3]. The enzyme Z-ISO uses a heme B cofactor and a ligand-switching mechanism activated by redox state to catalyze the isomerization from 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene [2]. Elucidated through heterologous expression in E. coli, protein purification, and spectroscopic analysis [2] [3].

Experimental Workflows & Protocols

Here are methodologies for producing and analyzing this compound, which form the basis for assessing its stability.

Diagram: Biosynthetic Pathway to Lycopene in Plants & Cyanobacteria

G GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene 15-cis-Phytoene GGPP->Phytoene PSY zeta_cis 9,15,9'-tri-cis-ζ-Carotene Phytoene->zeta_cis PDS (2 desaturations) zeta_di_cis 9,9'-di-cis-ζ-Carotene zeta_cis->zeta_di_cis Z-ISO (Isomerization) Lycopene all-trans-Lycopene zeta_di_cis->Lycopene ZDS (2 desaturations) + CRTISO

Protocol 1: Heterologous Production in E. coli for Functional Analysis

This platform allows researchers to produce this compound and test the function of enzymes like Z-ISO [2] [3].

  • Engineer E. coli Strain: Transform E. coli with genes to produce the substrate, 9,15,9'-tri-cis-ζ-carotene. A typical set includes:
    • crtE (for Geranylgeranyl pyrophosphate synthase, GGPPS)
    • crtB (for Phytoene synthase, PSY)
    • A plant PDS gene (e.g., from Zea mays) [2].
  • Test Isomerase Function: Introduce the gene encoding the Z-ISO enzyme (e.g., slr1599 from Synechocystis) into the engineered strain [3].
  • Analysis: The successful conversion of the substrate (9,15,9'-tri-cis-ζ-carotene) to the product (9,9'-di-cis-ζ-carotene) is analyzed and quantified using HPLC methods developed for separating these geometrical isomers [2].

Protocol 2: In Vitro Assay Using Liposomes and Purified Enzyme

This method is used for a more controlled, mechanistic study of the Z-ISO enzyme itself [2].

  • Substrate Preparation: Isolate 9,15,9'-tri-cis-ζ-carotene and incorporate it into artificial liposomes to mimic the membrane environment [2].
  • Enzyme Purification: Express and purify a recombinant Z-ISO fusion protein (e.g., MBP::Z-ISO) from E. coli membranes using affinity chromatography [2].
  • In Vitro Reaction: Mix the substrate-loaded liposomes with the purified Z-ISO enzyme. Perform reactions under reducing conditions to activate the heme-containing enzyme [2].
  • Product Analysis: Extract carotenoids and analyze the products via HPLC to confirm and quantify isomerization [2].

Diagram: Core Workflow for In Vitro Z-ISO Analysis

G A Express & Purify Z-ISO from E. coli C In Vitro Reaction under Reducing Conditions A->C B Prepare Substrate in Liposomes B->C D HPLC Analysis of Products C->D

Key Considerations for Researchers

  • Inherent Photosensitivity: The core instability of this compound is linked to its 15-15' cis double bond. While light can isomerize this bond, the enzymatic pathway (Z-ISO) is essential for efficient carotenoid biosynthesis in the dark [3].
  • Antioxidant Role is Limited: Although it can quench singlet oxygen, this compound is a relatively weak antioxidant compared to other carotenoids, and its photosensitive nature may even promote photodynamic stress under certain conditions [1].
  • Learn from Other Carotenoids: General principles for stabilizing carotenoids like β-carotene are highly relevant. These include working under inert atmosphere (e.g., N₂), using antioxidants (e.g., BHT, BHA) in solutions, protecting samples from light with amber glass/aluminum foil, and controlling temperature [4]. Nanoencapsulation is also a highly effective strategy used for related carotenoids to improve their stability against heat and UV-Vis light [5] [6].

References

troubleshooting zeta-carotene peak tailing

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Causes of Peak Tailing

Peak tailing occurs when the peak's trailing edge is broad, which can be caused by chemical and physical factors. The table below summarizes the most common causes specific to carotenoid analysis like zeta-carotene.

Cause Category Specific Issue Impact on this compound Analysis
Chemical Interactions Active silanol sites on silica-based stationary phases [1] [2] Causes secondary retention mechanism, leading to severe tailing for planar molecules [2].
Inappropriate Stationary Phase Use of C18 instead of C30 columns [3] [1] Poorer separation of carotenoid isomers; C30 provides superior shape selectivity for carotenoids and isomers [3] [1].
Suboptimal Mobile Phase Lack of modifying agents (e.g., triethylamine) [1] [2] Fails to block active silanol sites, resulting in tailing. Incompatible with MS detection [2].
Sample Solvent Issues Sample solvent strength mismatched with mobile phase [3] [2] Can cause peak distortion and tailing if solvent is too strong [3].
Physical Hardware Issues Extra-column volume (bad tubing connections) or column clogging [2] Contributes to broadening and tailing of all peaks, not just specific compounds [2].

Troubleshooting Workflow for this compound Peak Tailing

Follow this step-by-step guide to diagnose and resolve the issue efficiently.

Start Start: this compound Peak Tailing CheckAllPeaks Are all peaks tailing? Start->CheckAllPeaks CheckHardware Check for Hardware Issues: - Column inlet frit - Tubing connections - Dwell volume CheckAllPeaks->CheckHardware Yes CheckSolvent Review Sample Solvent Ensure it matches initial mobile phase strength CheckAllPeaks->CheckSolvent No CheckHardware->CheckSolvent CheckMethod Investigate Method-Specific Chemical Causes CheckSolvent->CheckMethod VerifyColumn Verify Column Type Using C30 or specialized carotenoid column? CheckMethod->VerifyColumn OptimizeColumn Switch to a C30 Column for better shape selectivity VerifyColumn->OptimizeColumn No (e.g., C18) CheckMobilePhase Optimize Mobile Phase - Add 0.05% Triethylamine (TEA) - Adjust solvent gradient VerifyColumn->CheckMobilePhase Yes OptimizeColumn->CheckMobilePhase Success Peak Shape Improved CheckMobilePhase->Success

Detailed Experimental Protocols

Sample Preparation and Injection

Proper sample handling is critical. This compound is light- and heat-sensitive; perform all steps under gold or red light and use amber vials [4].

  • Extraction: Use acetone/anhydrous ether (1:1, v/v) for efficient extraction from plant tissues [5].
  • Injection Solvent: Prepare your sample in a solvent that matches the initial mobile phase composition. For green tissues rich in xanthophylls, use MTBE:MeOH (2:3). For lycopene-rich tissues like tomato fruit, use MTBE:MeOH (3:1) [3]. Using a solvent that is too strong can cause peak distortion [3].
HPLC Method for Resolving this compound

This protocol is adapted from a validated method for separating carotenoid isomers [3], which is ideal for resolving this compound from its co-eluters.

  • Column: C30 reversed-phase column (e.g., YMC C30, 250 x 4.6 mm, 5µm) [3] [1].
  • Mobile Phase:
    • Solvent A: Methanol/Water (98:2, v/v)
    • Solvent B: Methanol/Water (95:5, v/v)
    • Solvent C: Methyl-tert-butyl ether (MTBE)
  • Gradient Program:
Time (min) % Solvent A % Solvent B % Solvent C
0 95 0 5
2 95 0 5
12 0 80 20
14 0 45 55
16 0 45 55
16.5 95 0 5
20 95 0 5
  • Flow Rate: 1.0 mL/min [3] [5]
  • Column Temperature: 20°C - 30°C [3] [5]
  • Detection: Use a Photo-Diode Array (PDA) Detector. This compound has a peak absorbance at ~400 nm, while 9-cis-β-carotene absorbs at ~450 nm and 475 nm [6].
  • Additive: To reduce tailing, add 0.05% Triethylamine (TEA) to the aqueous portion of your mobile phase (e.g., in the water used to prepare Solvents A and B) [1]. Note: TEA is not compatible with mass spectrometry (MS) detection [2].

Key Technical Takeaways

  • C30 is Superior to C18: The C30 stationary phase provides the necessary shape selectivity for planar carotenoid molecules, leading to better resolution and less tailing compared to standard C18 phases [3] [1].
  • TEA Effectively Blocks Silanol Sites: Triethylamine is a proven mobile phase additive to mitigate tailing caused by interactions with acidic silanols on the silica surface [1] [2].
  • Co-elution is a Known Challenge: this compound and 9-cis-β-carotene are notorious for co-eluting. Using a C30 column with the described gradient and monitoring peaks at 400 nm and 475 nm allows for their accurate quantification [6].

References

Documented Injection Solvent Formulations for Carotenoid HPLC

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a key method developed for a fast carotenoid HPLC analysis, which could be adapted for method development.

Solvent Ratio (MTBE:MeOH) Recommended Application Rationale & Notes
2:3 Analysis of green tissues (e.g., leaves) Higher methanol content improves resolution of early-eluting, polar xanthophylls like violaxanthin and neoxanthin [1].
3:1 Analysis of red ripe tomato fruits Higher MTBE content is required to adequately dissolve non-polar carotenoids like lycopene [1].
Mixture of mobile phase solvents Ideal for standards and samples Using the mobile phase components (e.g., MTBE and MeOH) as the injection solvent prevents carotenoid precipitation and band broadening [1].

> Critical Note for Your Content: The above data is a general guideline. The optimal injection solvent for zeta-carotene, which is an intermediate hydrocarbon carotenoid, must be determined empirically, as its polarity lies between the xanthophylls and lycopene.

Troubleshooting Guide: Common Injection Solvent Issues

You can structure FAQs around these common laboratory challenges.

Problem Phenomenon Potential Root Cause Recommended Solution
Peak tailing or doubled peaks Carotenoid precipitation upon injection due to solvent incompatibility [1]. Ensure the injection solvent is as polar or more polar than the mobile phase. Optimize the MTBE:MeOH ratio for your specific carotenoid [1].
Low extraction efficiency or recovery Use of conventional organic solvents with low solubility for crystalline (all-E)-carotenoids [2]. Consider Z-isomerization pre-treatment, which dramatically increases solubility in sustainable solvents like ethanol and SC-CO₂ [2].
Poor resolution of early-eluting peaks Injection solvent is too strong (non-polar) for the carotenoid mixture [1]. Increase the proportion of methanol in the injection solvent to better match the initial mobile phase conditions [1].
Chemical degradation of carotenoids Exposure to environmental stresses (heat, light, oxygen) during solvent preparation and storage [3]. Use amber vials, work under dim light, add antioxidants (e.g., BHT) to solvents, and store at low temperatures [4] [3].

Experimental Protocol: A Workflow for Solvent Optimization

For your technical guides, you can outline a systematic protocol for users to develop their own optimized methods. The diagram below illustrates this workflow.

G Start Start: Identify Carotenoid Polarity (this compound) A Prepare Stock Solution in Strong Solvent (e.g., Acetone) Start->A B Dilute to Working Concentration with Tested Solvent Ratios A->B C Centrifuge & Filter B->C D Analyze via HPLC C->D E Evaluate Key Parameters D->E F1 ✓ Good Signal & Peak Shape E->F1 F2 ✗ Poor Solubility/Degradation E->F2 Adjust Ratio Optimize Optimize & Validate Final Method F1->Optimize F2->B Adjust Ratio

Methodology Details:

  • Stock Solution Preparation: Dissolve a purified this compound standard in a minimal volume of a strong solvent like acetone, tetrahydrofuran, or dichloromethane to ensure complete dissolution [1] [2].
  • Test Solvent Preparation: Dilute an aliquot of the stock solution with your candidate injection solvents (e.g., different ratios of MTBE:MeOH). The final concentration should be within the linear range of your detector [1].
  • Clarification: Centrifuge the solutions and pass them through a 0.22 µm PTFE syringe filter to remove any undissolved particles or microcrystals that could clog the HPLC system [4].
  • HPLC Analysis: Inject the filtered solutions using your chromatographic method. Use a C30 column for optimal separation of carotenoid isomers [1].
  • Evaluation: Assess the chromatograms for:
    • Signal Intensity: A higher peak area indicates better solubility.
    • Peak Shape: A symmetric, sharp peak suggests good compatibility with the mobile phase.
    • Absence of Extra Peaks: No peaks from degradation or isomerization.

Key Technical Considerations for Your Audience

To enhance your FAQs, you can include these advanced points:

  • The Crystallinity Challenge: Like other carotenes, this compound in its common (all-E) form is highly crystalline [2]. This physical property is a primary driver of its low solubility in many solvents and is the core problem that injection solvent optimization aims to overcome.
  • Leverage Z-Isomerization: A modern approach to drastically improve solubility is to induce Z-isomerization. The Z-isomers of carotenoids have much lower crystallinity and higher solubility in safer solvents like ethanol, which can be a superior choice for injection solvents [2].
  • Solvent Compatibility is Key: The golden rule is that the injection solvent should be the same as or slightly weaker (more polar) than the starting mobile phase. If the injection solvent is stronger, the carotenoid will not focus at the head of the column, leading to peak broadening and splitting [1].

References

Analytical Methods for Zeta-Carotene Quantification

Author: Smolecule Technical Support Team. Date: February 2026

A primary challenge in zeta-carotene analysis is its separation from similar compounds, particularly 9-cis β-carotene, as they often co-elute in standard HPLC methods [1]. The table below summarizes the core analytical approaches:

Method Key Feature / Resolution Strategy Application / Note
HPLC with C30 Column [2] Uses methanol, MTBE, and water gradient; resolves 15 carotenoids and isomers in 20 min. Ideal for high-throughput analysis of diverse matrices (tomato, Arabidopsis leaves).
HPLC with Absorbance Ratios [1] Quantifies based on peak absorbance ratios at 400 nm, 450 nm, and 475 nm. Specifically resolves co-elution of 9-cis β-carotene and this compound in biological samples.
UV-Vis Spectrophotometry [3] [4] Measures absorbance at characteristic wavelengths; simpler and lower cost. Suitable for less complex samples; may not resolve individual carotenoids in mixtures.

Detailed Experimental Protocols

Protocol 1: HPLC with C30 Column for High-Throughput Profiling

This method is effective for resolving this compound within a complex mixture of carotenoids [2].

  • Column: Use a C30 reversed-phase column maintained at 20°C.
  • Mobile Phase: Employ a ternary gradient consisting of:
    • Solvent A: Methanol/Water (98:2, v/v)
    • Solvent B: Methanol/Water (95:5, v/v)
    • Solvent C: Methyl-tert-butyl ether (MTBE)
  • Gradient Program:
    • Start with A and C for the first 2 minutes to resolve early eluting xanthophylls.
    • Switch to B and C for the next 10 minutes to separate the remaining carotenoids.
  • Sample Preparation:
    • Extraction: Use organic solvents like acetone, followed by centrifugation [3].
    • Injection Solvent: Critical for good resolution. For green tissues rich in xanthophylls, use MTBE:MeOH in a 2:3 ratio. For lycopene-rich tissues (e.g., red tomato fruits), use a 3:1 ratio [2].
  • Detection: Use a UV-Vis Diode Array Detector (DAD). This compound typically has a peak absorbance at ~450 nm [1].
Protocol 2: Resolving Co-elution with 9-cis β-Carotene using Absorbance Ratios

This method is specifically designed for quantifying this compound and 9-cis β-carotene when they elute as a single peak [1].

  • Principle: While both compounds absorb at 400 nm and 450 nm, only 9-cis β-carotene has significant absorbance at 475 nm.
  • Calculation:
    • Quantify 9-cis β-carotene directly using its absorbance value at 475 nm.
    • Calculate the contribution of 9-cis β-carotene to the peak area at 400 nm using a predetermined absorbance ratio (A400/A475), which is 0.39 as reported [1].
    • Determine the This compound concentration by subtracting the 9-cis β-carotene contribution (from step 2) from the total peak area at 400 nm.

Troubleshooting Common HPLC Issues

troubleshooting_flowchart start Common Issue: Poor this compound Resolution a1 Co-elution with 9-cis β-carotene? start->a1 a2 Poor peak shape (tailing or broadening)? start->a2 a3 Low signal or recovery? start->a3 s1 Apply absorbance ratio method (use 400, 450, 475 nm) a1->s1 Yes s2 Optimize injection solvent (Test MTBE:MeOH ratios) a2->s2 Yes s3 Check extraction efficiency (Ensure complete tissue disruption) a3->s3 Yes

Figure 1. Troubleshooting guide for this compound HPLC analysis.

Frequently Asked Questions (FAQs)

Q: Why is a C30 column preferred over a C18 column for carotenoid analysis? A: The longer carbon chain of the C30 stationary phase allows for better penetration and interaction with the rigid, long-chain carotenoid molecules. This provides superior resolution of structurally similar compounds and their geometrical isomers, which C18 columns often cannot achieve [2].

Q: My carotenoid samples are degrading during analysis. What precautions should I take? A: Carotenoids are light- and heat-sensitive. Always perform extractions and handling under dim or green light conditions, and keep samples on ice or in the dark when possible. Use amber vials for HPLC analysis and consider adding antioxidants like BHT to extraction solvents if degradation persists [2].

Q: Can I use UV-Vis spectrophotometry alone to quantify this compound in a mixture? A: While UV-Vis is rapid and cost-effective, it lacks the separation power of HPLC. It is reliable for quantifying a single, known carotenoid in a purified extract. However, in complex biological mixtures where carotenoid spectra overlap significantly, HPLC is necessary for accurate quantification of individual pigments like this compound [5].

Q: What is the biological significance of this compound? A: this compound is a key intermediate in the carotenoid biosynthesis pathway in plants and cyanobacteria. It is produced from phytoene by phytoene desaturase (PDS) and is converted to lycopene by the sequential action of this compound isomerase (Z-ISO) and this compound desaturase (ZDS) [6] [7].

References

Understanding Zeta-Carotene and Detection Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Zeta-carotene (ζ-carotene) is a key, colorless intermediate in the carotenoid biosynthesis pathway in plants, algae, and cyanobacteria. [1] [2] Its detection is complicated by several inherent properties:

  • Low Abundance and Transience: It is a metabolic intermediate that does not accumulate to high levels. [2]
  • Colorless Nature: Unlike later carotenoids, this compound is colorless, making visual tracking impossible. [1]
  • Isomeric Complexity: The pathway involves specific cis-isomers (9,15,9'-tri-cis-ζ-carotene and 9,9'-di-cis-ζ-carotene) that require precise separation. [1] [2]
  • Instability: Carotenoids are prone to degradation during sample preparation and analysis from exposure to light, heat, and oxygen. [3] [4]

Optimized Workflow for Sensitive Detection

A robust method for this compound detection hinges on protecting the analyte and using high-resolution separation paired with sensitive detection. The following workflow integrates best practices from current literature.

Start Sample Preparation (Plant tissue, algae, bacteria) A Homogenization in Organic Solvent (e.g., Acetone/Hexane under dim light) Start->A B Addition of Antioxidants (e.g., BHT) to prevent degradation A->B C Centrifugation & Filtration B->C D HPLC/UHPLC Analysis (C30 or C18 column; specific mobile phase) C->D E Sensitive Detection (UV-Vis DAD: 285, 380, 400 nm; MS for confirmation) D->E F Data Analysis (Identification via retention time and spectral matching) E->F

Detailed Protocols for Key Steps

1. Sample Preparation & Extraction: Preserving Analytic Integrity

  • Objective: To extract this compound efficiently while minimizing its degradation.
  • Procedure:
    • Homogenization: Rapidly homogenize 0.1-1.0 g of fresh or frozen tissue (e.g., plant leaf, algal pellet) in a pre-chilled mortar and pestle or a bead beater with 5-10 mL of a cold extraction solvent. [5] [4] Suitable solvents include acetone, hexane, or mixtures like acetone:hexane (1:1, v/v). [6]
    • Stabilization: Add 0.1% (w/v) Butylated Hydroxytoluene (BHT) to the solvent to act as an antioxidant and inhibit oxidative degradation. [4]
    • Light Protection: Perform all steps under dim or green safety light to prevent photo-isomerization. [2]
    • Separation: Centrifuge the homogenate at 10,000 × g for 10 minutes at 4°C. Collect the supernatant containing the carotenoids.
    • Concentration (if needed): Gently evaporate the solvent under a stream of inert gas (e.g., nitrogen) and reconstitute the residue in a small volume (e.g., 100-200 µL) of the HPLC injection solvent. [4]

2. HPLC/UHPLC Analysis: Achieving Peak Separation

  • Objective: To resolve this compound isomers from phytoene, lycopene, and other carotenoids.
  • Procedure:
    • Column Selection: A C30 reversed-phase column is highly recommended for its superior shape selectivity for geometric isomers. [5] Common examples are YMC C30 or Prontosil C30 columns (250 mm length, 4.6 mm I.D.). For faster analysis, a C18 column with sub-2 µm particles (e.g., BEH C18) can be used in UHPLC systems. [5]
    • Mobile Phase: A common and effective gradient uses Methanol (MeOH) or Acetonitrile (ACN) as solvent A and Methyl tert-butyl ether (MTBE) as solvent B. [5] The use of modifiers like trimethylamine (0.05%) can improve peak shape. [5]
    • Sample Injection: Inject 10-50 µL of the prepared extract.
    • Gradient Program:
      • Initial: 95% A, 5% B
      • Ramp to: 70% A, 30% B over 20-30 minutes
      • Return to initial conditions and re-equilibrate for 10-15 minutes.
    • Flow Rate & Temperature: 0.5-1.0 mL/min for standard HPLC; 0.3-0.6 mL/min for UHPLC. Column temperature is typically maintained at 20-30°C.

3. Detection & Identification: Confirming the Target

  • Objective: To accurately identify and quantify this compound.
  • Procedure:
    • UV-Vis Detection with a Diode Array Detector (DAD): this compound, being less conjugated than lycopene, has characteristic absorbance maxima at ~285 nm, ~380 nm, and ~400 nm. [1] The DAD should be set to monitor these wavelengths and record full spectra (250-500 nm) for peak purity assessment.
    • Mass Spectrometry (MS) Confirmation: For definitive identification, couple the HPLC to a mass spectrometer. This compound (C₄₀H₆₀) has a molecular weight of 540 Da. Use Atmospheric Pressure Chemical Ionization (APCI) in positive mode, as it is highly effective for nonpolar carotenoids. [5] [4] Look for the parent ion at m/z 541 [M+H]⁺.

Troubleshooting Guide & FAQs

This section directly addresses specific issues users might encounter.

Frequently Asked Questions
Question Answer & Solution
My this compound peak is small or absent, but phytoene is high. This suggests a blockage at the Z-ISO enzyme step. Confirm activity of Z-ISO and ZDS in your biological system. Genotype your sample for Z-ISO mutations. Perform experiments in light, which can partially compensate for Z-ISO deficiency via photo-isomerization. [2]
I get a split or tailing peak for this compound. This indicates poor chromatographic conditions. Adjust the mobile phase by adding basic modifiers like trimethylamine. Ensure your column (especially C30) is properly conditioned and not degraded. Consider using a longer gradient for better resolution. [5]
The signal decreases between sample prep and injection. This is classic degradation. Add BHT (0.1%) to your extraction solvent. Perform all steps on ice, under dim light, and use amber vials. Evaporate solvents only under a gentle stream of inert gas, not air. [4]
How can I confirm the identity of the peak? Cross-reference retention time with an authentic standard if available. Use DAD to obtain the UV-Vis spectrum and match it to literature values (~285, ~380, 400 nm). The most definitive method is HPLC-MS/MS to confirm the mass and fragmentation pattern. [5]
Advanced Technique: A Functional Assay for Z-ISO Activity

For researchers investigating the Z-ISO enzyme itself, a heterologous complementation assay in E. coli is a powerful tool. [1] [2]

  • Principle: An E. coli strain is engineered to express bacterial CrtE, CrtB, and a plant PDS, causing it to accumulate the substrate 9,15,9'-tri-cis-ζ-carotene. [1] When a functional Z-ISO gene is introduced, it isomerizes this substrate to 9,9'-di-cis-ζ-carotene, which can then be converted to lycopene by co-expressed ZDS.
  • Detection: The success of the assay is determined by HPLC analysis, showing a reduction in the 9,15,9'-tri-cis-ζ-carotene peak and the appearance of the 9,9'-di-cis-ζ-carotene and/or lycopene peaks. [2] This provides a direct, visual readout of Z-ISO activity.

Key Parameters for Enhanced Sensitivity

For easy comparison, the most critical parameters for optimizing your analytical method are summarized in the table below.

Parameter Recommendation Rationale
Extraction Solvent Acetone, Hexane, or Acetone:Hexane mixture [6] Efficient extraction of non-polar carotenoids.
Critical Additive 0.1% BHT (Antioxidant) [4] Prevents oxidative degradation during processing.
Sample Handling Dim light, low temperature (4°C), inert atmosphere [4] [2] Minimizes photo-isomerization and oxidation.
HPLC Column C30 reversed-phase [5] Superior separation of geometric isomers.
Detection Wavelengths 285 nm, 380 nm, 400 nm [1] Characteristic maxima for this compound.
Confirmatory Technique HPLC-APCI-MS [5] [4] Provides definitive identification based on mass.

References

validation of zeta-carotene analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

The Core Challenge in Zeta-Carotene Analysis

The primary difficulty in analyzing this compound (ζ-carotene) is its co-elution with 9-cis beta-carotene during High-Performance Liquid Chromatography (HPLC) separation [1]. Both compounds have similar retention times and overlapping absorbance spectra, which can lead to inaccurate quantification if not properly resolved [1].

A specific analytical technique to overcome this uses the difference in their absorbance profiles [1]:

  • This compound has peak absorbance at 400 nm and 450 nm.
  • 9-cis beta-carotene has peak absorbance at 400 nm and 475 nm.

This property allows for their quantitation in a single run by monitoring the peak area at multiple wavelengths and using a mathematical correction based on their unique absorbance ratios [1].

Analytical Techniques and Separation Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for accurate carotenoid separation. The choice of column is critical for resolving complex mixtures and isomers.

The table below compares the two main types of HPLC columns used, based on recent research:

Column Type Key Features Reported Performance Common Detection Methods

| C30 Column [2] [3] | - Gold standard for carotenoid separation [2]

  • Polymeric, non-endcapped stationary phase
  • Superior for separating geometrical isomers (cis/trans) | Excellent resolution of 15 major carotenoids and their isomers in ~20 minutes [3]. Resolves violaxanthin and neoxanthin in green tissues [3]. | UV-Vis DAD [2] [3] | | C18 Column [2] [3] | - Widely available
  • Shorter analysis times (esp. with UHPLC) | Faster analysis but poorly resolves geometrical isomers and struggles with lutein/zeaxanthin separation [2] [3]. | UV-Vis DAD, MS [2] |

A Detailed Experimental Workflow

The following diagram illustrates a generalized protocol for extracting and analyzing this compound from plant tissues, based on methods described in the search results:

G cluster_1 Extraction cluster_2 HPLC Analysis & Quantification start Start: Plant Tissue Sample extr1 1. Homogenize in organic solvent (e.g., MTBE, MeOH) start->extr1 extr2 2. Centrifuge to collect supernatant extr1->extr2 extr3 3. Evaporate solvent under nitrogen gas extr2->extr3 extr4 4. Redissolve in injection solvent (MTBE:MeOH ratio varies by tissue) extr3->extr4 hplc1 5. Inject into C30-HPLC System extr4->hplc1 hplc2 6. Gradient Elution with MeOH, MTBE, and Water hplc1->hplc2 hplc3 7. Monitor with DAD Detector (400 nm, 450 nm, 475 nm) hplc2->hplc3 hplc4 8. Resolve and Identify Peaks using standards and spectra hplc3->hplc4 hplc5 9. Quantify this compound using multi-wavelength calculation hplc4->hplc5 end End: Quantitative Data hplc5->end

Key Technical Notes for the Protocol:

  • Sample Preparation: The search results emphasize that the injection solvent ratio is critical and depends on the tissue type. For carotenoid-rich tissues like ripe tomato fruit, a higher MTBE ratio (e.g., 3:1 MTBE:MeOH) is better, while for green tissues rich in xanthophylls, a higher methanol ratio (e.g., 2:3 MTBE:MeOH) improves resolution [3].
  • Quantification Method: As identified in the core challenge, this compound concentration is calculated from the peak at 400 nm after subtracting the contribution from 9-cis beta-carotene, using their predetermined absorbance ratio [1].

References

zeta-carotene levels in different carrot varieties

Author: Smolecule Technical Support Team. Date: February 2026

Carotenoid Composition in Carrots

The following table summarizes the typical carotenoid profile found in common orange carrots, which are characterized by high levels of β-carotene and α-carotene rather than zeta-carotene [1]:

Carotenoid Typical Composition in Common Orange Carrots Role in Biosynthetic Pathway
β-Carotene ~75% of total carotenoids [1] Final bicyclic product; primary provitamin A source.
α-Carotene ~23% of total carotenoids [1] Final bicyclic product; provitamin A.
Lutein ~1.9% of total carotenoids [1] Xanthophyll derived from α-carotene.
Lycopene Found in red carrot varieties [2] Acyclic precursor to β-carotene and α-carotene.
This compound (ζ-Carotene) Typically an intermediate; trace levels in mature roots [3] Acyclic intermediate converted to lycopene by ZDS [4].

A key insight for your comparison is that This compound is a biosynthetic intermediate and does not typically accumulate to high levels in mature carrot roots [3]. The color and nutritional value of different carrot varieties are largely determined by their final carotenoid products, such as β-carotene (orange), lycopene (red), or lutein (yellow) [2].

Analytical and Breeding Methodologies

For your comparison guides, detailing the experimental protocols is essential. The following methodologies are relevant for quantifying carotenoids and understanding their genetic control in carrots.

  • Carotenoid Extraction and Quantification: A standard approach involves using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) [2]. The general workflow is:

    • Extraction: Homogenize carrot tissue and extract carotenoids with organic solvents (e.g., acetone or hexane).
    • Separation: Inject the extract into an HPLC/UPLC system equipped with a reverse-phase C18 column.
    • Detection and Quantification: Identify and quantify individual carotenoids using a photodiode array (PDA) detector by comparing their retention times and spectral patterns to known standards [3].
  • Genomic and Breeding Analysis: To understand the genetic basis of carotenoid accumulation:

    • Genome-Wide Association (GWA) Studies: These are used to identify genetic loci (quantitative trait loci, or QTLs) associated with carotenoid concentration in diverse carrot accessions [2].
    • Genomic Prediction (GP) Models: These models estimate the breeding value of carrot lines for carotenoid content based on genome-wide marker data, accelerating the development of high-carotenoid varieties [2].

The diagram below illustrates the position of this compound in the carotenoid biosynthetic pathway in plants, which explains why it is typically a transient intermediate [4] [5].

CarotenoidPathway GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene (Colorless) GGPP->Phytoene PSY ZetaCarotene ζ-Carotene (Yellow) Phytoene->ZetaCarotene PDS, Z-ISO, ZDS Lycopene Lycopene (Red) ZetaCarotene->Lycopene ZDS, CRTISO BetaCarotene β-Carotene (Orange) Lycopene->BetaCarotene LCY-β AlphaCarotene α-Carotene (Orange) Lycopene->AlphaCarotene LCY-β, LCY-ε

Research Implications and Future Directions

For your target audience of researchers and drug development professionals, the following points are critical:

  • Focus on Bioactive End-Products: For drug development or nutraceutical applications, research should prioritize the bioactive carotenoids that accumulate in mature carrots, such as β-carotene (provitamin A) and lutein, rather than this compound [1].
  • Leverage Genetic Insights: The discovery of a novel locus containing a phytoene synthase (PSY) gene through GWA studies highlights that carotenoid concentration is a complex, multigenic trait [2]. This indicates significant potential for breeding programs to develop carrot varieties with enhanced levels of specific bioactive carotenoids.
  • Consider Tissue Specificity: Analytical protocols should account for the fact that carotenoid levels vary significantly between different carrot tissues. Levels are often higher in the phloem (cortex) compared to the xylem (core) [6], and vary along the length of the root [6].

References

comparison of zeta-carotene extraction methods

Author: Smolecule Technical Support Team. Date: February 2026

Zeta-Carotene in the Biosynthetic Pathway

Understanding its biosynthetic position is crucial for contextualizing any future extraction research. The pathway from phytoene to lycopene involves several steps where this compound is a key intermediate.

G Geranylgeranyl\nDiphosphate (GGPP) Geranylgeranyl Diphosphate (GGPP) Phytoene (15-cis) Phytoene (15-cis) Geranylgeranyl\nDiphosphate (GGPP)->Phytoene (15-cis) Phytoene Synthase (PSY) 9,15,9'-tri-cis-ζ-Carotene 9,15,9'-tri-cis-ζ-Carotene Phytoene (15-cis)->9,15,9'-tri-cis-ζ-Carotene Phytoene Desaturase (PDS) 9,9'-di-cis-ζ-Carotene 9,9'-di-cis-ζ-Carotene 9,15,9'-tri-cis-ζ-Carotene->9,9'-di-cis-ζ-Carotene Z-ISO Isomerization all-trans-Lycopene all-trans-Lycopene 9,9'-di-cis-ζ-Carotene->all-trans-Lycopene ζ-Carotene Desaturase (ZDS) & CRTISO Isomerization

This pathway shows that this compound (specifically the 9,9'-di-cis isomer) is a transient compound between phytoene and lycopene [1] [2]. Its accumulation in research settings often requires the use of genetically modified organisms (GMOs) where specific genes in the pathway are knocked out or enzymes are inhibited [1].

General Carotenoid Extraction Methods

While not specific to this compound, established methods for extracting similar carotenoids can inform protocol development. The table below summarizes techniques from recent studies on beta-carotene and other carotenoids.

Extraction Method Key Principle Reported Solvents/ Conditions Example Application
Organic Solvent Extraction [3] [4] Uses organic solvents to dissolve and recover carotenoids. Tetrahydrofuran (THF), acetone, hexane, ethanol/water mixtures. Extraction of β-carotene from Dunaliella salina microalgae [3].
Enzymatic Extraction [3] Uses enzymes (e.g., lipase) to break down cell walls/lipid droplets to release carotenoids. Bacterial lipase enzyme, incubation over 24 hours. Extraction of β-carotene from Dunaliella salina; noted as less efficient than THF [3].
Pressurized Liquid Extraction (PLE) [5] Uses liquid solvents at high temperature and pressure to enhance extraction efficiency. Food-grade ethanol/water mixtures; optimized temperature (e.g., 60-100°C), pressure, and static time. Sustainable recovery of carotenes from carrot pomace [5].

Suggested Research Pathways

To build a comprehensive comparison, you may need to explore these avenues:

  • Focus on Biosynthetic Studies: Research that produces this compound in engineered microbes (e.g., Rhodobacter sphaeroides or Yarrowia lipolytica) often includes a "extraction and analysis" section in their methodology, which can be a source of specific protocols [1] [6].
  • Adapt General Protocols: Consider designing a comparative study by adapting the methods used for beta-carotene and lycopene, applying them to a biological source known to accumulate this compound.
  • Analyze Isomer-Specific Techniques: Pay close attention to the isomerization state. The extraction and analysis of this compound require methods capable of separating and identifying its specific cis and trans isomers, often using specialized HPLC techniques [2].

References

zeta-carotene quantification method interlaboratory study

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Zeta-Carotene Quantification

A specific high-performance liquid chromatography (HPLC) method was developed to separate and quantify this compound, which often co-elutes with other carotenoids like 9-cis beta-carotene [1].

  • Separation Principle: This method uses the difference in absorbance spectra between the two compounds. This compound and 9-cis beta-carotene both absorb at 400 nm and 450 nm, but only 9-cis beta-carotene has a significant absorbance peak at 475 nm [1].
  • Quantification Calculation: The concentration of 9-cis beta-carotene is determined directly using its absorbance at 475 nm. This compound concentration is then calculated from the combined peak area at 400 nm after subtracting the contribution from 9-cis beta-carotene, using a predetermined absorbance ratio (A400/A475) [1].
  • Application: This method has been successfully applied to determine this compound levels in human serum, breast milk, and adipose tissue [1].

Interlaboratory Study for Carotenoid Analysis

While not specific to this compound, a recent interlaboratory exercise analyzed various carotenoids in freeze-dried mango pulp, offering insights into the real-world performance and comparability of different laboratories and methods [2] [3].

The table below summarizes the performance of participating laboratories in quantifying different carotenoids.

Carotenoid Analyzed Number of Participating Laboratories Laboratories with Satisfactory Performance (Z-score ≤ 2)
β-Carotene 14 9 (64%)
α-Carotene, (9Z)-β-carotene, β-cryptoxanthin, Zeaxanthin 7 4 (57%)
Lutein 7 2 (29%)

Source: Adapted from Villacís-Chiriboga et al., 2022 [3].

  • Key Findings: The study concluded that for certain carotenoids (like α-carotene and β-carotene), different analytical procedures could yield comparable results, making the material a potential reference [2] [3]. However, the lower success rate for lutein highlights that accurate quantification of some carotenoids remains challenging and is highly method-dependent [3].

Standard Workflow for Carotenoid Analysis

The following diagram illustrates the general workflow for carotenoid analysis, which is common across most methods.

cluster_notes Key Considerations Sample Preparation (Homogenization) Sample Preparation (Homogenization) Carotenoid Extraction (Solvents) Carotenoid Extraction (Solvents) Sample Preparation (Homogenization)->Carotenoid Extraction (Solvents) Clean-up & Concentration (Optional) Clean-up & Concentration (Optional) Carotenoid Extraction (Solvents)->Clean-up & Concentration (Optional) Prevent Degradation (Antioxidants, Dark) Prevent Degradation (Antioxidants, Dark) Carotenoid Extraction (Solvents)->Prevent Degradation (Antioxidants, Dark) Internal Standards Internal Standards Carotenoid Extraction (Solvents)->Internal Standards Chromatographic Separation (HPLC/UHPLC) Chromatographic Separation (HPLC/UHPLC) Clean-up & Concentration (Optional)->Chromatographic Separation (HPLC/UHPLC) Detection & Quantification (DAD, MS) Detection & Quantification (DAD, MS) Chromatographic Separation (HPLC/UHPLC)->Detection & Quantification (DAD, MS) Column Choice (C18 for speed, C30 for isomers) Column Choice (C18 for speed, C30 for isomers) Chromatographic Separation (HPLC/UHPLC)->Column Choice (C18 for speed, C30 for isomers) Data Analysis Data Analysis Detection & Quantification (DAD, MS)->Data Analysis

  • Sample Preparation and Extraction: Proper homogenization and the use of combinations of polar/non-polar solvents are critical [2]. Adding antioxidants like BHT during extraction prevents oxidative degradation [2].
  • Chromatographic Separation: HPLC is the gold standard [4]. While C18 columns are common, C30 columns provide superior separation for geometric isomers [2] [5].
  • Detection: Diode Array Detectors (DAD) are cost-effective for quantification [4]. Mass Spectrometry (MS) provides precise identification and is better for distinguishing compounds with similar masses or in complex matrices [2] [4].

Methodology and Design Considerations

Based on the available literature, here are key points to consider for your comparison guide:

  • Method Selection: For distinguishing this compound from its isomers, the specific spectral method or a C30 column-based HPLC is necessary [5] [1].
  • Internal Standards: Using an internal standard is highly recommended to correct for losses during sample preparation and injection variability [2].
  • Challenges: The variable performance in interlaboratory studies underscores the need for strict quality control. Factors like extraction efficiency, instrumental calibration, and operator skill significantly impact results [2] [3].

References

×

Physical Description

Solid

XLogP3

15.5

Melting Point

42-46°C

Wikipedia

All-trans-zeta-carotene
Zeta-carotene

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]

Dates

Last modified: 02-18-2024

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